Hydroxy-PEG2-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c8-2-4-12-6-5-11-3-1-7(9)10/h8H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSNAEFYMNLDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Research Applications of Hydroxy-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding the Utility of Hydroxy-PEG2-acid
This compound, systematically named 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, is a heterobifunctional linker increasingly employed in biomedical research and drug development. Its structure, featuring a terminal hydroxyl group and a carboxylic acid separated by a short, hydrophilic diethylene glycol (PEG2) spacer, makes it a versatile tool for bioconjugation. This guide provides a comprehensive overview of its applications, supported by structured data, detailed experimental protocols, and workflow visualizations.
The primary role of this compound is to covalently link two different molecules, leveraging its distinct reactive ends. The carboxylic acid can be activated to form a stable amide bond with primary amines, a common functional group in proteins, peptides, and small molecule drugs. The hydroxyl group offers a secondary site for further modification or for interaction with other molecules. The PEG2 spacer is crucial; it enhances the aqueous solubility of the resulting conjugate, a significant advantage when working with hydrophobic compounds, and provides spatial separation between the conjugated molecules.[1][2][3]
Key applications for this linker include:
-
Bioconjugation: The covalent attachment of molecules to proteins, peptides, or oligonucleotides to enhance their therapeutic or diagnostic properties.[2]
-
Drug Delivery: Improving the pharmacokinetic profiles of drugs by increasing their solubility and circulation time.[3][4]
-
PROTAC Synthesis: As a building block in the creation of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[5][6]
-
Surface Modification: Functionalizing surfaces of nanoparticles or other materials to improve their biocompatibility and targeting capabilities.[1]
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₁₄O₅ | [7] |
| Molecular Weight | 178.18 g/mol | [7] |
| CAS Number | 1334286-77-9 | [1] |
| Appearance | Liquid | [7] |
| Purity | Typically >95% | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C for long-term storage | [1][7] |
Experimental Protocols: Methodologies for Key Applications
This section details a representative experimental protocol for a common application of this compound: the conjugation of an amine-containing small molecule. This protocol is based on standard amide coupling chemistry.
Protocol 1: Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a small molecule drug)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., High-Performance Liquid Chromatography, HPLC)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-ester activated linker.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. A molar excess of the activated linker (e.g., 5-10 fold) is often used to ensure complete conjugation of the target molecule.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as hydroxylamine, to a final concentration of 10-50 mM to consume any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate using an appropriate method, such as preparative HPLC, to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS and NMR.
-
Mandatory Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
Figure 1: Experimental workflow for bioconjugation using this compound.
Figure 2: Logical relationship in a PROTAC molecule utilizing a PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Hydroxy-PEG2-acid chemical properties and structure
An In-Depth Technical Guide to Hydroxy-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by its IUPAC name 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, is a heterobifunctional molecule featuring a discrete two-unit polyethylene glycol (PEG) spacer. This compound is equipped with a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, making it a valuable tool in bioconjugation, drug delivery, and the development of therapeutic constructs like Proteolysis Targeting Chimeras (PROTACs). The hydrophilic PEG linker enhances the aqueous solubility of conjugated molecules, a critical attribute for many pharmaceutical applications.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental considerations.
Chemical Structure and Identification
The molecular structure of this compound consists of a short di-ethylene glycol backbone, providing flexibility and hydrophilicity. One terminus is functionalized with a primary alcohol, while the other is capped with a propanoic acid.
Chemical Structure:
Caption: General workflow for amide bond formation.
PROTAC Synthesis Logical Diagram
This diagram shows the logical relationship of this compound as a linker in the synthesis of a PROTAC molecule.
Caption: Role of this compound in PROTAC assembly.
References
An In-depth Technical Guide to Hydroxy-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hydroxy-PEG2-acid, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Its hydrophilic polyethylene glycol (PEG) spacer, terminal carboxylic acid, and hydroxyl group offer versatile opportunities for molecular linkage and functionalization.
Core Molecular Data
This compound, systematically named 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, is a valuable crosslinking reagent.[1] Its structure incorporates a hydroxyl group for further derivatization and a terminal carboxylic acid for conjugation to amine-containing molecules.[1][2] The diethylene glycol spacer enhances aqueous solubility of the resulting conjugates.[1][2]
Quantitative Physicochemical Properties
The key quantitative attributes of this compound are summarized in the table below. This data is essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.
| Property | Value | References |
| Molecular Weight | 178.18 g/mol | [1][3][4][5] |
| Chemical Formula | C₇H₁₄O₅ | [1][3][4][5] |
| Exact Mass | 178.0841 Da | [1] |
| CAS Number | 1334286-77-9 | [1][3][4][5] |
| Appearance | Colorless Liquid | [1][3][4] |
| Purity | Typically >95% | [1][5] |
| Density | ~1.196 g/cm³ | [3] |
| Solubility | Soluble in Water, Ethanol, DMSO, DMF | [2][3] |
Experimental Protocols: Amide Bond Formation
A primary application of this compound is the covalent linkage to primary amines on proteins, peptides, or other molecules. This is typically achieved by activating the carboxylic acid group to form a stable amide bond.
Objective: To conjugate this compound to a primary amine-containing molecule (e.g., a protein or small molecule ligand).
Materials:
-
This compound
-
Amine-containing substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, for increased efficiency)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS) pH 7.2-8.0)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Methodology:
-
Reagent Preparation: Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration. Separately, prepare a solution of the amine-containing substrate in the reaction buffer.
-
Carboxylic Acid Activation:
-
In a separate reaction vessel, dissolve this compound, EDC, and NHS (or sulfo-NHS) in the reaction buffer or an appropriate organic solvent. A typical molar ratio is 1:1.5:1.2 (Acid:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. This step forms a more stable amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the solution of the amine-containing substrate.
-
The molar excess of the PEG linker over the substrate will depend on the desired degree of labeling and should be determined empirically.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C, with gentle stirring.
-
-
Reaction Quenching: Add a quenching reagent, such as hydroxylamine, to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Purification: Remove unreacted PEG linker and byproducts from the final conjugate using an appropriate purification method, such as dialysis, tangential flow filtration, or size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm its identity and purity using techniques like SDS-PAGE, mass spectrometry, or HPLC.
Visualizations: Workflow and Pathways
To facilitate a clearer understanding of the processes involving this compound, the following diagrams illustrate key workflows and relationships.
References
Navigating the Solubility of Hydroxy-PEG2-acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of Hydroxy-PEG2-acid (chemical name: 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid), a bifunctional linker increasingly utilized in drug development and bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of its solubility in various solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Concepts: Understanding the Solubility of this compound
This compound is a hydrophilic linker comprised of a short polyethylene glycol (PEG) chain, a terminal hydroxyl group, and a terminal carboxylic acid group. Its solubility is governed by the interplay of these functional groups with the solvent. The PEG chain and the hydroxyl and carboxylic acid groups can form hydrogen bonds with polar solvents, rendering it generally soluble in aqueous solutions and polar organic solvents.[1][2]
It is important to note that the free acid form of this compound can be unstable and may be prone to polymerization.[3] For practical applications, the more stable sodium salt form is often used, which is known to be soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3] The solubility of the free acid is also pH-dependent due to the ionizable carboxylic acid group. At a pH above its pKa, the carboxylate form will predominate, leading to enhanced aqueous solubility.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes the expected qualitative solubility based on the general properties of short-chain PEG derivatives.[4] Researchers should experimentally verify these qualitative assessments for their specific applications.
| Solvent Category | Solvent | Expected Solubility | Rationale |
| Polar Protic | Water | Soluble | The hydrophilic PEG chain and terminal polar groups form strong hydrogen bonds with water. Solubility is pH-dependent. |
| Methanol | Soluble | Capable of hydrogen bonding with the solute. | |
| Ethanol | Soluble | Similar to methanol, it can engage in hydrogen bonding. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A strong hydrogen bond acceptor that can effectively solvate the molecule. |
| Dimethylformamide (DMF) | Soluble | Another effective polar aprotic solvent for PEG derivatives. | |
| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving polar compounds. | |
| Non-Polar Aprotic | Dichloromethane (DCM) | Soluble | Many PEG derivatives show solubility in chlorinated solvents. |
| Chloroform | Soluble | Similar to DCM, it is a common solvent for PEG compounds. | |
| Toluene | Less Soluble | Generally, PEG derivatives exhibit lower solubility in aromatic hydrocarbons. | |
| Hexane | Insoluble | As a non-polar aliphatic hydrocarbon, it is a poor solvent for polar molecules. | |
| Diethyl Ether | Insoluble | PEGs are generally not soluble in ether.[4] |
Experimental Protocol: Determining the Equilibrium Solubility of this compound
This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a chosen solvent.
Objective: To quantitatively determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Analytical balance
-
A selection of high-purity solvents (e.g., water, PBS, DMSO, ethanol)
-
Small, sealable glass vials
-
Constant temperature shaker/incubator
-
Centrifuge
-
Calibrated pipettes
-
Syringe filters (compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)) or a UV-Vis spectrophotometer if a suitable chromophore is present or can be introduced.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The amount of "excess" should be determined from preliminary trials to ensure undissolved solid remains at equilibrium.
-
Add a precise volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct a time-course study to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant using a syringe filter compatible with the solvent to remove any remaining microparticulates.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve using the chosen analytical method (e.g., HPLC-CAD).
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in units such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
A Technical Guide to Hydroxy-PEG2-acid: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hydroxy-PEG2-acid (CAS Number: 1334286-77-9), a heterobifunctional linker critical in the advancement of targeted therapeutics. This document details its chemical properties, identifies key suppliers, and presents its primary applications in bioconjugation, with a focus on Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Furthermore, it offers detailed experimental protocols and visual diagrams to support researchers in their drug development endeavors.
Core Properties of this compound
This compound, systematically named 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, is a short-chain polyethylene glycol (PEG) derivative. Its structure features a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, making it a valuable tool for covalently linking different molecules.
| Property | Data | Source(s) |
| CAS Number | 1334286-77-9 | [1][2] |
| Molecular Formula | C7H14O5 | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Appearance | Colorless Liquid | [3] |
| Purity | Typically ≥95% | [1][2] |
| Solubility | Soluble in Water, DMSO, DMF | [2] |
| Storage Conditions | -20°C for long-term storage | [2][3] |
Key Suppliers
A variety of chemical suppliers offer this compound, often with different purity grades and in various quantities. Researchers should consult the suppliers' websites for the most current information on availability and pricing.
| Supplier | Product Name | Purity |
| BroadPharm | This compound sodium salt | 95% |
| CD Bioparticles | This compound | 95% |
| PurePEG | This compound | Not specified |
| Sigma-Aldrich | This compound | 95% |
| Chem-Impex | This compound | ≥ 97% |
Applications in Drug Development
The bifunctional nature of this compound makes it a versatile linker in the field of bioconjugation. The terminal carboxylic acid can be activated to react with primary amines, such as those found on lysine residues of proteins, to form stable amide bonds. The hydroxyl group can be further modified for subsequent reactions. The short, hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is crucial for the efficacy of a PROTAC, as it dictates the distance and orientation between the target protein and the E3 ligase.
This compound can be used as a building block for PROTAC linkers. Its defined length and flexibility can be advantageous in optimizing the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). The hydrophilic nature of the PEG chain can also improve the solubility and cell permeability of the PROTAC molecule.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. The antibody directs the ADC to tumor cells expressing a specific antigen, where the payload is then released to kill the cancer cells.
Short-chain PEG linkers like this compound are used in ADC development to connect the antibody and the cytotoxic drug. The use of a PEG linker can improve the solubility and stability of the ADC, reduce aggregation, and potentially lead to a better pharmacokinetic profile. The defined length of the linker is important for ensuring that the payload can be efficiently released at the target site.
Experimental Protocols
The following section provides a detailed, exemplary protocol for the conjugation of this compound to a primary amine-containing molecule, a common step in the synthesis of PROTACs and ADCs. This protocol is based on established methods for similar PEG linkers and should be optimized for specific applications.
Amine-Reactive Conjugation via EDC/NHS Chemistry
This two-step protocol first activates the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Protocol:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. Do not store these solutions.
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO, and then dilute with Activation Buffer to the desired concentration.
-
Dissolve the amine-containing molecule in the Conjugation Buffer at a suitable concentration.
-
-
Activation of this compound:
-
In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step forms the amine-reactive NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated PEG linker over the amine-containing molecule is a common starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted PEG linker and byproducts using a suitable purification method. For proteins, dialysis or size-exclusion chromatography is often effective. For smaller molecules, preparative HPLC may be required.
-
Characterization:
The final conjugate should be characterized to confirm successful conjugation and to determine the degree of labeling. Techniques such as mass spectrometry (MALDI-TOF or ESI-MS), HPLC, and SDS-PAGE can be employed.
Conclusion
This compound is a valuable and versatile tool for researchers in drug development. Its defined structure, bifunctional nature, and the beneficial properties of the PEG spacer make it an excellent choice for the synthesis of advanced therapeutics such as PROTACs and ADCs. The protocols and information provided in this guide are intended to serve as a starting point for the successful application of this important linker in innovative research.
References
The Pivotal Role of the PEG Spacer in Hydroxy-PEG2-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Hydroxy-PEG2-acid molecule is a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring a terminal hydroxyl group, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking molecules.[3] This guide delves into the technical specifics of the PEG spacer within this compound, its physicochemical contributions, and its functional implications in therapeutic design.
Core Physicochemical Characteristics
The defining feature of this compound is its short, hydrophilic PEG spacer. This two-unit ethylene glycol chain is not merely a connector but a critical determinant of the physicochemical properties of the conjugates it forms.[4]
Hydrophilicity and Solubility: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, rendering the linker highly soluble in aqueous environments.[4][5] This property is paramount for increasing the solubility of hydrophobic drugs or biomolecules, a frequent challenge in pharmaceutical formulation.[4][6] The hydrophilic PEG spacer can improve the overall solubility of a construct, such as a PROTAC, which is often large and hydrophobic, thereby enhancing bioavailability.[7][]
Biocompatibility and Immunogenicity: PEG is widely regarded as a biocompatible and non-toxic material, with numerous approvals from regulatory agencies for biomedical applications.[4][5] The hydrophilic nature of the PEG spacer creates a hydration shell around the conjugated molecule.[4] This "stealth" effect can mask the molecule from the immune system, reducing immunogenicity and extending its circulation half-life in the bloodstream.[4]
Flexibility and Spacing: The carbon-oxygen-carbon bonds that form the PEG backbone have a high degree of rotational freedom.[4] This imparts significant flexibility to the linker, allowing the two connected molecules to move and orient themselves with a degree of independence.[7] This conformational adaptability is crucial for overcoming steric hindrance and facilitating productive protein-protein interactions, such as the formation of the ternary complex in PROTACs.[7] The defined length of the PEG2 spacer provides precise spatial separation between the conjugated entities, a critical factor in optimizing biological activity.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the general impact of PEG linkers on conjugate properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₄O₅ | [3][9] |
| Molecular Weight | 178.18 g/mol | [3][9][10] |
| CAS Number | 1334286-77-9 | [3][9][11] |
| Appearance | Colorless to light yellow liquid | [3][10] |
| Purity | ≥95% | [3][9][11] |
| Topological Polar Surface Area (TPSA) | 75.99 Ų | [9] |
| Predicted LogP | -0.5134 | [9] |
| Storage (Long-term) | -20°C | [3][10] |
Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Illustrative Example)
This table presents hypothetical data based on established principles to illustrate the structure-activity relationship concerning linker length.[7] The data shows how varying the number of PEG units in a PROTAC targeting Bruton's Tyrosine Kinase (BTK) can affect degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).[7]
| PROTAC Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| 1 PEG unit | 150 | 75 |
| 2 PEG units | 75 | 85 |
| 4 PEG units | 25 | 95 |
| 5 PEG units | 30 | 95 |
| 8 PEG units | 100 | 80 |
| (Data compiled from principles discussed in cited literature)[7] |
As the illustrative data suggests, there is an optimal linker length for maximal efficacy, highlighting the necessity of fine-tuning this parameter during drug design.[7][12]
Experimental Protocols and Methodologies
The utility of this compound lies in its reactive terminal groups. The carboxylic acid can be coupled to primary amines, and the hydroxyl group can be further modified.
Key Experiment: Amide Bond Formation via EDC/NHS Coupling
This protocol describes a general procedure for conjugating the carboxylic acid terminus of this compound to a primary amine-containing molecule (e.g., a protein, a ligand for an E3 ligase) using carbodiimide chemistry.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification System: Size-exclusion chromatography (SEC) or dialysis
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (Acid:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms a more stable NHS-ester intermediate.
-
Conjugation to Amine: Add the activated this compound solution to the amine-containing molecule dissolved in the appropriate reaction buffer.
-
Let the reaction proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester.
-
Purification: Purify the resulting conjugate using SEC to separate the conjugate from unreacted reagents or by dialysis to remove small molecule impurities.
-
Characterization: Characterize the final conjugate using techniques such as mass spectrometry (to confirm conjugation) and HPLC (to assess purity).
This protocol is a foundational method for utilizing the carboxylic acid functionality of the linker.[1][3]
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
PROTAC Mechanism of Action
The following diagram illustrates the fundamental mechanism by which a PROTAC, utilizing a flexible PEG linker, induces the degradation of a target protein.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound sodium salt | CAS: 1334286-77-9 | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
In-Depth Technical Guide: Stability and Storage of Hydroxy-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Hydroxy-PEG2-acid (Chemical Name: 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid). Due to the limited availability of in-depth public stability data, this document synthesizes information from supplier recommendations and established chemical principles to guide researchers in the proper handling and storage of this critical reagent.
Overview of this compound
This compound is a bifunctional hydrophilic linker widely employed in the synthesis of complex biomolecules, most notably as a spacer in Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6] Its structure features a terminal hydroxyl group and a carboxylic acid, enabling the covalent linkage of two different molecules. The integrity of this linker is paramount as its degradation can compromise the efficacy and safety of the final conjugate.
Recommended Storage and Handling Protocols
Adherence to proper storage conditions is the first line of defense against chemical degradation. The following table summarizes the storage recommendations from various suppliers.
Data Presentation: Summary of Recommended Storage Conditions
| Form | Temperature | Recommended Duration | Notes |
| Pure (Solid/Liquid) | -20°C | Long-term (months to years) | This is the preferred condition for long-term storage of the neat compound.[1][7] |
| 0 - 4°C | Short-term (days to weeks) | Suitable for material that will be used in the near future.[7] | |
| Ambient | Shipping | The compound is considered stable for several weeks during standard shipping.[7] | |
| In Solvent | -80°C | Up to 6 months | Recommended for stock solutions to maximize stability.[1][2] |
| -20°C | Up to 1 month | An alternative for shorter-term storage of solutions.[1][2] |
General Handling Guidelines:
-
Handle in a chemical fume hood to minimize inhalation exposure.[8]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.[8]
-
Keep away from sources of ignition such as heat, flames, and sparks.[8]
-
Avoid contact with strong oxidizing agents.[8]
-
A Safety Data Sheet (SDS) indicates that the compound is stable under normal use and hazardous decomposition may produce carbon oxides.
Potential Chemical Degradation Pathways
Based on the functional groups present in this compound—a primary alcohol, ether linkages, and a carboxylic acid—several degradation pathways can be hypothesized. Understanding these potential routes is crucial for designing stability-indicating analytical methods and for troubleshooting unexpected results.
-
Oxidation: The polyethylene glycol (PEG) backbone is susceptible to auto-oxidation, particularly at the ether linkages, which can lead to the formation of hydroperoxides and subsequent chain cleavage. The terminal primary alcohol can also be oxidized to an aldehyde or a carboxylic acid. This process can be catalyzed by light, heat, and trace metal ions.
-
Esterification: The carboxylic acid and hydroxyl groups can undergo intermolecular reaction to form polyester oligomers, especially when heated or in the presence of acid catalysts.
Mandatory Visualization: Hypothetical Degradation Pathways
Caption: A diagram illustrating hypothetical degradation routes for this compound.
General Experimental Protocol for Stability Assessment
For projects requiring a comprehensive understanding of this compound's stability under specific conditions (e.g., in a formulation buffer), a forced degradation study is recommended.
Experimental Protocols: Forced Degradation Study
-
Preparation of Samples:
-
Prepare solutions of this compound at a known concentration in the relevant solvent or buffer system.
-
A control sample should be stored at -80°C.
-
Aliquots of the solution should be subjected to various stress conditions:
-
Acidic: 0.1 M HCl at 40°C
-
Basic: 0.1 M NaOH at 40°C
-
Oxidative: 0.5% H₂O₂ at room temperature
-
Thermal: 60°C
-
Photolytic: Exposure to UV light (e.g., 254 nm) and visible light
-
-
-
Time Points:
-
Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize acidic and basic samples before analysis.
-
-
Analytical Method:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) is ideal for separating and identifying degradants.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.
-
Detection: Monitor the parent compound and the emergence of new peaks using both UV and MS detectors.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the control.
-
Use the mass spectral data to propose structures for any observed degradation products.
-
Mandatory Visualization: Experimental Workflow
Caption: A flowchart of a typical experimental workflow for assessing the stability of a compound.
Conclusion
While this compound is a generally stable molecule when stored correctly, its susceptibility to oxidation and other degradation pathways necessitates careful handling and storage. For critical applications, especially in drug development, it is imperative for researchers to either obtain detailed stability data from the supplier or conduct in-house stability studies to ensure the quality and integrity of this essential linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. broadpharm.com [broadpharm.com]
Introduction to Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to PROTAC Linkers and Hydroxy-PEG2-acid
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of disease-causing proteins, harnesses the cell's own machinery to eliminate them entirely.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4][5]
The mechanism of action involves the PROTAC molecule acting as a molecular bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex.[1][2][6] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[1][2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[1][4] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[4] While the two ligands provide target specificity, the linker is a critical and active contributor to the PROTAC's overall efficacy, influencing ternary complex stability, selectivity, and the molecule's physicochemical properties.[3][4][7]
The Core Role of the Linker in PROTAC Design
The linker is not a passive spacer but a crucial element that dictates the efficacy and drug-like properties of a PROTAC.[4] Its length, composition, and rigidity are key parameters that must be optimized to ensure the formation of a stable and productive ternary complex.[2][7] An improperly designed linker can lead to steric clashes, preventing the complex from forming, or result in an unproductive orientation that does not lead to efficient ubiquitination.[2][7]
Key Linker Characteristics
-
Length: The length of the linker is a critical parameter that must be empirically optimized for each POI and E3 ligase pair.[2][7] Linkers that are too short can prevent simultaneous binding of the PROTAC to both proteins due to steric hindrance.[7] Conversely, linkers that are too long may lead to an unstable or overly flexible ternary complex, resulting in inefficient ubiquitination.[7][8] The optimal length can vary significantly, with effective PROTACs reported with linkers ranging from just a few atoms to over 20.[3][9]
-
Composition: The chemical makeup of the linker significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[4][7][] The most common motifs incorporated into PROTAC linkers are alkyl chains and polyethylene glycol (PEG) units.[3] Approximately 55% of reported PROTACs use PEG-based linkers, while 30% use alkyl chains.[3] PEG linkers are particularly favored for their ability to increase the hydrophilicity and aqueous solubility of the often large and lipophilic PROTAC molecules.[11][12][13] Other motifs, including alkynes, triazoles, and saturated heterocycles like piperazine and piperidine, are also used to fine-tune the linker's properties.[3][]
-
Flexibility and Rigidity: Linkers are broadly classified as flexible or rigid.[4][12]
-
Flexible Linkers: Primarily composed of alkyl and PEG chains, these linkers are synthetically accessible and offer a high degree of conformational freedom.[2][4] This flexibility can be advantageous, allowing the PROTAC to adopt multiple orientations to find a productive ternary complex.[4] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the complex, and can contribute to poor pharmacokinetic properties.[4]
-
Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine), aromatic systems, alkynes, or triazoles to constrain the molecule's conformation.[4][12] Rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[4] The trade-off is often increased synthetic complexity.[4]
-
-
Attachment Points: The specific atoms on the POI and E3 ligase ligands to which the linker is connected are crucial variables. Altering the attachment point can dramatically impact the geometry of the ternary complex and, consequently, the degradation efficiency and even target selectivity.[7]
This compound: A Versatile Building Block
This compound is a bifunctional, PEG-based linker commonly used in the synthesis of PROTACs.[14][15][16][17] It consists of two ethylene glycol units, providing a balance of flexibility and defined length. The structure features a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, which serve as versatile chemical handles for conjugation to the respective ligands for the POI and E3 ligase.
The PEG nature of this compound imparts hydrophilicity, which can help to improve the solubility of the final PROTAC molecule, a common challenge in PROTAC development.[11][13][18] Its use facilitates the modular assembly of PROTAC libraries where linker composition is a key variable for optimization.
Data Presentation
Table 1: Comparison of Common PROTAC Linker Types
| Linker Type | Core Composition | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Saturated or unsaturated hydrocarbon chains | Flexible, hydrophobic | Synthetically accessible and stable; easy to modulate length.[4][12] | Can increase lipophilicity, leading to poor solubility and cell permeability; high flexibility can incur an entropic penalty.[4][12] |
| PEG Chains | Repeating ethylene glycol units | Flexible, hydrophilic | Improves aqueous solubility and cell permeability; biocompatible; easy to modulate length.[4][11][12][13] | May have reduced metabolic stability in vivo compared to alkyl linkers; can be more costly to synthesize.[12] |
| Rigid Linkers | Incorporate rings (piperazine, phenyl), alkynes, or triazoles | Conformationally restricted | Can pre-organize the PROTAC for optimal binding, potentially improving potency and selectivity; can lead to better physicochemical properties.[4] | Less adaptable to different protein pairs; synthesis is often more complex.[4] |
| Clickable Linkers | Contain azide or alkyne moieties for triazole formation | Facilitates rapid synthesis | Enables rapid, convergent synthesis of PROTAC libraries for efficient optimization.[3][] | The resulting triazole ring can introduce rigidity and potential interactions that must be considered.[2] |
Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 8-atom PEG | >1000 | <20 | [8] |
| Estrogen Receptor α (ERα) | VHL | 12-atom PEG | ~100 | ~70 | [8] |
| Estrogen Receptor α (ERα) | VHL | 16-atom PEG | <100 | >80 | [8] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | 2 PEG units | >5000 | Reduced Degradation | [8] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | 4-5 PEG units | <500 | Potent Degradation | [8] |
| TANK-binding kinase 1 (TBK1) | VHL | 12-atom Alkyl/Ether | >1000 | Not Observed | [8] |
| TANK-binding kinase 1 (TBK1) | VHL | 29-atom Alkyl/Ether | 292 | >80 | [8] |
Note: Data is compiled from multiple sources and serves as an illustrative guide. Optimal linker length must be determined empirically for each specific PROTAC system.[19]
Visualizations of Core Concepts
Caption: PROTAC-mediated protein degradation pathway.[6]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. precisepeg.com [precisepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. amsbio.com [amsbio.com]
- 17. 0qy.com [0qy.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Core Principles of Utilizing Hydroxy-PEG2-acid in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of biotherapeutics, the precise and stable linkage of molecules is paramount. Hydroxy-PEG2-acid, a heterobifunctional linker, has emerged as a valuable tool in bioconjugation, offering a balance of hydrophilicity, defined spacer length, and versatile reactivity. This technical guide delves into the fundamental principles of using this compound, providing detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to empower researchers in the development of next-generation bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This compound is characterized by a short polyethylene glycol (PEG) spacer, which consists of two ethylene glycol units. This PEG chain imparts hydrophilicity to the linker and the resulting conjugate, often improving solubility and reducing non-specific binding.[1] The linker possesses two key functional groups: a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group. This heterobifunctional nature allows for sequential and controlled conjugation of two different molecular entities. The carboxylic acid is the primary reactive site for forming stable amide bonds with primary amines, while the hydroxyl group offers a secondary site for further derivatization.[2][3]
Chemical Properties and Reactivity
The utility of this compound in bioconjugation is centered on the reactivity of its terminal carboxylic acid. This group can be activated to react efficiently with nucleophilic primary amines, such as those found on the side chains of lysine residues in proteins, to form a stable amide bond.[4]
Key Physicochemical Properties:
| Property | Value | Reference |
| Chemical Formula | C7H14O5 | [3] |
| Molecular Weight | 178.18 g/mol | [3] |
| Appearance | Liquid | [5] |
| Solubility | Water, DMSO, DMF | [2] |
The free acid form of this compound can be unstable due to potential self-reaction between the hydroxyl and carboxylic acid groups to form polymers.[2] For this reason, it is often supplied and stored as a more stable sodium salt.[2]
Core Application: Amide Bond Formation
The most common application of this compound is the conjugation to biomolecules via its carboxylic acid moiety. This process typically involves a two-step reaction mechanism facilitated by carbodiimide chemistry, most notably using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6]
The reaction proceeds as follows:
-
Activation: The carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[2]
-
Stabilization: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and can be efficiently coupled to primary amines.[7]
-
Conjugation: The NHS-activated this compound reacts with a primary amine on the target molecule to form a stable amide bond, with NHS being released as a byproduct.[8]
This two-step process, with distinct optimal pH conditions for each step, is crucial for achieving high conjugation efficiency.[6]
Reaction Mechanism: EDC/NHS Coupling
Quantitative Data for Bioconjugation
The success of a bioconjugation reaction is dependent on carefully optimized parameters. The following table summarizes key quantitative data and recommended conditions for the EDC/NHS coupling of this compound to primary amines.
| Parameter | Recommended Value/Range | Notes | Reference(s) |
| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of the carboxylic acid. A non-amine, non-carboxylate buffer like MES is essential. | [6][9] |
| Coupling pH | 7.2 - 8.5 | Promotes efficient reaction of the NHS ester with the deprotonated primary amine. Buffers should not contain primary amines (e.g., Tris, Glycine). | [6][7] |
| EDC Molar Excess | 2 - 10 fold (relative to PEG-acid) | A starting point of a 5-fold excess is commonly used to drive the reaction. | [7] |
| NHS/Sulfo-NHS Molar Excess | 2 - 5 fold (relative to PEG-acid) | A slight excess relative to EDC can improve the stability and yield of the NHS ester. | [7] |
| Activation Time | 15 - 30 minutes at room temperature | Sufficient time for the formation of the NHS ester. | [7] |
| Coupling Time | 2 hours at room temperature to overnight at 4°C | Longer incubation times can increase conjugation efficiency, especially for sterically hindered sites. | [7] |
| Typical Conjugation Yield | 60-90% | Highly dependent on the specific biomolecule, buffer conditions, and reactant ratios. | [10] |
| NHS Ester Half-life at pH 8.6 | ~10 minutes | Demonstrates the importance of proceeding to the coupling step promptly after activation and controlling pH. | [6] |
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to a protein. These protocols are general guidelines and may require optimization for specific applications.
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol is designed to maximize conjugation efficiency by separating the activation and coupling steps, each performed at its optimal pH.
Materials:
-
This compound (or its sodium salt)
-
Target protein in an amine-free buffer (e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation.[2]
-
Prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use. Do not store these solutions for extended periods.[7]
-
Dissolve this compound in the Activation Buffer to the desired concentration (e.g., 10 mg/mL).
-
Ensure the target protein is in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Coupling Buffer.[11]
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and Sulfo-NHS solutions.
-
A common starting molar ratio is 1:5:2.5 (PEG-acid:EDC:Sulfo-NHS).[7]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step forms the amine-reactive Sulfo-NHS ester.[7]
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.[6]
-
Alternatively, to remove excess activation reagents, the activated PEG solution can be rapidly passed through a desalting column equilibrated with the Coupling Buffer before being added to the protein solution.[2]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS esters. Incubate for 15-30 minutes.[12]
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).[12]
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE (to observe a molecular weight shift), HPLC, and mass spectrometry to confirm successful conjugation and determine the degree of labeling.[12]
-
Application in PROTAC Development
This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The PROTAC brings the POI and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[13] The PEG linker enhances solubility and provides the necessary flexibility for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1]
Workflow: PROTAC-Mediated Protein Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Hydroxy-PEG2-acid for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hydroxy-PEG2-acid, a bifunctional linker increasingly utilized in peptide synthesis to enhance the physicochemical and pharmacological properties of peptides. We will delve into its core attributes, its role in solid-phase peptide synthesis (SPPS), and provide detailed experimental protocols for its application.
Introduction to this compound
This compound, chemically known as 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, is a short, hydrophilic linker belonging to the polyethylene glycol (PEG) family. Its structure features a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a flexible two-unit ethylene glycol chain. This bifunctional nature makes it a versatile tool for peptide modification, enabling the introduction of a hydroxyl group for further derivatization while its carboxylic acid moiety can be readily coupled to the N-terminus of a peptide or an amino acid side chain.
The incorporation of even short PEG linkers like this compound can significantly impact a peptide's properties by:
-
Increasing Hydrophilicity: The ethylene glycol units enhance the water solubility of hydrophobic peptides, which can be challenging to synthesize and formulate.[1]
-
Reducing Aggregation: The PEG chain can disrupt intermolecular hydrogen bonding between peptide chains, a common issue in the synthesis of "difficult" sequences.
-
Improving Pharmacokinetic Properties: PEGylation can increase the hydrodynamic radius of a peptide, potentially leading to reduced renal clearance and a longer in-vivo half-life.[2]
For stability, this compound is often supplied and used as its sodium salt. The free acid form can be unstable due to potential self-reaction between the hydroxyl and carboxylic acid groups, leading to polymerization.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H14O5 | |
| Molecular Weight | 178.18 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in water, DMSO, DMF |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is typically incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS). The general workflow of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing.[3]
The carboxylic acid group of this compound can be coupled to the free N-terminal amine of the growing peptide chain on the resin using standard peptide coupling reagents. The hydroxyl group, if not intended for immediate further reaction on the resin, may require protection to prevent unwanted side reactions during subsequent amino acid couplings.
Logical Workflow for Incorporating this compound in SPPS
Caption: Workflow for incorporating this compound into a peptide during SPPS.
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and desired outcome.
Coupling of this compound to the Peptide-Resin
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent coupling to the N-terminus of the peptide chain on the solid support.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound (or its sodium salt)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After swelling, drain the DMF.
-
Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. Allow the activation to proceed for a few minutes at room temperature.
-
Coupling Reaction: Add the activated this compound solution to the swollen peptide-resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines. A negative Kaiser test indicates a complete coupling reaction.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Orthogonal Protection of the Hydroxyl Group (Optional)
If further amino acids are to be added after the this compound, it is advisable to protect the free hydroxyl group to prevent its acylation during subsequent coupling steps. A common protecting group for hydroxyl functions that is orthogonal to the Fmoc/tBu strategy is the trityl (Trt) group.
Materials:
-
Peptide-resin with coupled this compound
-
Trityl chloride (Trt-Cl)
-
Base: Pyridine or DIPEA
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Wash the peptide-resin from the previous step with DCM and swell for 20-30 minutes.
-
Protection Reaction: In a reaction vessel, add a solution of Trityl chloride (5-10 equivalents) and pyridine (5-10 equivalents) in DCM to the resin.
-
Reaction Monitoring: Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM, followed by DMF to prepare for the next SPPS cycle.
Cleavage and Deprotection
This protocol describes the cleavage of the final PEGylated peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage Reaction: In a well-ventilated fume hood, add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the peptide. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether 2-3 times. Dry the crude peptide under vacuum.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude PEGylated peptide is purified using reverse-phase HPLC (RP-HPLC).
Materials:
-
Crude, dried PEGylated peptide
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a suitable column (e.g., C18 or C4)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
HPLC Setup: Equilibrate the column with the starting mobile phase composition (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in ACN).
-
Gradient Elution: Inject the sample and purify the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be 5-65% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[4]
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 214 nm and 280 nm.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified PEGylated peptide.
Derivatization of the Hydroxyl Group
The terminal hydroxyl group of the this compound linker provides a handle for further modifications of the purified peptide. This can be used to attach fluorescent labels, targeting moieties, or other functional groups. The specific derivatization chemistry will depend on the nature of the molecule to be attached. For example, the hydroxyl group can be activated to react with amines or thiols.
Workflow for Post-Synthesis Derivatization
Caption: General workflow for the derivatization of the hydroxyl group of a this compound modified peptide.
Data Presentation and Analysis
The successful synthesis and purification of a peptide modified with this compound should be confirmed by analytical techniques such as HPLC and mass spectrometry.
Expected Impact of this compound on Peptide Properties (Hypothetical Data)
The following table provides a hypothetical comparison of a model hydrophobic peptide with and without the this compound modification. The actual values will be sequence-dependent.
| Property | Model Peptide (Unmodified) | Model Peptide + this compound |
| Aqueous Solubility (mg/mL at pH 7.4) | 0.2 | 1.5 |
| SPPS Crude Purity (%) | 65 | 75 |
| Final Yield after Purification (%) | 15 | 20 |
| Aggregation Propensity (ThT Assay, RFU) | 8500 | 2500 |
Example Analytical Data Interpretation
-
HPLC Analysis: In RP-HPLC, the addition of the hydrophilic this compound linker will typically result in a shorter retention time compared to the unmodified peptide. The purified product should appear as a single, sharp peak.
-
Mass Spectrometry Analysis: The mass spectrum of the purified peptide should show a mass increase corresponding to the molecular weight of the incorporated this compound (minus the mass of water lost during amide bond formation). For this compound (C7H12O4, assuming the loss of H2O), the expected mass shift would be approximately 160.17 Da. Fragmentation analysis (MS/MS) can be used to confirm the site of modification.[5]
Conclusion
This compound is a valuable and versatile tool for peptide chemists. Its bifunctional nature allows for the straightforward introduction of a hydrophilic linker with a reactive handle for further modifications. By improving the solubility and reducing the aggregation of peptides, it can facilitate the synthesis of challenging sequences and enhance the therapeutic potential of peptide-based drugs. The protocols and data presented in this guide provide a solid foundation for researchers to successfully incorporate this compound into their peptide synthesis workflows.
References
The Strategic Application of Short-Chain PEG Linkers in Advanced Bioconjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the precise engineering of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving clinical success. Central to their design and function is the chemical linker, a component that has evolved from a simple spacer to a critical determinant of a drug's efficacy, stability, and pharmacokinetic profile. Among the most versatile and impactful linkers are those constructed from short chains of polyethylene glycol (PEG). This in-depth technical guide explores the multifaceted applications of short-chain PEG linkers, providing a comprehensive overview of their synthesis, characterization, and profound influence on the performance of next-generation therapeutics.
The Multifaceted Role of Short-Chain PEG Linkers in Bioconjugation
Short-chain PEG linkers, typically comprising 2 to 12 ethylene glycol units, are more than inert connectors; they are functional elements that significantly influence the properties of bioconjugates. Their inherent hydrophilicity, biocompatibility, and tunable length allow for the precise modulation of a molecule's pharmacological characteristics.
In the realm of Antibody-Drug Conjugates (ADCs) , the conjugation of highly potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can lead to aggregation and compromised stability. Short-chain PEG linkers effectively mitigate this by creating a hydrophilic shield around the payload. This not only improves the solubility and stability of the ADC but can also enable higher drug-to-antibody ratios (DARs) without inducing aggregation. Furthermore, the PEG linker can influence the ADC's pharmacokinetic profile, extending its circulation half-life and potentially improving tumor accumulation.
For Proteolysis Targeting Chimeras (PROTACs) , the linker's length and flexibility are of utmost importance. PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. A short-chain PEG linker with optimal length and conformation is crucial for facilitating the formation of a stable and productive ternary complex, which is the linchpin of PROTAC efficacy. The hydrophilicity imparted by the PEG linker also enhances the solubility and cell permeability of these often large and complex molecules.
Data Presentation: Quantitative Impact of Short-Chain PEG Linkers
The length of the short-chain PEG linker has a quantifiable impact on the performance of both ADCs and PROTACs. The following tables summarize key data from various studies, illustrating the structure-activity relationships.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Parameter | PEG2 Linker | PEG4 Linker | PEG8 Linker | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) | May allow for a higher DAR with more hydrophobic payloads due to reduced steric hindrance. | Can lead to a slightly lower DAR with certain hydrophobic payloads or bulky conjugation groups due to increased steric hindrance. | Generally allows for a good balance of DAR and stability. | With hydrophobic conjugation groups, a PEG4 spacer resulted in a greater reduction in DAR compared to a PEG2 spacer.[1] |
| In Vitro Cytotoxicity (IC50) | Generally higher potency (lower IC50) compared to longer PEG linkers. | Potency may be slightly reduced compared to PEG2. | Potency is often moderately reduced compared to shorter linkers. | Longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity.[2] |
| Plasma Half-life | Shorter half-life compared to longer PEG linkers. | Increased half-life compared to PEG2. | Significantly longer half-life compared to shorter linkers. | Increasing PEG linker length generally leads to a longer plasma half-life.[2] |
| In Vivo Efficacy (% Tumor Growth Inhibition) | 35-45% in a xenograft model. | 35-45% in a xenograft model. | 75-85% in a xenograft model. | Improved pharmacokinetics with longer PEG linkers often correlates with better in vivo performance.[2] |
Table 2: Impact of PEG Linker Length on BRD4-Degrading PROTAC Performance
| Parameter | PEG3 Linker | PEG4 Linker | PEG5 Linker | Key Findings & References |
| Half-maximal Degradation Concentration (DC50) (nM) | 55 | 20 | 15 | A clear structure-activity relationship is observed, with the PEG5 linker demonstrating the most potent degradation.[3] |
| Maximum Degradation (Dmax) (%) | 85 | 95 | >98 | The PEG5 linker achieves the highest level of target protein degradation.[3] |
| Cellular Target Engagement (IC50) (nM) | 65 | 30 | 25 | The most potent degradation correlates with the strongest target engagement in live cells.[3] |
| Membrane Permeability (10⁻⁶ cm/s) | 1.8 | 1.5 | 1.3 | While all linkers show reasonable permeability, there is a slight decrease with increasing length.[3] |
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key mechanisms and workflows central to the application of short-chain PEG linkers.
References
An In-Depth Technical Guide to the Safe Handling and Application of Hydroxy-PEG2-acid in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and common applications of Hydroxy-PEG2-acid. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.
Introduction to this compound
This compound, with the chemical name 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid, is a bifunctional molecule featuring a terminal hydroxyl group and a carboxylic acid group, connected by a two-unit polyethylene glycol (PEG) spacer. This structure imparts hydrophilicity, making it a valuable linker in various bioconjugation and drug development applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The hydroxyl group allows for further derivatization, while the carboxylic acid readily participates in coupling reactions with primary amines.
Safety and Handling
While this compound is not classified as a hazardous substance according to several safety data sheets, standard laboratory precautions should always be observed.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize the risk of exposure.
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: Work in a well-ventilated area. For procedures that may generate aerosols or dust, a fume hood should be utilized.
Storage and Disposal
Proper storage and disposal are critical for maintaining the stability of the compound and ensuring environmental safety.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, temperatures of -20°C are recommended.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound. Data is compiled from various supplier safety data sheets; however, for some metrics, specific experimental values are not available.
| Property | Value |
| Molecular Formula | C₇H₁₄O₅ |
| Molecular Weight | 178.18 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | 350.0 ± 27.0 °C (Predicted) |
| Density | 1.196 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in Water, DMSO, and DMF |
| Storage Temperature | -20°C (long-term) |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS Rating | Health: 0, Fire: 0, Reactivity: 0 |
Experimental Protocols
This compound is commonly used as a linker to conjugate a target protein ligand and an E3 ligase ligand in the synthesis of PROTACs. The carboxylic acid moiety is typically activated for reaction with an amine-containing molecule. A general protocol for such a conjugation using EDC/NHS chemistry is provided below.
Note: This is a generalized protocol and must be optimized for specific substrates and experimental conditions.
General Protocol for Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a primary amine-containing molecule (Molecule-NH₂).
Materials:
-
This compound
-
Molecule-NH₂
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF.
-
Activation of Carboxylic Acid:
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution of this compound.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester intermediate.
-
-
Conjugation:
-
In a separate vessel, dissolve Molecule-NH₂ in an appropriate buffer (e.g., PBS pH 7.4).
-
Slowly add the activated this compound solution to the Molecule-NH₂ solution.
-
Allow the reaction to proceed at room temperature for 2-12 hours, or overnight at 4°C.
-
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, if necessary.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic technique, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and coupling reagents.
-
Characterization: Characterize the final conjugate using methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Visualizations
The following diagrams illustrate key workflows and concepts related to the safe handling and application of this compound.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.
Caption: A diagram outlining the general experimental workflow for a typical bioconjugation reaction involving this compound.
Stability Showdown: Hydroxy-PEG2-acid Sodium Salt vs. Its Free Acid Counterpart
An In-depth Technical Guide for Researchers and Drug Development Professionals
The stability of linker molecules is a critical parameter in the development of bioconjugates, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). The choice between a salt form and a free acid form of a linker can have significant implications for storage, handling, and ultimately, the successful synthesis of the final conjugate. This technical guide provides a detailed comparison of the stability of Hydroxy-PEG2-acid sodium salt and its free acid form, offering insights into their chemical liabilities, recommended handling procedures, and methods for stability assessment.
Executive Summary
The primary differentiating factor between this compound sodium salt and its free acid form is stability. The free acid form is inherently unstable due to its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group. This configuration makes it susceptible to intramolecular esterification, leading to the formation of cyclic esters or oligomers/polymers, thereby reducing its purity and reactivity for intended conjugation reactions.[1][2] The sodium salt form, conversely, is significantly more stable, preventing this self-reaction and ensuring the integrity of the molecule during storage and handling.[1][2] For this reason, the sodium salt is the recommended form for most applications.
Core Stability Considerations
The Instability of the Free Acid Form
The free acid of this compound, 3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid, is prone to degradation through a process known as Fischer esterification.[3] This is an acid-catalyzed reaction where the terminal hydroxyl group attacks the carboxylic acid moiety of the same or another molecule.
-
Intramolecular Cyclization: The hydroxyl group can attack the carboxylic acid on the same molecule to form a cyclic ester (a lactone).
-
Intermolecular Polymerization: The hydroxyl group of one molecule can react with the carboxylic acid of another, leading to the formation of dimers, oligomers, and eventually polymers.[1][2]
This degradation pathway is autocatalytic, as the acidic environment of the free carboxylic acid promotes the esterification reaction.[3]
The Enhanced Stability of the Sodium Salt Form
In the sodium salt form, the carboxylate anion (COO⁻Na⁺) is significantly less electrophilic than the protonated carboxylic acid (COOH). The negative charge on the carboxylate repels the nucleophilic attack from the hydroxyl group, thus inhibiting both intramolecular cyclization and intermolecular polymerization. This makes the sodium salt form robust for long-term storage and routine handling.[]
Data Presentation: Storage and Stability
While direct, publicly available, head-to-head quantitative stability data under various stress conditions is limited, we can compile recommended storage conditions from supplier data sheets, which indirectly reflect the stability differences.
| Form | Supplier | Catalog Number | Recommended Storage Conditions | Stated Shelf Life |
| This compound | MedChemExpress | HY-124380 | -20°C (pure form), 4°C (pure form) | 3 years at -20°C, 2 years at 4°C[5] |
| -80°C (in solvent), -20°C (in solvent) | 6 months at -80°C, 1 month at -20°C[5] | |||
| This compound sodium salt | BroadPharm | BP-23136 | -20°C | Not specified, but stated as "stable for storage and shipping"[] |
| This compound sodium salt | AxisPharm | AP13466 | Not specified | Not specified |
The provision of a longer shelf-life for the free acid in its pure, solid state at low temperatures by MedChemExpress suggests that the degradation is significantly slowed when the molecules are in a fixed lattice and at low temperatures.[5] However, the instability is more pronounced in solution, as indicated by the shorter recommended storage time.[5] The general consensus from suppliers is that the sodium salt is the preferred form for stability.[1][2][]
Experimental Protocols
To quantitatively assess and compare the stability of this compound in its two forms, a forced degradation study coupled with a validated stability-indicating analytical method is essential.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the samples to identify potential degradation products and pathways.
Objective: To compare the degradation profiles of this compound sodium salt and its free acid form under various stress conditions.
Materials:
-
This compound
-
This compound sodium salt
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Stability chambers (for thermal and photostability testing)
Methodology:
-
Sample Preparation: Prepare stock solutions of both the free acid and the sodium salt in a suitable solvent (e.g., deionized water or a buffered solution at neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solutions to the following conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and 1 M HCl to separate aliquots of the sample solutions. Incubate at 60°C for predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and 1 M NaOH to separate aliquots of the sample solutions. Keep at room temperature for predetermined time points.
-
Oxidation: Add an equal volume of 3% H₂O₂ to separate aliquots of the sample solutions. Keep at room temperature, protected from light, for predetermined time points.
-
Thermal Degradation: Incubate aliquots of the sample solutions at elevated temperatures (e.g., 60°C and 80°C) in a stability chamber.
-
Photostability: Expose aliquots of the sample solutions to light conditions as specified in ICH Q1B guidelines.
-
-
Time Points: Collect samples at initial (t=0) and subsequent time points.
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV/MS Method
A stability-indicating method is crucial for separating the parent compound from any degradation products. Since this compound lacks a strong chromophore, detection can be challenging. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often more suitable than UV for quantifying small PEG molecules. Mass spectrometry (MS) is invaluable for identifying degradation products.
Objective: To develop and validate an analytical method capable of separating and quantifying this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector and/or CAD/ELSD
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) for peak identification
Chromatographic Conditions (A Starting Point):
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (if response is sufficient), CAD/ELSD, and MS scan.
Method Validation (as per ICH Q2(R2) guidelines): [6]
-
Specificity: Demonstrate that the method can resolve the parent peak from degradation products and any matrix components.
-
Linearity: Assess the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Evaluate the variability of the results under repeatable and intermediate conditions.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's performance under small, deliberate variations in method parameters.
Visualization of Workflows and Pathways
Logical Relationship of Stability
Caption: Stability comparison of this compound forms.
Experimental Workflow for Stability Assessment
Caption: Workflow for comparative stability testing.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the choice between this compound sodium salt and its free acid form is clear from a stability standpoint.
-
Recommendation: The sodium salt form of this compound is strongly recommended for use as a starting material in conjugation reactions. Its superior stability prevents the formation of impurities, ensuring the integrity and reactivity of the linker.
-
Handling of Free Acid: If the free acid form must be used, it should be stored under stringent conditions (solid, at -20°C or below), and solutions should be prepared fresh and used immediately.[5] It is advisable to perform a purity check via NMR or HPLC before use, especially if the material has been stored for an extended period.
-
Stability Verification: It is best practice to perform in-house stability studies on critical reagents like linkers, especially when they are to be used in GMP manufacturing. The protocols outlined in this guide provide a robust framework for such an evaluation.
By understanding the inherent chemical properties of these two forms, and by selecting the more stable sodium salt, researchers can avoid potential pitfalls in their synthetic workflows and ensure the quality and reproducibility of their final bioconjugates.
References
Methodological & Application
Application Notes and Protocols for Hydroxy-PEG2-acid EDC/NHS Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of Hydroxy-PEG2-acid to amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method is widely employed in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of proteins, peptides, and small molecule drugs.[1][2]
Principle of EDC/NHS Coupling Chemistry
The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[3]
-
Activation: EDC first activates the carboxyl group of this compound, forming a highly reactive but unstable O-acylisourea intermediate.[4][5]
-
Stabilization and Coupling: NHS reacts with this intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the target molecule to form a covalent amide bond, releasing NHS.[3][4] The addition of NHS or its water-soluble analog, Sulfo-NHS, is crucial for improving the efficiency and reproducibility of the conjugation reaction in aqueous solutions by minimizing the hydrolysis of the O-acylisourea intermediate.[5]
Materials and Reagents
-
This compound
-
Molecule to be conjugated (containing a primary amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0[4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5[4][5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, or 1 M hydroxylamine[4]
-
Anhydrous DMSO or DMF for dissolving reagents[6]
-
Desalting columns or dialysis equipment for purification[6]
Quantitative Data Summary
The optimal reaction conditions can vary depending on the specific molecules being conjugated. The following table provides recommended starting ranges for key parameters.
| Parameter | Recommended Range | Notes |
| pH | ||
| Carboxyl Activation | 4.5 - 6.0[6] | MES buffer is recommended.[6] Avoid acetate buffers which contain carboxyl groups.[7] |
| Amine Coupling | 7.0 - 8.5[6] | PBS or borate buffers are suitable.[8] Avoid Tris or glycine buffers which contain primary amines.[7] |
| Molar Ratios | ||
| EDC:this compound | 2- to 10-fold molar excess[7] | A 5-fold molar excess is a common starting point.[3] |
| NHS:this compound | 2- to 5-fold molar excess[7] | A 2.5-fold molar excess is often used initially.[3] |
| Incubation Time | ||
| Activation | 15 - 30 minutes at room temperature[3] | |
| Coupling | 2 hours at room temperature to overnight at 4°C[3] | Longer incubation times can improve conjugation efficiency.[3] |
| Quenching | ||
| Quenching Reagent Conc. | 10 - 50 mM[7] | |
| Quenching Time | 15 - 30 minutes at room temperature[7] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling Reaction
This protocol is a general guideline and may require optimization for specific applications.
1. Reagent Preparation:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening the vials to prevent moisture condensation.[4][7]
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.[6][8]
-
Dissolve this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
2. Activation of this compound:
-
In a reaction tube, add the desired molar excess of EDC and NHS to the solution of this compound in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[3]
3. (Optional but Recommended) Removal of Excess Activation Reagents:
-
To prevent unwanted side reactions, it is advisable to remove excess EDC and NHS.
-
This can be achieved using a desalting column equilibrated with the Coupling Buffer.[7]
4. Coupling to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
If necessary, adjust the pH of the reaction mixture to 7.2-8.0.[5]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]
5. Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[7]
-
Incubate for 15-30 minutes at room temperature.[7]
6. Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[6][9] For PEGylated proteins, techniques like ion-exchange chromatography or hydrophobic interaction chromatography can also be employed for purification.[9][10]
7. Characterization of the Conjugate:
-
Confirm successful conjugation and assess the purity of the final product using techniques such as SDS-PAGE, mass spectrometry, and HPLC.[11]
Protocol 2: One-Pot EDC/NHS Coupling Reaction
This simplified protocol can be used when the amine-containing molecule is not sensitive to the lower pH of the activation step.
1. Reagent Preparation:
-
Follow step 1 of Protocol 1.
2. Reaction Setup:
-
Dissolve both the this compound and the amine-containing molecule in MES buffer at pH 6.0.
-
Add the desired molar excess of EDC and NHS to the reaction mixture.
3. Incubation:
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
4. Quenching and Purification:
-
Follow steps 5, 6, and 7 of Protocol 1.
Diagrams
Caption: Experimental workflow for the two-step EDC/NHS coupling reaction.
Caption: Chemical mechanism of the EDC/NHS coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. encapsula.com [encapsula.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
Step-by-Step Guide to Hydroxy-PEG2-acid Conjugation to Primary Amines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of Hydroxy-PEG2-acid to primary amine-containing molecules, such as proteins, peptides, or amine-modified oligonucleotides. The primary method detailed is the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, which forms a stable amide bond.[1][2]
Poly(ethylene glycol) (PEG)ylation is a well-established strategy in drug development to enhance the therapeutic properties of molecules.[3] The covalent attachment of PEG chains can increase a molecule's hydrodynamic size, leading to a longer circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][3][4] this compound is a discrete PEG linker with a defined chain length, containing a terminal hydroxyl group and a carboxylic acid, which allows for precise modification of biomolecules.[5][6]
Principle of the Reaction
The conjugation of this compound to a primary amine via EDC/NHS chemistry is a two-step process:[1][2]
-
Activation of the Carboxylic Acid: The terminal carboxylic acid group of this compound is activated by EDC to form a highly reactive and unstable O-acylisourea intermediate.[1] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][7]
-
Conjugation to the Amine: The resulting NHS ester of this compound readily reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) on the target molecule to form a stable amide bond.[2][8] This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5).[3][9]
Quantitative Data Summary
Successful and efficient conjugation is dependent on several factors. The following tables summarize recommended starting conditions, which may require further optimization for specific applications.
Table 1: Recommended Reaction Conditions for Aqueous-Based Conjugation
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of the EDC/NHS activation of the carboxylic acid.[1] |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of the NHS ester with primary amines.[1][9] |
| Temperature | 4 - 25°C | Lower temperatures can help maintain the stability of proteins.[10] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the NHS ester at room temperature.[1][11] |
| Reaction Time (Conjugation) | 1 - 4 hours at RT, or overnight at 4°C | The optimal time should be determined experimentally.[1][10] |
| Molar Excess of PEG-Acid to Protein | 5 to 20-fold | Highly dependent on the protein and the desired degree of PEGylation.[10] |
| Molar Excess of EDC/NHS to PEG-Acid | 1.5 to 2-fold | A common starting point for efficient activation.[3][12] |
Table 2: Recommended Buffers and Quenching Agents
| Buffer Type | Recommended Buffers | Notes |
| Activation Buffer | MES (0.1 M MES, 0.5 M NaCl; pH 6.0) | Must be free of primary amines and carboxyl groups.[11] |
| Conjugation Buffer | PBS (20mM sodium phosphate, 150mM NaCl; pH 7.4), Borate buffer (50mM; pH 8.5) | Must be free of primary amines like Tris or glycine.[7][10] |
| Quenching Agent | Tris or Glycine (20-50 mM final concentration), Hydroxylamine | Added to stop the reaction by capping unreacted NHS esters.[1][11] |
Experimental Protocols
Protocol 1: Two-Step Aqueous-Based Conjugation
This protocol is suitable for proteins and other biomolecules soluble in aqueous buffers.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.[7]
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.[7]
-
Dissolve the amine-containing molecule in the Conjugation Buffer at a suitable concentration. Ensure the buffer is free of any primary amines.[10]
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.[3]
-
-
Activation of this compound:
-
Conjugation to the Amine-Containing Molecule:
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove unreacted PEG, EDC, NHS, and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[1][] SEC is effective in separating the larger PEGylated conjugate from smaller unreacted molecules.[][14] Ion-exchange chromatography (IEX) can also be used to separate PEGylated proteins based on changes in surface charge.[][15]
-
Protocol 2: Conjugation in Organic Solvent
This protocol is suitable for small molecules that may have limited solubility in aqueous buffers.
Materials:
-
This compound
-
Amine-containing small molecule
-
EDC
-
NHS
-
Anhydrous DMF or DMSO
-
DIPEA (N,N-Diisopropylethylamine)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Reagents:
-
Activation and Conjugation:
-
In a reaction vessel under an inert atmosphere, mix the this compound, EDC, and NHS solutions.
-
Stir the mixture for 30-60 minutes at room temperature.[3]
-
Add the amine-containing molecule solution to the activated PEG-acid solution. For some reactions, a non-nucleophilic base like DIPEA (2 equivalents) may be added to the amine solution to facilitate the reaction.[12]
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, HPLC).[12]
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed to remove byproducts.
-
The final conjugate is then purified by column chromatography or other suitable methods.[12]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. medkoo.com [medkoo.com]
- 7. broadpharm.com [broadpharm.com]
- 8. biochempeg.com [biochempeg.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of PROTACs Using Hydroxy-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Hydroxy-PEG2-acid
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation.[3] this compound is a bifunctional PEG-based linker featuring a terminal hydroxyl group and a carboxylic acid group. This structure allows for the sequential and directional conjugation of the POI and E3 ligase ligands, making it a versatile building block in PROTAC synthesis.[4] The short PEG2 chain offers a balance of hydrophilicity and a defined spatial separation between the two ligands, which is a critical parameter for optimizing the degradation of the target protein.
Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
References
Application Notes and Protocols for Functionalizing Nanoparticles with Hydroxy-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a critical strategy in the development of advanced drug delivery systems and diagnostic agents. PEGylation imparts a "stealth" characteristic to nanoparticles, which enhances their systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. Hydroxy-PEG2-acid is a short, heterobifunctional PEG linker that offers a versatile platform for nanoparticle surface modification. It features a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a terminal hydroxyl group that can be utilized for further conjugation of targeting ligands, imaging agents, or therapeutic payloads.[1]
These application notes provide detailed protocols for the functionalization of nanoparticles using this compound, methods for their characterization, and an overview of their cellular uptake.
Data Presentation: Physicochemical Characterization
Successful functionalization of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables summarize representative quantitative data for model amine-functionalized nanoparticles before and after modification. While specific data for this compound is limited in published literature, the provided data for nanoparticles functionalized with short-chain PEG-acid linkers serves as a strong indicator of expected outcomes.
Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Formulation | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Amine-Functionalized Iron Oxide Nanoparticles (Unmodified) | 175 ± 4 | 0.15 |
| This compound Functionalized Iron Oxide Nanoparticles | 184 ± 5[2] | 0.11[2] |
| Amine-Functionalized Gold Nanoparticles (Unmodified) | 30 ± 1 | 0.21 |
| This compound Functionalized Gold Nanoparticles | 35.4 ± 0.3[3] | < 0.2[3] |
Note: Data for this compound functionalized nanoparticles is representative of short-chain PEGylated nanoparticles.
Table 2: Change in Surface Charge (Zeta Potential)
| Nanoparticle Formulation | Zeta Potential (mV) |
| Amine-Functionalized Iron Oxide Nanoparticles (Unmodified) | +25 ± 3 |
| This compound Functionalized Iron Oxide Nanoparticles | -5 ± 2 |
| Amine-Functionalized Gold Nanoparticles (Unmodified) | +30 ± 4 |
| This compound Functionalized Gold Nanoparticles | -15 ± 3[3] |
Note: Data for this compound functionalized nanoparticles is representative of short-chain PEGylated nanoparticles.
Table 3: Drug Loading Capacity and Efficiency (Example with Doxorubicin)
| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| This compound Functionalized PLGA Nanoparticles | ~5-10 | > 90 |
| This compound Functionalized Liposomes | ~2-8 | > 85 |
Note: Drug loading is highly dependent on the nanoparticle type, drug properties, and loading method. The values presented are typical ranges observed for PEGylated nanoparticles.[4][5][6]
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of amine-presenting nanoparticles with this compound using carbodiimide chemistry.
Protocol 1: Functionalization of Amine-Modified Iron Oxide Nanoparticles
Materials:
-
Amine-functionalized iron oxide nanoparticles (Fe₃O₄-NH₂)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris or glycine solution)
-
Magnetic separator
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized iron oxide nanoparticles in MES buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxylic Acid:
-
Dissolve this compound in MES buffer.
-
Add a 10-fold molar excess of EDC and NHS relative to the amount of this compound.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
PEGylation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension. A 20 to 50-fold molar excess of the PEG linker relative to the estimated surface amine groups on the nanoparticles is recommended as a starting point for optimization.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous mixing.
-
-
Quenching: Add a small volume of quenching solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification:
-
Use a magnetic separator to pellet the functionalized nanoparticles.
-
Remove the supernatant containing excess reactants.
-
Wash the nanoparticles by resuspending them in PBS and repeating the magnetic separation. Perform at least three wash cycles.
-
Resuspend the purified this compound functionalized nanoparticles in a suitable buffer for storage or further use.
-
Protocol 2: Characterization of Functionalized Nanoparticles
1. Hydrodynamic Diameter and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Disperse a small aliquot of the unmodified and functionalized nanoparticle suspensions in an appropriate buffer (e.g., PBS) to a concentration of 0.1-1.0 mg/mL.[3]
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Compare the results before and after functionalization to confirm the addition of the PEG linker. An increase in hydrodynamic diameter and a shift in zeta potential are indicative of successful conjugation.[2][7]
-
2. Confirmation of Covalent Linkage:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Procedure:
-
Lyophilize a sample of the functionalized nanoparticles.
-
Acquire the FTIR spectrum of the dried sample.
-
Look for the appearance of characteristic peaks corresponding to the amide bond (around 1650 cm⁻¹) and the ether bonds of the PEG chain (around 1100 cm⁻¹), which confirms the covalent attachment of the linker.
-
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Cellular uptake pathways for PEGylated nanoparticles.
Concluding Remarks
The functionalization of nanoparticles with this compound provides a robust and versatile platform for the development of advanced drug delivery systems. The protocols and characterization methods outlined in these application notes offer a comprehensive guide for researchers in this field. The short PEG2 linker provides a balance between conferring stealth properties and maintaining a compact nanoparticle size, which can be advantageous for tissue penetration. Further derivatization of the terminal hydroxyl group allows for the attachment of targeting moieties, enabling the development of highly specific and effective nanomedicines.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Antibody-Drug Conjugates with Hydroxy-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hydroxy-PEG2-acid as a hydrophilic, heterobifunctional linker in the development of antibody-drug conjugates (ADCs). The protocols detailed herein are based on established bioconjugation principles and are intended to serve as a foundational methodology for researchers in the field of targeted cancer therapeutics.
Introduction to this compound in ADCs
Antibody-drug conjugates are a transformative class of cancer therapies that merge the target specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[1][2] The linker connecting these two components is a critical determinant of the ADC's overall efficacy, stability, and pharmacokinetic profile.[3] this compound is a heterobifunctional linker containing a short, discrete polyethylene glycol (dPEG®) chain, a terminal hydroxyl group, and a terminal carboxylic acid group.
The incorporation of a PEG linker, a process known as PEGylation, offers several advantages in ADC design. The hydrophilic nature of the PEG chain can enhance the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby mitigating the risk of aggregation.[1][2][4] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a prolonged circulation half-life.[2][5] The PEG chain can also create a "stealth" effect, shielding the payload from the immune system and enzymatic degradation, which can reduce immunogenicity and improve in vivo stability.[1]
This compound provides two distinct functional groups for sequential conjugation, allowing for a controlled and stepwise synthesis of the ADC. The carboxylic acid can be activated to react with an amine-containing payload, while the hydroxyl group can be modified for subsequent attachment to the antibody.
Properties and Advantages of this compound
| Property | Description |
| Structure | HO-(CH2)2-O-(CH2)2-COOH |
| Molecular Weight | 134.13 g/mol |
| Solubility | Soluble in water and common organic solvents. |
| Functional Groups | Carboxylic Acid (-COOH) and Hydroxyl (-OH) |
| Key Advantages | Enhances hydrophilicity, provides a flexible spacer, allows for orthogonal conjugation chemistry. |
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a detailed methodology for the key stages of development.
Protocol 1: Synthesis of the Drug-Linker Construct
This protocol describes the conjugation of a carboxylic acid-containing linker to an amine-functionalized cytotoxic payload via the formation of a stable amide bond.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Activation of this compound: a. Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Add EDC (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of the linker. d. Monitor the formation of the active ester by LC-MS.
-
Conjugation to the Cytotoxic Payload: a. In a separate flask, dissolve the amine-containing cytotoxic payload (1.5 equivalents) in anhydrous DMF. b. Add TEA or DIPEA (2 equivalents) to the payload solution. c. Slowly add the activated this compound NHS-ester solution to the payload solution. d. Stir the reaction mixture at room temperature overnight.
-
Purification of the Drug-Linker Construct: a. Monitor the reaction progress using LC-MS. b. Upon completion, purify the crude product by reverse-phase HPLC to obtain the pure drug-linker construct (Payload-PEG2-OH).
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol outlines the activation of the hydroxyl group of the drug-linker and its subsequent conjugation to lysine residues on the antibody.
Materials:
-
Purified Drug-Linker (Payload-PEG2-OH)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Disuccinimidyl carbonate (DSC)
-
Anhydrous DMF
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: a. If necessary, perform a buffer exchange to transfer the mAb into a conjugation-compatible buffer that is free of primary amines (e.g., PBS). b. Determine the precise concentration of the mAb using a UV-Vis spectrophotometer at 280 nm.
-
Activation of the Drug-Linker's Hydroxyl Group: a. Dissolve the purified Payload-PEG2-OH (5-10 fold molar excess over the antibody) in anhydrous DMF. b. Add DSC (1.5 equivalents relative to the drug-linker) and TEA (2 equivalents relative to the drug-linker). c. Stir the reaction at room temperature for 4-6 hours to form the NHS-activated carbonate ester of the drug-linker.
-
Conjugation to the Antibody: a. Add the activated drug-linker solution to the prepared antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain antibody integrity. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching the Reaction: a. Add a quenching reagent, such as 1 M Tris buffer, to a final concentration of 50-100 mM to cap any unreacted sites on the antibody. b. Incubate for 30 minutes at room temperature.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is critical to remove unconjugated antibody, free drug-linker, and other impurities.
Procedure:
-
Size-Exclusion Chromatography (SEC): a. Equilibrate an SEC column with a suitable buffer (e.g., PBS, pH 7.4). b. Load the quenched reaction mixture onto the column. c. Elute the ADC, which will be in the high molecular weight fractions, separating it from the smaller, unconjugated drug-linker.
-
Hydrophobic Interaction Chromatography (HIC): a. HIC can be used to separate ADC species with different drug-to-antibody ratios (DARs) and to remove unconjugated antibody. b. Equilibrate the HIC column with a high-salt mobile phase. c. Inject the purified ADC sample. d. Elute the ADC species with a decreasing salt gradient.
Protocol 4: Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination:
-
The average DAR is a critical quality attribute and can be determined using HIC-HPLC or LC-MS. For LC-MS, the deconvoluted mass spectrum of the ADC will show a distribution of species with different numbers of conjugated drugs.
Purity and Aggregation Analysis:
-
Assess the purity and the presence of aggregates using SEC. The chromatogram should show a main peak corresponding to the monomeric ADC with minimal high molecular weight species (aggregates).
In Vitro Cytotoxicity Assay (e.g., MTT Assay):
-
This assay determines the potency of the ADC in killing target cancer cells.
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Incubate for 72-96 hours.
-
Add MTT reagent and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance.
-
Calculate the IC50 value for the ADC.
-
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of the described protocols.
Table 1: Drug-Linker Synthesis and ADC Conjugation Efficiency
| Parameter | Result |
| Drug-Linker Synthesis Yield | > 70% |
| ADC Conjugation Efficiency | 30-50% |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 |
| Monomer Purity (by SEC) | > 95% |
Table 2: In Vitro Cytotoxicity of ADC in a HER2-Positive Cell Line
| Compound | IC50 (nM) |
| ADC (Anti-HER2-PEG2-Payload) | 5.2 |
| Unconjugated Antibody (Anti-HER2) | > 1000 |
| Free Payload | 0.8 |
| Non-Targeting ADC | > 500 |
Visualizations
Caption: Structure of an ADC with a this compound linker.
Caption: Workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
This compound is a valuable tool in the design and development of next-generation antibody-drug conjugates. Its ability to improve solubility and provide a flexible, hydrophilic spacer can lead to ADCs with improved therapeutic indices.[2] The protocols provided herein offer a robust framework for the synthesis, purification, and characterization of ADCs using this versatile linker. Careful optimization of reaction conditions for each specific antibody-payload combination is essential to achieve the desired balance between efficacy and safety.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Amide Bond Formation: Application Notes and Protocols for Hydroxy-PEG2-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to achieving optimal reaction yields for the conjugation of Hydroxy-PEG2-acid to primary amine-containing molecules. The predominant method involves the activation of the terminal carboxylic acid using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). Adherence to optimized protocols and an understanding of key reaction parameters are critical for successful conjugation.
Key to High-Yield Conjugation: Reaction Parameters
Successful conjugation of this compound hinges on the precise control of several experimental variables. The following table summarizes the critical quantitative parameters for a typical EDC/NHS coupling reaction to maximize product yield and purity.[1][2]
| Parameter | Recommended Value/Range | Notes |
| Activation pH | 4.5 - 6.0 | Maximizes the efficiency of the carboxylic acid activation by EDC/NHS.[1][2][3][4] A commonly used buffer is 0.1 M MES.[3][5] |
| Coupling pH | 7.0 - 8.5 | Ensures the primary amine is deprotonated and sufficiently nucleophilic for efficient reaction with the NHS ester.[1][3][6] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a standard choice.[3][5] |
| EDC Molar Excess | 2 - 10 fold (relative to this compound) | A starting point of a 5-fold molar excess is often recommended.[2] Inadequate excess can lead to low yields.[1] |
| NHS Molar Excess | 2 - 5 fold (relative to this compound) | A 1.5 to 2-fold molar excess is a common starting point.[1] NHS is used to stabilize the reactive O-acylisourea intermediate, forming a more stable amine-reactive NHS ester, which reduces hydrolysis and increases yield.[2][5] |
| Activation Time | 15 - 30 minutes at room temperature | This duration is generally sufficient for the formation of the amine-reactive NHS ester intermediate.[1][2][5][7] |
| Coupling Time | 2 hours at room temperature to overnight at 4°C | Longer incubation times, particularly at lower temperatures, can enhance conjugation efficiency.[2][5][7] Reaction progress can be monitored by HPLC or LC-MS.[1][6] |
| Activation Buffer | MES Buffer | It is critical to use a buffer that does not contain primary amines or carboxylates, which can compete in the reaction.[4][5] |
| Coupling Buffer | Phosphate-Buffered Saline (PBS) or HEPES Buffer | These buffers should also be free of competing primary amines like Tris or glycine.[5][8] |
| Quenching Agent | Hydroxylamine, Tris, Glycine, or Ethanolamine | Used to block any unreacted NHS esters to prevent unwanted side reactions.[2][9] |
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: EDC/NHS reaction mechanism for this compound conjugation.
Caption: General experimental workflow for this compound conjugation.
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to a primary amine-containing molecule, such as a protein or peptide, in an aqueous environment.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)[5]
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0[5][9]
-
Anhydrous DMSO or DMF (if needed for solubility)
-
Purification equipment (e.g., desalting column, dialysis cassettes, chromatography system)[5][10][11]
Protocol: Two-Step Aqueous Conjugation
This two-step protocol is recommended for optimal yield as it separates the acidic activation environment from the neutral to basic coupling environment.[1][3]
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation, as these reagents are moisture-sensitive.[1][5]
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[2] Do not store these solutions for extended periods.[5]
-
Dissolve the this compound in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the dissolved this compound with the freshly prepared EDC and NHS solutions.
-
A typical starting molar ratio is 1:5:2.5 (this compound:EDC:NHS).[2] This may require optimization.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2][5] This step forms the amine-reactive NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution containing the amine-molecule.
-
Ensure the pH of the final reaction mixture is between 7.2 and 8.0 to facilitate efficient coupling.[4] Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5][7]
-
-
Quenching the Reaction:
-
To stop the reaction and hydrolyze unreacted NHS esters, add the Quenching Solution to a final concentration of 10-50 mM.[6]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts (e.g., unreacted PEG, EDC, NHS, and quenching agent) from the conjugate.
-
Common purification methods include size exclusion chromatography (SEC), ion-exchange chromatography (IEX), dialysis, or tangential flow filtration (TFF).[5][10][11][12] The choice of method depends on the properties of the final conjugate.
-
-
Characterization:
-
Analyze the purified conjugate to confirm successful PEGylation and assess purity.
-
Techniques such as SDS-PAGE will show a shift in molecular weight.
-
Reversed-phase HPLC (RP-HPLC) or SEC can be used to determine purity.[6][10]
-
Mass spectrometry (e.g., MALDI-TOF) can confirm the precise molecular weight of the conjugate.[10]
-
Troubleshooting Common Issues
-
Low or No Product Yield: This is often due to inactive, hydrolyzed EDC/NHS, suboptimal pH, or the presence of competing nucleophiles (e.g., Tris buffer) in the reaction.[1][5] Always use fresh reagents and amine-free buffers for the activation step.[5]
-
Significant Unreacted Starting Materials: Consider increasing the molar excess of the PEG linker and the coupling agents (EDC/NHS) or extending the reaction time.[1]
-
Formation of Side Products: The primary side product in EDC/NHS reactions is N-acylurea, which can be difficult to separate. Using NHS helps to minimize its formation.[1] Optimizing reaction conditions, such as temperature, can also reduce side product formation.[1]
-
Product Loss During Purification: Aggregation or non-specific binding during chromatography can lead to yield loss. Screen different buffer conditions or consider alternative chromatography techniques to mitigate this.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. ijpbs.com [ijpbs.com]
- 11. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of Hydroxy-PEG2-acid Conjugates Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of molecules, including small drugs, peptides, and proteins.[1][2] Hydroxy-PEG2-acid is a short, discrete PEG linker containing a terminal hydroxyl group and a carboxylic acid, enabling the conjugation of various molecules.[3][4] Following a conjugation reaction, the resulting mixture is often heterogeneous, containing the desired conjugate, unreacted starting materials, and various byproducts.[2][] Effective purification is therefore a critical step to isolate the pure conjugate for downstream applications and characterization.
For small molecule conjugates involving linkers like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and commonly employed purification technique.[][6] This method separates molecules based on differences in their hydrophobicity, which is altered upon conjugation, allowing for the effective separation of the more polar PEGylated product from the typically more hydrophobic parent molecule.[6][7] This application note provides a detailed protocol for the purification of this compound conjugates using RP-HPLC.
Principles of Separation
The separation of a this compound conjugate by RP-HPLC is based on its differential partitioning between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[]
-
Sample Injection : The crude reaction mixture is dissolved in a suitable solvent and injected into the HPLC system.
-
Adsorption : Components of the mixture adsorb to the non-polar stationary phase. More hydrophobic molecules bind more strongly.
-
Elution : A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is applied. This progressively increases the mobile phase's hydrophobicity.
-
Separation : The hydrophilic PEGylated conjugate has a weaker interaction with the stationary phase compared to the often more hydrophobic unreacted parent molecule. Consequently, the conjugate typically elutes earlier in the gradient.[7] Unreacted this compound, being very polar, will elute very early, often in the void volume.
Detection Challenges : Since the PEG moiety itself lacks a strong UV chromophore, detection can be challenging if the conjugated molecule is not UV-active.[][9][10] In such cases, universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are highly recommended for effective detection and characterization.[6][9]
Experimental Protocol: RP-HPLC Purification
This protocol provides a general method for the purification of a small molecule-Hydroxy-PEG2-acid conjugate. Optimization will be required based on the specific properties of the conjugated molecule.
1. Materials and Reagents
-
Crude conjugation reaction mixture
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
HPLC System: Agilent, Waters, or equivalent, equipped with a gradient pump, autosampler, and detector (UV, ELSD, or MS).
-
Column: C18 or C8 reversed-phase column (e.g., Jupiter C18, 300 Å, 5 µm, 150 x 4.6 mm).[11] A C4 column can also be effective for larger molecules or proteins.[12]
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. (Note: TFA is used to improve peak shape by acting as an ion-pairing agent. For mass spectrometry applications, 0.1% formic acid can be substituted.)[6][12]
3. Sample Preparation
-
If the reaction was performed in a non-volatile solvent (like DMF or DMSO), dilute the crude mixture with Mobile Phase A or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.[11]
-
Ensure the sample is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[11]
4. HPLC Method Parameters
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 minutes or until a stable baseline is achieved.[11]
-
Injection: Inject 10-50 µL of the prepared sample. The volume may be adjusted based on column size and sample concentration.
-
Chromatographic Run: Execute a linear gradient elution. A typical gradient is outlined in the table below. This gradient should be optimized to ensure adequate separation between the desired conjugate and impurities.[7]
-
Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.
-
Column Wash & Re-equilibration: After the elution of the conjugate, wash the column with a high concentration of Mobile Phase B (e.g., 95%) to remove any strongly bound impurities.[11] Following the wash, re-equilibrate the column at the initial conditions for the next run.[11]
5. Post-Purification Analysis
-
Purity Assessment: Analyze the collected fractions using an analytical RP-HPLC method to confirm purity.
-
Identity Confirmation: Confirm the identity and mass of the purified conjugate using LC-MS or MALDI-TOF MS.[7]
-
Solvent Removal: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid powder.
Quantitative Data Summary
The following table summarizes typical starting parameters for the RP-HPLC purification of PEGylated small molecules. These should be optimized for each specific conjugate.
| Parameter | Recommended Value / Range | Notes |
| HPLC System | Agilent 1100, Thermo Ultimate 3000, or equivalent | System should be capable of gradient elution.[11] |
| Column | C18 or C8, 3-5 µm particle size, 150-250 mm length, 4.6 mm ID | C18 provides higher retention for hydrophobic molecules; C8 may be better for more polar conjugates.[6] |
| Mobile Phase A | 0.1% TFA or 0.1% Formic Acid in Water | TFA improves peak shape but can suppress MS signal; Formic Acid is MS-compatible.[6][13] |
| Mobile Phase B | 0.1% TFA or 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Methanol can be an alternative.[6][13] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Adjust flow rate based on column diameter.[11] |
| Column Temp. | 25 - 45 °C | Increased temperature can sometimes improve peak shape and resolution.[11][12] |
| Detector | UV (214, 220, or 280 nm), ELSD, CAD, or MS | Detection method depends on the chromophoric properties of the conjugate.[6][11][13] |
| Injection Vol. | 10 - 100 µL | Dependent on sample concentration and column loading capacity. |
| Gradient | 5% to 95% Mobile Phase B over 20-30 minutes | A shallow gradient around the elution time of the conjugate will improve resolution.[7] |
Diagrams
Below are diagrams created using Graphviz to illustrate key workflows and logical relationships relevant to the purification process.
Caption: General workflow for the purification of this compound conjugates.
Caption: Troubleshooting logic for common HPLC purification issues.
References
- 1. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. blob.phenomenex.com [blob.phenomenex.com]
- 13. benchchem.com [benchchem.com]
Application Note: Analytical Techniques for the Characterization of Hydroxy-PEG2-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydroxy-PEG2-acid is a heterobifunctional linker molecule widely used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This linker contains a terminal hydroxyl group and a carboxylic acid, connected by a two-unit polyethylene glycol (PEG) spacer. The PEG moiety enhances aqueous solubility, while the two distinct functional groups allow for controlled, sequential conjugation to different molecules.[1][3]
Given its critical role, comprehensive characterization of this compound is essential to ensure its identity, purity, and quality, which directly impacts the consistency and efficacy of the final therapeutic product.[4] A multi-faceted analytical approach is required for full characterization.[5] This document provides detailed protocols and data interpretation guidelines for the primary analytical techniques used: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Overall Characterization Workflow
A logical workflow ensures that the identity, purity, and structural integrity of the this compound product are thoroughly confirmed. The process typically begins with spectroscopic methods to confirm the structure and functional groups, followed by chromatographic techniques to assess purity and quantify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the proton environment and confirms the ratio of different parts of the molecule, while ¹³C NMR confirms the carbon skeleton.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[6][7] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.[8]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[9]
-
Integrate all peaks to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher sample concentration or a greater number of scans may be required due to the low natural abundance of ¹³C.[9]
-
-
Data Analysis: Assign peaks based on their chemical shifts (ppm), multiplicity, and integration values. Compare the observed spectrum with the expected structure.[10] The integration ratio of the different methylene groups should be consistent with the molecule's structure.
Data Presentation: Expected NMR Signals
| Assignment (¹H NMR) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-OH | ~3.55 | Triplet | 2H |
| -CH₂-O-CH₂- | ~3.60 - 3.70 | Multiplet | 8H |
| -O-CH₂-COOH | ~4.10 | Triplet | 2H |
| -OH, -COOH | Variable | Broad Singlet | 2H |
| Assignment (¹³C NMR) | Expected Chemical Shift (ppm) |
| -C H₂-OH | ~60-62 |
| -C H₂-O-C H₂- | ~68-72 |
| -O-C H₂-COOH | ~65-67 |
| -C OOH | ~172-175 |
| Note: Chemical shifts are approximate and can vary based on the solvent used.[11] |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the precise molecular weight of this compound, thereby confirming its identity.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of HPLC with the sensitive detection of MS.[12]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of this compound in a solvent compatible with the mobile phase, such as a water/acetonitrile mixture.[9]
-
Instrumentation: Use a UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[8]
-
Chromatographic Conditions:
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode to observe the deprotonated molecule [M-H]⁻ or positive mode for [M+H]⁺ or [M+Na]⁺.[8][9]
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 100-500 m/z).
-
Data Analysis: Identify the mass-to-charge ratio (m/z) of the primary ion and compare it to the calculated molecular weight.
-
Data Presentation: Molecular Weight Information
| Parameter | Theoretical Value | Observed Ion (Example) |
| Molecular Formula | C₇H₁₄O₅ | - |
| Average Molecular Weight | 178.18 g/mol | - |
| Monoisotopic Mass | 178.0841 g/mol | - |
| Expected Ion [M-H]⁻ | 177.0768 m/z | Negative Ion Mode |
| Expected Ion [M+Na]⁺ | 201.0733 m/z | Positive Ion Mode |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and quantifying any related impurities.[] Since the molecule lacks a strong UV chromophore, universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are preferred over UV detectors.[14][15]
Experimental Protocol: Reversed-Phase HPLC with CAD/ELSD
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5-1.0 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[15]
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, and a CAD or ELSD detector.[15]
-
Chromatographic Conditions:
-
Column: A polymeric reversed-phase column (e.g., PLRP-S, 150 x 4.6 mm, 5 µm) or a standard C18 column.[15][16]
-
Mobile Phase A: Water with 0.1% Formic Acid.[15]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[15]
-
Gradient: A linear gradient from 10% to 50% B over 15 minutes is a typical starting point.[15]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 40°C.[15]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[17][18]
Data Presentation: Purity and Impurity Profile
| Parameter | Specification | Typical Result |
| Purity (by Area %) | ≥ 95% | 97.0%[10] |
| Retention Time (RT) | Report | ~5-10 min (depends on method) |
| Related Impurities | Report any peak > 0.1% | e.g., Dimer, PEG3 analogue |
| Unrelated Impurities | Report any peak > 0.1% | e.g., Starting materials, solvents |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward technique used to confirm the presence of key functional groups within the this compound molecule. It provides characteristic vibrational signatures for the hydroxyl, carboxylic acid, and ether linkages.[19]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: As this compound is a liquid at room temperature, place a small drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9][10]
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and assign them to their corresponding functional groups.
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol & Carboxylic Acid) | Stretching, broad | 3500 - 3200 |
| C-H (Methylene) | Stretching | 2920 - 2850[20] |
| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 |
| C-O-C (Ether) | Stretching, strong | 1150 - 1085[19][20] |
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. heterobifunctional pegs [jenkemusa.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ptfarm.pl [ptfarm.pl]
- 19. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Site-Specific Protein Modification with Hydroxy-PEG2-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in drug development, diagnostics, and fundamental research, enabling the precise attachment of functional moieties to a protein of interest. This document provides detailed application notes and protocols for the use of Hydroxy-PEG2-acid, a short, hydrophilic linker, for the site-specific modification of proteins. The primary application highlighted is its use as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2]
This compound possesses a terminal carboxylic acid and a hydroxyl group, connected by a two-unit polyethylene glycol (PEG) spacer. The carboxylic acid can be activated to react with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a stable amide bond.[3] The short PEG chain enhances the hydrophilicity of the resulting conjugate without adding significant bulk, which can be advantageous in maintaining the protein's biological activity.[4]
Key Applications
-
PROTAC Synthesis: this compound is a valuable building block for creating PROTACs.[1] Its bifunctional nature allows for the sequential conjugation of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[5][6] The short, flexible PEG linker can be optimal for inducing the formation of a productive ternary complex between the target protein and the E3 ligase.[7][8]
-
Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of ADCs.
-
Bioconjugation: This linker can be used to attach small molecules, fluorophores, or other labels to proteins where a short, hydrophilic spacer is desired.
Quantitative Data Summary
The efficiency of conjugation and the impact of modification on protein properties are critical parameters. The following tables summarize expected outcomes based on the use of short PEG linkers. Actual results will be protein- and reaction-dependent.
Table 1: Typical Conjugation Efficiency with Activated this compound
| Analytical Method | Parameter Measured | Typical Efficiency/Result |
| RP-HPLC | Percentage of modified protein | > 80% |
| SEC-HPLC | Purity of the conjugate | > 95% |
| MALDI-TOF MS | Mass confirmation of conjugate | Expected mass shift corresponding to the addition of the linker |
Table 2: Biophysical Characterization of a Protein Modified with a Short PEG Linker
| Analytical Method | Parameter Measured | Expected Impact of this compound |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius / Aggregation | Minimal change in retention time; may reduce aggregation.[9] |
| Differential Scanning Fluorimetry (DSF) | Thermal Stability (Tm) | Variable; can slightly increase or decrease Tm depending on the modification site. |
| Bradford or BCA Assay | Protein Concentration | Potential for interference; a protein-specific standard curve is recommended.[10][11] |
| In vitro activity assay | Biological Activity | High retention of activity due to the small size of the linker. |
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein.[2] The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase.[7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[12][13][14]
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS (or sulfo-NHS) to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
The activated Hydroxy-PEG2-NHS ester is now ready for conjugation to the amine-containing protein. It is recommended to use the activated linker immediately due to the limited stability of the NHS ester in aqueous solutions.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol outlines the conjugation of the NHS-activated this compound to primary amines on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Activated Hydroxy-PEG2-NHS ester solution (from Protocol 1)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Ensure the protein solution is in an amine-free buffer at a pH between 7.2 and 8.0. The protein concentration should typically be between 1-10 mg/mL.
-
Add the desired molar excess of the activated Hydroxy-PEG2-NHS ester solution to the protein solution. A 10- to 20-fold molar excess is a common starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purify the PEGylated protein from unreacted linker and byproducts using a desalting column or dialysis.
Protocol 3: Characterization of the PEGylated Protein
This protocol provides methods for analyzing the success of the conjugation reaction.
1. SDS-PAGE Analysis:
-
Run samples of the unmodified and modified protein on an SDS-PAGE gel.
-
A slight increase in the molecular weight of the modified protein may be observable, though the small size of the this compound may not result in a distinct band shift. The absence of smearing or aggregation is a good indicator of a successful reaction.
2. Size-Exclusion Chromatography (SEC-HPLC):
-
Analyze the purified conjugate by SEC-HPLC to assess purity and detect any aggregation.[9][15]
-
The PEGylated protein should elute as a single, sharp peak. A minimal shift in retention time compared to the unmodified protein is expected due to the small size of the linker.
3. Mass Spectrometry (MALDI-TOF or LC-MS):
-
Determine the exact mass of the unmodified and modified protein.
-
A mass increase corresponding to the molecular weight of the this compound minus the mass of water confirms successful conjugation. This is the most definitive method for confirming the modification.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a protein-small molecule conjugate using this compound.
Caption: Experimental workflow for protein modification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. This compound sodium salt, 1334286-77-9 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Application Notes and Protocols for Hydroxy-PEG2-acid in Surface Modification of Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of biomaterials with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy for enhancing biocompatibility and performance in a multitude of biomedical applications.[1] Hydroxy-PEG2-acid is a short, hydrophilic, bifunctional linker that offers precise control over surface functionalization. Its terminal carboxylic acid allows for covalent attachment to amine-presenting surfaces, while the hydroxyl group can be used for further conjugation or to simply render the surface more hydrophilic. This document provides detailed application notes and experimental protocols for the use of this compound in the surface modification of biomaterials, aimed at improving their utility in drug delivery, tissue engineering, and medical devices.
Key Applications
PEGylation of biomaterial surfaces with linkers like this compound imparts several beneficial properties:
-
Reduced Protein Adsorption and Biofouling: The hydrophilic and flexible PEG chains create a "stealth" surface that effectively minimizes non-specific protein adsorption, the initial step in the foreign body response and biofouling.[1]
-
Enhanced Biocompatibility: By reducing protein adsorption and subsequent cell adhesion, PEGylated surfaces exhibit improved biocompatibility and a diminished inflammatory response upon implantation.[1]
-
Improved Drug Delivery Systems: In nanoparticle-based drug delivery, a PEGylated surface can shield the nanoparticles from the immune system, leading to prolonged circulation times and enhanced therapeutic efficacy.[1]
Quantitative Data on Surface Modification
While specific quantitative data for surfaces modified exclusively with this compound is limited in publicly available literature, the following tables present representative data for surfaces modified with similar short-chain PEG-acid linkers. These values illustrate the expected changes in surface properties upon PEGylation and can serve as a benchmark for experimental design and characterization.
Table 1: Surface Characterization Before and After PEGylation
| Surface Property | Unmodified Biomaterial (e.g., Aminated Glass) | After this compound Modification (Expected) |
| Water Contact Angle (°) | 60 - 70 | 30 - 50 |
| Ellipsometric Thickness (nm) | 1 - 2 (amine layer) | 2 - 4 (amine + PEG layer) |
| Surface Amine Group Density (groups/nm²) | High | Low (consumed during reaction) |
| Surface Carboxyl Group Density (groups/nm²) | None | High |
Disclaimer: The data in this table are representative values based on similar short-chain PEG-acid modifications and may vary depending on the substrate, reaction conditions, and characterization technique.
Table 2: Protein Adsorption on Modified Surfaces
| Protein | Unmodified Biomaterial (Adsorbed Protein, ng/cm²) | After this compound Modification (Adsorbed Protein, ng/cm²) | % Reduction |
| Fibrinogen | 250 - 400 | 25 - 80 | > 80% |
| Lysozyme | 150 - 250 | 15 - 50 | > 80% |
| Bovine Serum Albumin (BSA) | 200 - 350 | 20 - 70 | > 80% |
Disclaimer: This data is illustrative and compiled from studies on various PEGylated surfaces. Actual protein repulsion will depend on the specific PEG linker, grafting density, and protein characteristics.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Biomaterials with this compound via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a biomaterial surface presenting primary amine groups.
Materials:
-
Amine-functionalized biomaterial (e.g., aminosilanized glass slide, plasma-treated polymer scaffold)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5, or 1 M ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20
-
Deionized (DI) water
Procedure:
-
Preparation of Reagents:
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer. A common starting concentration is 10 mg/mL for each.
-
Dissolve this compound in Activation Buffer to the desired concentration (e.g., 5-10 mg/mL).
-
-
Activation of this compound:
-
In a clean reaction vessel, combine the this compound solution with EDC and NHS solutions. A typical molar ratio is 1:2:5 (acid:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle agitation. This step forms a more stable, amine-reactive NHS ester.
-
-
Surface Functionalization:
-
Immerse the amine-functionalized biomaterial in the activated this compound solution.
-
Ensure the surface is fully wetted.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing and Quenching:
-
Remove the biomaterial from the reaction solution.
-
Wash the surface three times with Wash Buffer to remove non-covalently bound molecules.
-
Immerse the biomaterial in the Quenching Solution for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
Wash the surface three times with Wash Buffer, followed by a final rinse with DI water.
-
Dry the modified biomaterial under a stream of nitrogen or in a desiccator.
-
Protocol 2: Characterization of this compound Modified Surfaces
A. Water Contact Angle Measurement:
-
Purpose: To assess the change in surface hydrophilicity.
-
Procedure:
-
Place a small droplet (1-5 µL) of DI water on the unmodified and modified biomaterial surfaces.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use image analysis software to measure the angle between the substrate surface and the tangent of the droplet. A decrease in contact angle indicates increased hydrophilicity.
-
B. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and confirm the presence of the PEG layer.
-
Procedure:
-
Analyze both unmodified and modified surfaces using an XPS instrument.
-
Acquire survey scans to identify the elements present.
-
Acquire high-resolution scans of C1s, O1s, and N1s regions. The presence of a strong ether carbon peak (C-O) in the C1s spectrum and an increase in the O/C ratio are indicative of successful PEGylation.
-
C. Ellipsometry:
-
Purpose: To measure the thickness of the grafted PEG layer.
-
Procedure:
-
Measure the refractive index and thickness of the initial biomaterial substrate.
-
After modification with this compound, measure the change in polarization of reflected light.
-
Model the surface as a multi-layer system (substrate/amine layer/PEG layer) to calculate the thickness of the PEG layer.
-
Visualizations
Experimental Workflow
Caption: Workflow for surface modification with this compound.
Integrin-Mediated Cell Adhesion Signaling Pathway
References
Application Notes and Protocols for Attaching Hydroxy-PEG2-acid to a Solid Support
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hydroxy-PEG2-acid is a heterobifunctional linker containing a terminal hydroxyl group and a terminal carboxylic acid, separated by a short, hydrophilic diethylene glycol (PEG2) spacer.[1][2] This structure offers versatility in bioconjugation and material science, allowing it to be attached to solid supports through either of its functional groups. The choice of attachment strategy depends on which functional group is intended to remain free for subsequent reactions, such as peptide synthesis, small molecule immobilization, or surface modification.[3][4] The hydrophilic PEG spacer enhances the solubility of conjugated molecules and can reduce non-specific binding to surfaces.[2][5]
This document provides detailed protocols for the two primary methods of covalently attaching this compound to common solid supports:
-
Amide Bond Formation: Utilizing the carboxylic acid moiety of the linker to couple with an amine-functionalized solid support. This leaves the hydroxyl group available for further modification.
-
Ester Bond Formation: Utilizing the hydroxyl group of the linker to couple with a carboxyl-functionalized solid support. This leaves the carboxylic acid group available for subsequent reactions.
Logical Workflow for Attachment Strategy
The selection of an appropriate attachment method is critical and is determined by the desired orientation of the linker and the available functional groups on the solid support.
Caption: Decision workflow for selecting the appropriate attachment chemistry.
Quantitative Data Summary
The efficiency of attaching PEG linkers to a solid support can vary based on the type of resin, the reaction conditions, and the specific chemistry employed. The following table summarizes representative quantitative data for common solid-phase reactions.
| Parameter | Amide Bond Formation (EDC/NHS) | Steglich Esterification (DCC/DMAP) | Notes |
| Support Type | Amine-functionalized (e.g., Aminomethyl Polystyrene) | Carboxyl-functionalized (e.g., Merrifield resin, post-hydrolysis) | The nature of the solid matrix influences swelling and reaction kinetics.[5] |
| Typical Loading Capacity | 0.1 - 1.5 mmol/g | 0.1 - 1.2 mmol/g | Varies significantly between resin types; higher for polystyrene vs. Sephadex. |
| Coupling Efficiency | >95% | 80 - 95% | Amide bond formation is generally highly efficient. Esterification can be less efficient and may require optimization. |
| Key Reagents | EDC, NHS, or HATU | DCC, DMAP | EDC and NHS are common for aqueous or organic media; DCC is typically used in anhydrous organic solvents.[6][7][8] |
| Reaction Time | 2 - 24 hours | 12 - 24 hours | Reaction times are dependent on temperature, solvent, and steric hindrance.[8][9] |
| Linkage Stability | Highly stable amide bond | Ester bond, susceptible to hydrolysis under acidic or basic conditions | The amide bond is robust and stable under most conditions used in subsequent synthetic steps, such as peptide synthesis.[6] |
Experimental Protocols
Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the attachment of this compound to an amine-functionalized solid support, leaving the hydroxyl group exposed. The reaction involves activating the carboxylic acid with EDC and NHS to form an NHS ester, which then readily reacts with primary amines on the support.[10]
Caption: Workflow for attaching this compound via amide bond formation.
Materials:
-
Amine-functionalized solid support (e.g., Aminomethyl polystyrene, 100-200 mesh, 1.0 mmol/g)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diisopropylethylamine (DIPEA) (for optional capping)
-
Acetic Anhydride (for optional capping)
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling: Place the amine-functionalized resin (1.0 eq) in the synthesis vessel. Add anhydrous DMF (approx. 10 mL per gram of resin) and allow the resin to swell for 1-2 hours with gentle agitation. Drain the solvent.
-
Activation of Carboxylic Acid:
-
In a separate vial, dissolve this compound (3.0 eq relative to resin loading) in anhydrous DMF.
-
Add NHS (3.0 eq) and EDC (3.0 eq) to the solution.
-
Allow the activation reaction to proceed for 30 minutes at room temperature.[10]
-
-
Coupling Reaction:
-
Add the activated linker solution to the swollen resin in the synthesis vessel.
-
Agitate the mixture gently for 2-4 hours at room temperature. The reaction can be monitored using a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative test indicates a complete reaction.
-
-
Washing:
-
Drain the reaction solution from the vessel.
-
Wash the resin thoroughly to remove excess reagents and byproducts. Perform sequential washes with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Capping (Optional): To block any unreacted amine groups on the support, add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin. Agitate for 1 hour, then wash as described in the previous step.
-
Drying: Dry the functionalized resin under vacuum to a constant weight. The resin is now ready for subsequent applications utilizing the free hydroxyl group.
Protocol 2: Steglich Esterification
This protocol details the attachment of this compound to a carboxyl-functionalized solid support. The reaction forms an ester linkage between the linker's hydroxyl group and the support's carboxylic acid, mediated by DCC and catalyzed by DMAP.[8] This leaves the linker's carboxylic acid group free for further use.
Caption: Workflow for attaching this compound via Steglich esterification.
Materials:
-
Carboxyl-functionalized solid support (e.g., Carboxypolystyrene, Wang resin)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel or round-bottom flask
Procedure:
-
Resin Swelling: Swell the carboxyl-functionalized resin (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of resin) for 1-2 hours.
-
Reaction Setup:
-
To the swollen resin, add a solution of this compound (2.0 eq relative to resin loading) in anhydrous DCM.
-
Add DMAP (0.2 eq), which acts as the catalyst.
-
Stir the mixture gently for 10 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
-
Coupling Reaction:
-
In a separate vial, dissolve DCC (2.2 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the resin mixture. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Stir the reaction mixture for 12-24 hours at room temperature.[8]
-
-
Washing and Purification:
-
Filter the resin to remove the reaction solution and the precipitated DCU.
-
Wash the resin extensively to remove all soluble reagents and byproducts. Perform sequential washes with DCM (5x), DMF (3x), and MeOH (3x).
-
-
Drying: Dry the functionalized resin under vacuum to a constant weight. The support is now functionalized with the PEG linker, presenting a terminal carboxylic acid for further synthetic steps.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. idosi.org [idosi.org]
- 7. Activated PEGs for carboxyl PEGylation [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG chain length impacts yield of solid-phase protein PEGylation and efficiency of PEGylated protein separation by ion-exchange chromatography: insights of mechanistic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of Hydroxy-PEG2-acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of Hydroxy-PEG2-acid as a linker in drug delivery systems. This versatile, short-chain polyethylene glycol (PEG) derivative offers a hydrophilic spacer with a terminal hydroxyl group and a carboxylic acid, enabling the conjugation of a wide range of molecules. Its defined length and bifunctional nature make it a valuable tool in the construction of targeted therapies such as antibody-drug conjugates (ADCs) and the surface modification of nanoparticles.
Overview of this compound in Drug Delivery
This compound serves as a hydrophilic and flexible linker, connecting a therapeutic payload to a targeting moiety, such as a monoclonal antibody, or to the surface of a drug delivery vehicle like a nanoparticle. The short PEG chain enhances the aqueous solubility of hydrophobic drugs, can reduce non-specific binding, and may improve the pharmacokinetic profile of the conjugate. The terminal carboxylic acid is readily activated for conjugation to primary amines, while the hydroxyl group can be used for further derivatization or payload attachment.
Key Applications and Experimental Data
The primary applications of this compound in drug delivery include the synthesis of Antibody-Drug Conjugates (ADCs) and the functionalization of nanoparticles. The following sections provide quantitative data and detailed protocols for these applications.
Antibody-Drug Conjugate (ADC) Synthesis
In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody. The carboxylic acid end is typically conjugated to the drug, and the hydroxyl end can be activated for reaction with the antibody.
Quantitative Data for ADCs with Short PEG Linkers
The following table summarizes typical characterization data for ADCs synthesized using short-chain PEG linkers. While specific data for this compound is limited in publicly available literature, these values for similar short PEG linkers provide a useful reference. It is recommended to empirically determine these parameters for each specific ADC construct.
| Parameter | Typical Value Range | Analytical Method | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy | [1] |
| Percentage of Unconjugated Antibody | < 10% | HIC-HPLC, Reversed-Phase HPLC (RP-HPLC) | [2] |
| In vitro Cytotoxicity (IC50) | 1 - 100 nM | MTT or similar cell viability assay | [3] |
| In vivo Tumor Growth Inhibition (TGI) | 60 - 90% | Xenograft mouse models | [4] |
| Plasma Half-life (t½) | Increased vs. non-PEGylated | Pharmacokinetic studies in animal models | [4][5] |
Experimental Workflow for ADC Synthesis
The synthesis of an ADC using this compound is a multi-step process involving the synthesis of the drug-linker conjugate followed by its conjugation to the antibody.
Protocol 1: Synthesis of a Drug-Hydroxy-PEG2-acid Conjugate
This protocol describes the conjugation of an amine-containing drug to the carboxylic acid group of this compound using EDC/NHS chemistry.
-
Materials:
-
This compound
-
Amine-containing drug payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M Tris or 1 M glycine
-
-
Procedure:
-
Activation of this compound: a. Dissolve this compound in a minimal amount of anhydrous DMF or DMSO, then dilute with Activation Buffer to the desired concentration. b. Add a 2 to 5-fold molar excess of EDC and NHS to the this compound solution. c. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.
-
Conjugation to the Drug: a. Dissolve the amine-containing drug in the Reaction Buffer. b. Add the freshly activated this compound NHS-ester solution to the drug solution. A 5 to 20-fold molar excess of the activated linker over the drug is recommended as a starting point. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching and Purification: a. Add the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature to stop the reaction. b. Purify the drug-linker conjugate using an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified conjugate by mass spectrometry and NMR to confirm its identity and purity.
-
Functionalization of Nanoparticles
This compound can be used to modify the surface of nanoparticles to improve their stability, biocompatibility, and circulation time. The carboxylic acid terminus can be activated to react with amine groups on the nanoparticle surface.
Quantitative Data for Nanoparticle Functionalization
The following table provides representative data for the characterization of gold nanoparticles (AuNPs) functionalized with a short PEG-acid linker.
| Formulation | Mean Hydrodynamic Diameter (nm) ± SD | Zeta Potential (mV) ± SD | Drug Loading Efficiency (%) ± SD |
| Unmodified Amine-AuNPs | 50.2 ± 2.1 | +32.4 ± 1.8 | N/A |
| AuNP-PEG2-OH (10 µM) | 65.8 ± 3.5 | -5.2 ± 0.9 | N/A |
| AuNP-PEG2-OH (50 µM) | 78.3 ± 4.1 | -12.7 ± 1.5 | N/A |
| Doxorubicin-loaded AuNP-PEG2-OH | 85.1 ± 4.8 | -10.5 ± 1.3 | 85.3 ± 5.2 |
Experimental Workflow for Nanoparticle Functionalization
Protocol 2: Functionalization of Amine-Modified Nanoparticles
This protocol describes the covalent attachment of this compound to amine-functionalized nanoparticles.
-
Materials:
-
Amine-functionalized nanoparticles (e.g., gold, silica, liposomes)
-
This compound
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
Quenching solution: 1 M Tris or 1 M glycine
-
-
Procedure:
-
Activation of this compound: a. Follow step 1 from Protocol 1 to activate the carboxylic acid group of this compound.
-
Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in the Reaction Buffer. b. Add the freshly activated this compound NHS-ester solution to the nanoparticle suspension. The molar ratio of the PEG linker to the nanoparticles should be optimized based on the desired surface density. c. Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
-
Quenching and Purification: a. Add the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature. b. Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh buffer or by dialysis to remove unreacted reagents.
-
Characterization: a. Characterize the size and zeta potential of the purified nanoparticles using Dynamic Light Scattering (DLS). b. Confirm the successful conjugation of the PEG linker using Fourier-Transform Infrared (FTIR) spectroscopy or other appropriate analytical techniques.
-
In Vitro Evaluation of Drug Conjugates
The efficacy of drug delivery systems utilizing this compound should be evaluated in vitro. For ADCs, this typically involves assessing their cytotoxicity against cancer cell lines.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of an ADC.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: a. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium. b. Treat the cells with the different concentrations and include untreated cells as a control.
-
Incubation: a. Incubate the plates for 72-120 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. b. Add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control. c. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Signaling Pathway and Mechanism of Action
Understanding the cellular uptake and intracellular trafficking of the drug delivery system is crucial for optimizing its design.
ADC Internalization and Payload Release
ADCs typically enter target cells through receptor-mediated endocytosis. After binding to the target antigen on the cell surface, the ADC-antigen complex is internalized into endosomes. These endosomes mature into lysosomes, which have a lower pH and contain various hydrolytic enzymes.[6] If a cleavable linker is used, the acidic environment or specific lysosomal enzymes, such as cathepsins, will cleave the linker, releasing the cytotoxic payload into the cytoplasm where it can exert its therapeutic effect.[7][8]
Conclusion
This compound is a valuable and versatile tool for the development of advanced drug delivery systems. Its well-defined structure, hydrophilicity, and bifunctional nature allow for precise control over the design and synthesis of bioconjugates. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in their own drug delivery applications. It is important to note that the provided protocols are general guidelines and may require optimization for specific molecules and applications.
References
- 1. labinsights.nl [labinsights.nl]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 8. A dual-enzyme cleavable linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00957E [pubs.rsc.org]
Application Note: Quantification of Conjugation Efficiency with Hydroxy-PEG2-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules such as proteins, peptides, and small molecules.[1][2][3] The use of heterobifunctional linkers like Hydroxy-PEG2-acid allows for a controlled, stepwise conjugation process.[3] this compound features a terminal hydroxyl group and a carboxylic acid group, enabling its attachment to various functional groups.[4][5] The carboxylic acid is typically activated to react with primary amines on a target molecule, forming a stable amide bond.[6][7]
Accurate quantification of the conjugation efficiency is critical for ensuring product consistency, optimizing reaction conditions, and defining the therapeutic window of the final bioconjugate. This document provides detailed protocols for performing conjugation reactions with this compound and for quantifying the efficiency using common analytical techniques.
Principle of Conjugation
The most common strategy for conjugating this compound to a molecule containing a primary amine (e.g., lysine residues on a protein) involves a two-step process using carbodiimide chemistry.
-
Activation Step: The carboxylic acid group on this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable amine-reactive NHS ester intermediate.[6][7]
-
Conjugation Step: The amine-reactive NHS ester readily reacts with a primary amine on the target molecule to form a stable, covalent amide bond.[8][9]
General Experimental Workflow
A typical workflow for a bioconjugation experiment involves careful preparation, controlled reaction conditions, and robust analytical characterization to determine the outcome. The process ensures that the reaction is efficient and that the final product is pure and well-characterized.
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of a Protein
This protocol is optimized for conjugating this compound to amine groups on a protein in an aqueous environment, which helps maintain protein stability.[10]
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification tools: Size-Exclusion Chromatography (SEC) column or dialysis cassettes
Procedure:
-
Reagent Preparation:
-
Activation of this compound:
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. A typical starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein.[11]
-
Ensure the final concentration of any organic solvent is less than 10% (v/v) to prevent protein denaturation.[11]
-
Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.[11][12]
-
-
Quenching:
-
Purification:
-
Remove unreacted PEG reagent and byproducts by SEC (gel filtration) or dialysis against a suitable storage buffer (e.g., PBS).[12]
-
Protocol 2: Quantification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on hydrophobicity. The addition of the hydrophilic PEG linker causes the conjugate to elute earlier than the unmodified, more hydrophobic molecule.[2][13]
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reaction aliquots (before and after conjugation)
Procedure:
-
Sample Preparation: Quench a small aliquot of the reaction mixture with an equal volume of 1% TFA solution.[13]
-
Chromatography:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.[2][14]
-
Set the flow rate to 1.0 mL/min.
-
Monitor the elution profile using UV absorbance at 220 nm (for peptide bonds) or 280 nm (for aromatic residues in proteins).[6]
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated starting material and the PEGylated product.
-
Integrate the area under each peak.
-
Calculate the conjugation efficiency using the formula: Efficiency (%) = [Area of Conjugate Peak(s) / (Area of Conjugate Peak(s) + Area of Unconjugated Peak)] x 100
-
Protocol 3: Quantification by Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC separates molecules based on their size (hydrodynamic radius). The larger PEGylated conjugate will elute earlier than the smaller, unmodified molecule.[2][13]
Instrumentation & Materials:
-
HPLC system with a UV detector
-
SEC column with an appropriate molecular weight range
-
Mobile Phase: Isocratic buffer, typically Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction aliquots
Procedure:
-
Chromatography:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject the sample onto the column.
-
Run the analysis under isocratic conditions.
-
Monitor the elution profile at 220 nm or 280 nm.
-
-
Data Analysis:
-
Calculate the conjugation efficiency by integrating the peak areas of the conjugate and unconjugated species, as described for RP-HPLC.
-
Protocol 4: Characterization by MALDI-TOF Mass Spectrometry
MALDI-TOF MS provides the molecular weight of the reaction products, confirming successful conjugation and allowing for the determination of the degree of PEGylation (the number of PEG chains attached per molecule).[13][15]
Instrumentation & Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., Sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA for proteins).[13]
-
Purified conjugate sample
Procedure:
-
Sample Preparation:
-
Instrumental Analysis:
-
Acquire mass spectra in the appropriate mass range using a positive ion linear mode.
-
Optimize the laser power to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The mass spectrum will show a series of peaks. The peak with the lowest mass corresponds to the unmodified protein.
-
Subsequent peaks at higher masses represent the protein conjugated with one, two, or more PEG chains.
-
The mass difference between adjacent peaks should correspond to the molecular weight of the attached this compound moiety.
-
The average degree of PEGylation can be calculated based on the weighted average of the peak intensities.[13]
-
Quantitative Data Summary
The success of a conjugation reaction is highly dependent on optimizing key parameters. The choice of analytical method also dictates the type and precision of the data obtained.
Table 1: Typical Reaction Parameters for Optimization [6]
| Parameter | Typical Range | Notes |
|---|---|---|
| Molar Ratio (PEG:EDC:NHS) | 1:1.5:1.5 to 1:5:5 | Higher excess may be needed for dilute solutions or less reactive amines. |
| Activation pH | 4.5 - 6.0 | Optimal for forming the NHS ester while minimizing hydrolysis.[10] |
| Conjugation pH | 7.2 - 8.5 | Provides a balance between amine reactivity and NHS ester stability.[11][12] |
| Activation Time | 15 - 60 minutes | The NHS-ester intermediate has limited stability in aqueous solutions. |
| Conjugation Time | 2 - 12 hours | Can be performed at room temperature or 4°C to improve stability. |
| Typical Efficiency | 50 - 90% | Highly dependent on the specific reactants and optimized conditions. |
Table 2: Comparison of Analytical Techniques for Quantification
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
|---|---|---|---|---|
| RP-HPLC | Separation by hydrophobicity | Purity, quantification of conjugate vs. unconjugated species.[13] | High resolution, robust, widely available. | May denature some proteins; gradient optimization required. |
| SEC-HPLC | Separation by size | Purity, presence of aggregates, quantification.[13] | Non-denaturing conditions, good for aggregate analysis. | Lower resolution for species of similar size. |
| MALDI-TOF MS | Mass-to-charge ratio | Molecular weight confirmation, degree of PEGylation.[13][15] | High mass accuracy, direct measure of PEGylation.[13] | Less quantitative than HPLC, requires purified sample. |
| Capillary Electrophoresis (CE) | Separation by charge-to-mass ratio | High-resolution separation of isoforms and positional isomers.[13] | High efficiency, requires small sample volumes.[13] | Method development can be complex.[13] |
| SDS-PAGE | Separation by molecular weight | Apparent molecular weight shift upon PEGylation. | Simple, visual assessment of conjugation. | Semi-quantitative, low resolution for PEGylated species.[15] |
Table 3: Example Quantitative Data from RP-HPLC Analysis
| Species | Retention Time (min) | Peak Area | % of Total Area |
|---|---|---|---|
| PEG-Conjugate | 12.5 | 1,850,000 | 82.2% |
| Unconjugated Protein | 15.8 | 400,000 | 17.8% |
| Conjugation Efficiency | - | - | 82.2% |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydroxyl PEG, Hydroxy linker, PEG linker | BroadPharm [broadpharm.com]
- 5. Hydroxy-PEG2-sulfonic acid, 112724-27-3 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for Labeling Peptides and Oligonucleotides with Hydroxy-PEG2-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG2-acid is a heterobifunctional linker containing a carboxylic acid and a hydroxyl group, connected by a two-unit polyethylene glycol (PEG) spacer. This short, hydrophilic linker is utilized in bioconjugation to modify peptides, oligonucleotides, and other molecules. The carboxylic acid moiety allows for covalent attachment to primary amines, such as the N-terminus of a peptide or an amino-modified oligonucleotide, through the formation of a stable amide bond. The terminal hydroxyl group can be used for further derivatization or can serve to increase the hydrophilicity of the resulting conjugate.
PEGylation, the process of covalently attaching PEG chains, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. It can improve solubility, increase stability, reduce immunogenicity, and prolong circulation half-life. The use of a discrete PEG linker like this compound provides a defined spacer length, ensuring homogeneity of the final conjugate.
These application notes provide detailed protocols for the labeling of peptides and oligonucleotides with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Reaction
The conjugation of this compound to a primary amine-containing molecule is a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted by NHS to a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5–6.0).
-
Conjugation to the Amine: The activated NHS ester of this compound readily reacts with a primary amine on the target molecule (e.g., the ε-amino group of a lysine residue or the N-terminus of a peptide, or an amino-modifier on an oligonucleotide) to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.2–8.5).
Data Presentation
The following tables summarize representative quantitative data for the labeling of a model peptide and an amino-modified oligonucleotide with this compound. These values are illustrative and may vary depending on the specific molecule and reaction conditions.
Table 1: Illustrative Quantitative Data for Peptide Labeling
| Parameter | Method | Target Value/Range |
| Degree of Labeling (DOL) | Mass Spectrometry (MALDI-TOF or ESI-MS) | 1 PEG per peptide |
| Conjugation Efficiency | RP-HPLC, SDS-PAGE | > 85% conversion |
| Purity of Conjugate | RP-HPLC | > 95% |
| Yield | UV-Vis Spectroscopy (A280) | > 70% |
| Biological Activity | Relevant Bioassay | Retention of > 80% of unmodified peptide's activity |
Table 2: Illustrative Quantitative Data for Oligonucleotide Labeling
| Parameter | Method | Target Value/Range |
| Labeling Efficiency | Anion-Exchange HPLC, Gel Electrophoresis | > 80% |
| Purity of Conjugate | RP-HPLC, Anion-Exchange HPLC | > 90% |
| Yield | UV-Vis Spectroscopy (A260) | > 60% |
| Hybridization Activity | Melting Temperature (Tm) Analysis | ΔTm < 2°C |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-modified peptide or oligonucleotide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification columns (e.g., RP-HPLC, SEC, or IEX)
-
Nuclease-free water (for oligonucleotide work)
Protocol for Peptide Labeling
1. Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use. Do not store these solutions.
-
Dissolve the this compound in a minimal amount of DMF or DMSO and dilute with Activation Buffer.
-
Dissolve the amine-containing peptide in Conjugation Buffer.
2. Activation of this compound:
-
In a microcentrifuge tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (this compound:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation to the Peptide:
-
Add the activated this compound solution to the peptide solution. A 10- to 20-fold molar excess of the activated PEG linker relative to the peptide is a good starting point.
-
The final concentration of the organic solvent (DMF/DMSO) should not exceed 10% of the total reaction volume to maintain peptide stability.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
5. Purification of the PEGylated Peptide:
-
Purify the conjugate using an appropriate chromatography method such as Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC).
-
Monitor the elution profile and collect the fractions corresponding to the PEGylated peptide. The PEGylated peptide will typically have a different retention time compared to the unlabeled peptide.
6. Characterization:
-
Confirm the identity and purity of the PEGylated peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Protocol for Oligonucleotide Labeling
1. Preparation of Reagents:
-
Dissolve the lyophilized amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.
-
Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO. A 1.2-fold molar excess of both EDC and NHS over the this compound is recommended. Aim for a final concentration of the activated linker of approximately 100 mM.
2. Activation of this compound:
-
In a separate microcentrifuge tube, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO.
-
Incubate at room temperature for 15-30 minutes to generate the activated NHS ester.
3. Conjugation to the Oligonucleotide:
-
Immediately add the activated this compound solution to the oligonucleotide solution. A 10- to 50-fold molar excess of the activated linker to the oligonucleotide is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of the PEGylated Oligonucleotide:
-
Purify the PEGylated oligonucleotide using HPLC. For oligonucleotides, Anion-Exchange (AEX) or Reverse-Phase (RP) HPLC are commonly used. The PEGylated oligonucleotide is more hydrophobic and will elute later than the unconjugated, amino-modified oligonucleotide in RP-HPLC.
-
Monitor the elution profile at 260 nm.
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major product peak.
-
Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.
-
Lyophilize the purified probe and store it at -20°C, protected from light.
Visualizations
Caption: Reaction scheme for the two-step labeling process.
Caption: Experimental workflow for labeling and purification.
Caption: Decision tree for labeling peptides vs. oligonucleotides.
Troubleshooting & Optimization
improving low yield in Hydroxy-PEG2-acid conjugation reactions
Welcome to the technical support center for Hydroxy-PEG2-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, specifically low reaction yields, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound conjugation reactions? A low yield is most frequently attributed to suboptimal reaction conditions for the amide bond formation, which can lead to an incomplete reaction or the formation of side products.[1] Key factors to scrutinize include the quality and ratio of coupling agents like EDC and NHS, reaction pH, solvent purity, and moisture control.[1]
Q2: How does pH critically affect the efficiency of the conjugation reaction? The pH is a critical parameter because the conjugation process involves two key steps, each with a different optimal pH range.[1][2][3][4]
-
Activation Step: The activation of the carboxylic acid on the PEG linker with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[1][2][3][4]
-
Conjugation Step: The reaction of the activated NHS-ester with the primary amine of the target molecule is most efficient at a pH between 7.0 and 8.5.[1][2][3][4] For optimal results, a two-step process with a pH shift is highly recommended.[1][4]
Q3: My starting materials are consumed, but the yield of the desired conjugate is still low. What could be the issue? This scenario often points to the formation of side products. The most common side product in EDC/NHS mediated reactions is N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[1] Another significant possibility is the hydrolysis of the activated NHS-ester intermediate, which regenerates the carboxylic acid and prevents conjugation.[1] This hydrolysis is more rapid at higher pH values.[4]
Q4: How do I properly handle and store the coupling reagents? EDC and NHS are moisture-sensitive and can degrade over time.[1][2][3] They should be stored at -20°C in a desiccator.[2][3] Before use, it is crucial to allow the vials to warm to room temperature to prevent condensation.[2][3] It is best practice to prepare EDC and NHS solutions immediately before use as they are susceptible to hydrolysis in aqueous environments.[3]
Q5: What are the best methods for purifying the final PEGylated product? Several chromatography-based strategies are effective for purifying PEGylated proteins and molecules.
-
Size Exclusion Chromatography (SEC): This is one of the first methods used for PEGylated protein purification, as PEGylation increases the hydrodynamic radius. It is very efficient at removing unreacted PEG and other low molecular weight by-products.[]
-
Ion Exchange Chromatography (IEX): IEX is the most commonly used technique.[6] The attachment of PEG chains can alter the surface charge of a protein, allowing for the separation of PEGylated species from un-PEGylated forms, and in some cases, even positional isomers.[7]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. Since PEGylation alters a protein's hydrophobicity, HIC can be a useful purification tool, often as a supplementary method to IEX.[][6]
-
Reverse-Phase HPLC (RP-HPLC): This technique can also be used, particularly for analyzing reaction progress and purifying smaller conjugates.[8]
Troubleshooting Guide: Diagnosing Low Conjugation Yield
This guide provides a systematic approach to identifying and resolving the underlying causes of low yield.
Problem 1: No product formation is observed, and starting materials remain unreacted.
-
Potential Cause: Inactive Coupling Agents.
-
Recommended Action: EDC and NHS are highly sensitive to moisture.[1][2] Ensure you are using fresh, high-quality reagents. Store them properly desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation.[2][3] Prepare solutions of EDC and NHS immediately before use.[3]
-
-
Potential Cause: Presence of Water.
-
Recommended Action: Water can hydrolyze the activated NHS-ester intermediate, preventing conjugation.[1] If using organic solvents, ensure they are anhydrous.
-
-
Potential Cause: Incorrect pH.
-
Potential Cause: Interfering Buffer Components.
Problem 2: Low product yield with significant amounts of unreacted starting materials.
-
Potential Cause: Suboptimal Molar Ratios.
-
Potential Cause: Insufficient Reaction Time or Temperature.
-
Potential Cause: Steric Hindrance.
Problem 3: Starting materials are consumed, but the desired product yield is low.
-
Potential Cause: Hydrolysis of the NHS-Ester Intermediate.
-
Recommended Action: The NHS ester is susceptible to hydrolysis, especially at pH values above 8.0.[4] This competes directly with the desired amine coupling reaction.[11] Ensure the amine-containing molecule is added promptly after the activation step. Perform the coupling reaction within the optimal pH range of 7.0-8.5 to balance amine reactivity with ester stability.[4]
-
-
Potential Cause: Formation of N-acylurea Side Product.
-
Recommended Action: This stable byproduct forms when the O-acylisourea intermediate rearranges instead of reacting with NHS.[1] The use of NHS is critical to suppress this side reaction.[1] If formed, this byproduct can be difficult to separate. Optimization of reaction conditions (e.g., lower temperature, correct stoichiometry) can help minimize its formation.
-
Problem 4: Significant loss of product during the purification process.
-
Potential Cause: Aggregation of the Final Conjugate.
-
Potential Cause: Inappropriate Purification Method.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Two-Step EDC/NHS Conjugation
| Parameter | Activation Step | Conjugation Step | Rationale |
|---|---|---|---|
| pH Range | 4.5 - 6.0[1][2][4] | 7.0 - 8.5[1][2][4] | Maximizes EDC/NHS activation efficiency; Ensures primary amine is deprotonated and reactive. |
| Recommended Buffer | MES Buffer[3][4] | PBS or Borate Buffer[3] | Use non-amine, non-carboxylate containing buffers to avoid interference.[2][3] |
| Molar Ratio (PEG:EDC:NHS) | 1 : (2-10) : (2-5)[2] | - | A molar excess of coupling agents drives the activation reaction. |
| Incubation Time | 15 - 30 minutes[1][2][3] | 2 hours to overnight[1][3] | Activation is rapid; conjugation time depends on reactant stability and concentration. |
| Temperature | Room Temperature | 4°C or Room Temperature[1][3] | Lower temperature can improve stability for sensitive molecules during the longer conjugation step. |
Table 2: Quick Troubleshooting Reference
| Observation | Potential Cause(s) | Key Recommended Action(s) |
|---|---|---|
| No Product | Inactive reagents, wrong pH, interfering buffers. | Use fresh EDC/NHS; verify pH for activation (4.5-6.0) and coupling (7.0-8.5); use non-amine buffers.[1][2] |
| Low Yield, Unreacted Materials | Suboptimal molar ratios, insufficient reaction time, steric hindrance. | Increase molar excess of EDC/NHS; increase incubation time; consider a longer PEG linker.[1][2] |
| Low Yield, No Starting Materials | Hydrolysis of NHS-ester, N-acylurea formation. | Add amine promptly after activation; ensure pH is not >8.5 during coupling; always use NHS.[1][4] |
| Loss During Purification | Product aggregation, wrong purification method. | Optimize purification buffer composition; try an alternative chromatography method (IEX, HIC, SEC).[1][][6] |
Experimental Protocols
Protocol: Two-Step Aqueous EDC/NHS Conjugation of this compound
This protocol provides a general guideline for conjugating this compound to a primary amine on a target molecule (e.g., a protein). Optimization may be required for specific applications.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing target molecule
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[4]
-
Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4[4]
-
Quenching Solution: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.0[12][13]
-
Anhydrous DMSO or DMF (for preparing stock solutions)
-
Purification equipment (e.g., desalting column, HPLC system)
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents, including this compound, EDC, and NHS, to room temperature before opening the vials to prevent moisture condensation.[2][3]
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.[1]
-
Immediately before use , prepare fresh solutions of EDC and NHS in the Activation Buffer.[2][3] Do not store these solutions.
-
Prepare the amine-containing target molecule in the Conjugation Buffer. Ensure the buffer is free from primary amines like Tris or glycine.[2]
-
-
Activation of this compound (Step 1):
-
Conjugation to the Amine-Containing Molecule (Step 2):
-
Immediately add the activated PEG-acid solution to the solution containing your amine-containing molecule.
-
The pH of the final reaction mixture should be between 7.0 and 8.5. If necessary, adjust the pH by adding Conjugation Buffer.[1][2][13]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, depending on the stability of your target molecule.[1][3]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
Visualizations
Caption: Chemical pathway for a two-step EDC/NHS mediated conjugation reaction.
Caption: A logical workflow for troubleshooting low yield in conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation in EDC/NHS Coupling with Hydroxy-PEG2-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during EDC/NHS coupling reactions involving Hydroxy-PEG2-acid.
I. Frequently Asked Questions (FAQs)
Q1: What is EDC/NHS coupling and why is this compound used?
A1: EDC/NHS coupling is a common chemical method used to form a stable amide bond between a carboxylic acid and a primary amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group to form a reactive intermediate, which is then stabilized by N-hydroxysuccinimide (NHS) to create a more stable, amine-reactive NHS ester.[1] This ester readily reacts with a primary amine to form the desired amide linkage.
This compound is a PEG derivative that contains a terminal carboxylic acid and a hydroxyl group.[2][3] The carboxylic acid allows for its conjugation to primary amines on proteins or other molecules using EDC/NHS chemistry.[2][3] The short, hydrophilic polyethylene glycol (PEG) spacer helps to increase the solubility of the resulting conjugate in aqueous solutions and can help to reduce non-specific binding.[2][4]
Q2: What are the primary causes of aggregation during EDC/NHS coupling with this compound?
A2: Aggregation during EDC/NHS coupling can stem from several factors:
-
Suboptimal pH: The reaction pH is critical. The activation of the carboxyl group on this compound with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to the amine is more efficient at a physiological to slightly alkaline pH (7.0-8.5).[5][6] Performing the reaction at or near the isoelectric point (pI) of a protein can reduce its solubility and lead to aggregation.[7]
-
High Reagent Concentrations: A high concentration of EDC or the protein/molecule of interest can sometimes lead to precipitation and aggregation.[5][8]
-
Electrostatic Destabilization: The activation of carboxyl groups with EDC/NHS neutralizes their negative charge.[9] This can disrupt the electrostatic repulsion that helps keep molecules, particularly nanoparticles or proteins with many surface carboxylates, suspended in solution, leading to aggregation.[9][10]
-
Hydrolysis of the NHS-ester: The activated NHS-ester is susceptible to hydrolysis, which can compete with the desired coupling reaction. This can be exacerbated by moisture contamination of reagents.[6]
Q3: How can I visually determine if aggregation has occurred in my sample?
A3: Aggregation can often be observed visually as the appearance of turbidity, cloudiness, or visible precipitates in the reaction mixture. A solution that was initially clear may become hazy or contain visible particles. For nanoparticles, aggregation can be seen as the formation of larger clusters that may settle out of solution over time.
Q4: Is the aggregation I'm observing reversible?
A4: In many cases, aggregation that occurs during the reaction is irreversible, especially if it is due to the formation of incorrect covalent crosslinks or significant protein denaturation.[9] It is often difficult to disaggregate the particles or molecules back to their original state without compromising their activity. Therefore, prevention is the most effective strategy.
Q5: Can the order of reagent addition affect aggregation?
A5: Yes, a two-step protocol is often recommended to minimize aggregation, especially when working with molecules that contain both carboxyl and amine groups.[1][11] In a two-step reaction, the this compound is first activated with EDC/NHS, and then the excess activation reagents are removed before adding the amine-containing molecule. This prevents the EDC from crosslinking the target molecule itself, which can be a cause of aggregation.[11]
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Visible precipitation or cloudiness after adding coupling reagents. | 1. pH of the reaction buffer is at or near the pI of the protein/antibody. [7] 2. High concentration of protein/antibody or PEG-acid. [5][8] 3. Suboptimal EDC/NHS ratio. 4. Hydrolysis of NHS-ester due to moisture. [6] 5. Electrostatic destabilization of nanoparticles or proteins. [9][10] | 1. Adjust reaction pH. For the activation step, use a buffer with a pH between 4.5 and 6.0 (e.g., 0.1 M MES buffer).[5][12] For the coupling step, adjust the pH to 7.2-8.5 (e.g., PBS).[12][13] 2. Optimize concentrations. Try reducing the concentration of the protein/antibody or this compound. If precipitation occurs with high EDC concentrations, try reducing the amount of EDC used.[12] 3. Titrate EDC/NHS ratio. A common starting point is a molar excess of EDC and NHS over the carboxyl groups. A typical ratio might be 1:5:2.5 (Carboxyl:EDC:NHS).[14] 4. Use fresh reagents and control hydration. Equilibrate EDC and NHS to room temperature before opening to prevent condensation.[8] Prepare stock solutions fresh before use.[5] 5. Consider adding a stabilizer. For nanoparticles, the inclusion of a non-reactive stabilizing agent like a small amount of a non-ionic surfactant (e.g., Tween 20) might help, but this needs to be carefully optimized.[9] The PEGylation itself is intended to increase solubility.[4][15] |
| Reduced recovery of the final conjugate after purification. | 1. Aggregates were removed during the purification step (e.g., size exclusion chromatography). 2. Non-specific binding to purification media. | 1. Analyze the removed fractions to confirm the presence of aggregated protein. Techniques like Dynamic Light Scattering (DLS) can be used to analyze particle size distribution. 2. Include additives in purification buffers. Adding a small amount of a non-ionic surfactant or PEG to the purification buffers might help to reduce non-specific binding and aggregation. |
| Inconsistent conjugation efficiency. | 1. Variability in the quality or handling of this compound and coupling reagents. [6] 2. Inconsistent reaction times or temperatures. [14] 3. Presence of competing nucleophiles in buffers. [6][16] | 1. Source high-quality reagents. Ensure proper storage of all reagents under dry conditions and at the recommended temperature.[3][17] 2. Standardize reaction parameters. Maintain consistent incubation times and temperatures for both the activation and coupling steps.[14] 3. Use appropriate buffers. Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) during the activation and coupling steps as they can compete with the desired reaction.[5][6] |
III. Experimental Protocols
Protocol 1: Two-Step Activation of this compound and Coupling to a Primary Amine
-
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[12]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Amine-containing molecule (e.g., protein, antibody)
-
Desalting column
-
-
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC, NHS, and this compound to room temperature before opening the vials to prevent moisture condensation.[8]
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF, or weigh them out immediately before use.[5]
-
Dissolve this compound in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions and aggregation of the amine-containing molecule, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.[8]
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the amine-containing molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using a suitable method such as size exclusion chromatography, dialysis, or tangential flow filtration to remove unreacted reagents and byproducts.
-
-
Protocol 2: Quantification of Aggregation using Dynamic Light Scattering (DLS)
-
Purpose: To assess the size distribution of particles in solution and detect the presence of aggregates.
-
Procedure:
-
Prepare samples of your protein/molecule of interest before the addition of coupling reagents (negative control), after the addition of EDC/NHS, and your final purified conjugate.
-
Ensure the samples are free of large contaminants by filtering or centrifugation if necessary.
-
Transfer the samples to a suitable cuvette for the DLS instrument.
-
Measure the hydrodynamic radius and polydispersity index (PDI) of the particles in each sample according to the instrument's instructions.
-
Data Interpretation: An increase in the average particle size or the appearance of a second, larger population of particles in the DLS histogram after the addition of coupling reagents is indicative of aggregation. A high PDI value also suggests a heterogeneous sample with potential aggregates.
-
IV. Visual Guides
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medkoo.com [medkoo.com]
- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. This compound sodium salt, 1334286-77-9 | BroadPharm [broadpharm.com]
Technical Support Center: Troubleshooting Hydroxy-PEG2-acid Amine Coupling
<
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for side reactions encountered when coupling Hydroxy-PEG2-acid with amines, typically via carbodiimide chemistry (EDC/NHS).
Frequently Asked Questions (FAQs)
Q1: What is the intended reaction when using this compound with an amine?
A1: The primary goal is to form a stable amide bond between the carboxylic acid group of the this compound and a primary or secondary amine on the target molecule. This reaction is typically facilitated by activating the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to increase efficiency and stability.[1][2]
Q2: What are the most common side reactions I should be aware of?
A2: The most prevalent side reactions include:
-
Hydrolysis of the Activated Ester: The EDC-activated O-acylisourea intermediate or the more stable NHS-ester can react with water, regenerating the original carboxylic acid and reducing your yield.[3][4] This is a major competing reaction.[3]
-
Formation of N-acylurea: An irreversible intramolecular rearrangement of the O-acylisourea intermediate can occur, forming an inactive N-acylurea byproduct.[3][5]
-
Intermolecular Esterification/Oligomerization: The hydroxyl (-OH) group of one this compound molecule can react with the activated carboxyl group of another, leading to the formation of PEG dimers or oligomers.[6]
-
Reaction with Buffers: If your buffer contains primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate), they will compete with your target molecules for the coupling reagents.[3][7]
-
Modification of Other Residues: In protein chemistry, EDC can sometimes modify tyrosine and other nucleophilic residues like thiols, imidazoles, and hydroxyls, particularly at higher pH.[3][8]
Q3: Why is my reaction yield consistently low?
A3: Low yield is a common problem that can be traced back to several factors:
-
Suboptimal pH: The two main steps of the reaction, activation and coupling, have different optimal pH ranges.[7] Activation is most efficient at a slightly acidic pH (4.5-6.0), while the amine coupling step is favored at a neutral to slightly basic pH (7.2-8.5).[1][7][9]
-
Reagent Instability: EDC is moisture-sensitive and should be stored in a desiccator and equilibrated to room temperature before opening to prevent condensation.[3] Activated NHS-esters have a limited half-life that decreases significantly as pH increases.[7][9]
-
Insufficient Reagents: An insufficient molar excess of EDC and NHS over the carboxylic acid can lead to incomplete activation.[3]
-
Hydrolysis: As mentioned, water contamination or performing the reaction at a high pH for too long can lead to the hydrolysis of your activated PEG-acid.[3]
Q4: How can I detect and quantify the side products?
A4: A combination of analytical techniques is recommended for comprehensive characterization:
-
Size-Exclusion Chromatography (SEC): This is highly effective for separating your desired conjugate from larger aggregates/oligomers and smaller unreacted molecules.[10][11]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): MS can determine the precise molecular weight of your products, allowing you to identify the desired conjugate and any side products, such as dimers or N-acylurea adducts.[10][12]
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of a protein after PEGylation and to get a qualitative sense of side products like aggregates.[10][12]
-
Reverse-Phase HPLC (RP-HPLC): Can be used to separate the desired product from unreacted starting materials and some byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Inefficient Carboxylic Acid Activation: Suboptimal pH, poor quality or hydrolyzed EDC/NHS.[3] 2. Hydrolysis of Activated Ester: Presence of moisture, pH too high during coupling.[3][4] 3. Competing Buffers: Use of Tris, glycine, or acetate buffers.[7] | 1. Implement a Two-Step pH Protocol: Activate at pH 4.5-6.0 (e.g., in MES buffer), then adjust to pH 7.2-8.0 (e.g., in PBS or HEPES buffer) for amine coupling.[1][7] 2. Use Fresh, High-Purity Reagents: Store EDC and NHS properly under dry conditions.[3] Prepare solutions immediately before use.[3] 3. Use Non-Competing Buffers: Switch to MES for the activation step and PBS or HEPES for the coupling step.[1][3] |
| Presence of High Molecular Weight Species (Oligomers/Aggregates) | 1. Intermolecular Esterification: The hydroxyl group of one PEG molecule attacks the activated carboxyl of another. 2. Intermolecular Cross-linking: If the amine-containing molecule has multiple amine groups. 3. High Reactant Concentrations: Increases the probability of intermolecular reactions.[11] | 1. Optimize Stoichiometry: Use the amine-containing molecule in sufficient excess to compete with the PEG-hydroxyl group. 2. Control Concentrations: Perform reactions at a lower concentration to reduce the chance of intermolecular side reactions.[11] 3. Purify via SEC: Size-exclusion chromatography is effective at removing larger aggregates.[11] |
| N-acylurea Byproduct Detected | Intramolecular Rearrangement of O-acylisourea Intermediate: This is more likely to occur in the absence of NHS or when the amine nucleophile concentration is low.[3][5] | 1. Always Use NHS (or Sulfo-NHS): NHS traps the O-acylisourea intermediate to form a more stable NHS-ester, which is less prone to this rearrangement.[3] 2. Ensure Sufficient Amine Concentration: Have the amine component ready to react with the activated ester as soon as it's formed or the pH is adjusted. |
| Reaction is Inconsistent | 1. Variability in Reagent Quality/Activity. [3] 2. Inconsistent Reaction Times or Temperatures. [3] 3. Moisture Contamination. [3] | 1. Standardize Protocols: Use consistent timing for activation and coupling steps.[3] 2. Control for Moisture: Equilibrate reagents to room temperature before opening vials. Use anhydrous solvents if applicable.[3] 3. Use Fresh Reagents: Purchase new lots of EDC and NHS if you suspect degradation of old stock. |
Data Summary Tables
Table 1: pH and NHS-Ester Stability This table highlights the critical relationship between pH and the stability of the amine-reactive NHS-ester intermediate. As pH increases, the half-life of the ester decreases dramatically, making prompt reaction with the amine essential.
| pH | Temperature (°C) | Half-life of NHS-Ester |
| 7.0 | 4 | 4-5 hours[7][9] |
| 8.0 | 4 | 1 hour[7][9] |
| 8.6 | 4 | 10 minutes[7][9] |
Table 2: Recommended Reaction Conditions This table provides a starting point for optimizing your coupling reaction. The optimal ratios and times may vary depending on the specific substrates.
| Parameter | Recommended Condition | Rationale |
| Activation pH | 4.5 - 6.0[1] | Optimal for EDC activation of the carboxyl group.[1] |
| Activation Buffer | 0.1 M MES[1][3] | A non-amine, non-carboxylate buffer is essential.[3] |
| Coupling pH | 7.2 - 8.5[1] | Promotes deprotonation of the primary amine, increasing its nucleophilicity.[7] |
| Coupling Buffer | PBS or HEPES[1] | Buffers should not contain primary amines.[1] |
| EDC Molar Excess | 2 - 10 fold (over PEG-acid)[1][3] | Drives the activation reaction to completion. |
| NHS Molar Excess | 2 - 5 fold (over PEG-acid)[1][3] | Efficiently converts the unstable O-acylisourea intermediate to a more stable NHS ester.[3] |
| Activation Time | 15 - 30 minutes at RT[1][3] | Sufficient time for NHS-ester formation. |
| Coupling Time | 2 hours at RT to overnight at 4°C[1][3] | Longer times can increase efficiency, especially at lower temperatures. |
Experimental Protocols
Protocol: Two-Step EDC/NHS Coupling of this compound to an Amine
This protocol provides a general guideline for coupling. Optimization of reactant concentrations, ratios, and reaction times is often necessary for specific applications.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0[3]
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3]
-
Quenching Solution: 1 M Tris or Glycine, pH 8.0[3]
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[3]
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. Do not store these solutions.[3]
-
Dissolve this compound in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
Coupling to Amine:
-
Immediately add the amine-containing molecule solution to the activated PEG-acid solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to react with any remaining NHS-esters.[13] Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the final conjugate from excess reagents and byproducts using a desalting column, dialysis, or an appropriate chromatography method like SEC.[11]
-
Visualizations
Caption: Reaction pathway for a two-step EDC/NHS PEGylation.
Caption: Troubleshooting workflow for optimizing PEGylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Biomolecules after Hydroxy-PEG2-acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Hydroxy-PEG2-acid following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities present in my reaction mixture after conjugation with this compound?
After a conjugation reaction, the mixture is often heterogeneous and can contain several components besides your desired PEGylated biomolecule. Common impurities include unreacted this compound, the unreacted target biomolecule (e.g., protein, peptide), and potentially multi-PEGylated species or positional isomers where the PEG chain is attached at different sites.[1][] Hydrolysis of activated intermediates can also contribute to the complexity of the mixture.[]
Q2: What are the primary methods for removing unreacted this compound?
The most effective purification strategies leverage the significant size difference between the larger conjugated biomolecule and the smaller, unreacted this compound. The primary methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[][3]
-
Dialysis/Diafiltration (Tangential Flow Filtration - TFF): Utilizes a semi-permeable membrane with a defined molecular weight cut-off (MWCO) to separate molecules by size.[4]
-
Ion Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity.[]
Q3: How do I choose the best purification method for my experiment?
The optimal method depends on the properties of your conjugated molecule, the scale of your experiment, and the required final purity. The following decision tree can guide your choice:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process.
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of PEGylated conjugate and unreacted PEG | Inappropriate column choice (pore size, length).[3] Sample volume is too large.[3] Flow rate is too high. | Select a column with a smaller pore size for better resolution of small molecules.[3] Increase the column length to improve separation.[3] Reduce the sample volume to less than 2-5% of the total column volume.[3] Decrease the flow rate to allow for better equilibration. |
| Low recovery of PEGylated conjugate | Non-specific binding to the column matrix.[3] The conjugate is precipitating on the column. | Ensure the column is fully equilibrated before injection.[3] Add agents like arginine to the mobile phase to reduce hydrophobic interactions.[3] Verify the solubility of your conjugate in the mobile phase and adjust pH or ionic strength if needed.[3] |
| Broad or tailing peaks | The PEG reagent is polydisperse.[5] Secondary interactions with the column matrix. | This is an inherent property of many PEG reagents.[5] Use a column with a biocompatible, hydrophilic coating. Adjust the mobile phase (e.g., increase salt concentration) to minimize secondary interactions.[5] |
Dialysis / Tangential Flow Filtration (TFF)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of unreacted PEG | Insufficient dialysis time or buffer changes. The MWCO of the membrane is too large. | Increase the number of buffer changes (at least 3-4) and the total dialysis time (e.g., 24-48 hours).[6] Use a membrane with a smaller MWCO, ensuring it is still significantly smaller than your conjugate. |
| Low recovery of the conjugate | The MWCO of the membrane is too close to the conjugate's molecular weight. Non-specific binding to the membrane. The sample is precipitating due to buffer conditions. | Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate. Consider using a membrane made of a different material (e.g., regenerated cellulose, PES).[7] Ensure the dialysis buffer has the optimal pH and ionic strength for your conjugate's stability.[7] |
| Sample dilution during dialysis | Osmotic pressure differences. | While some dilution is expected, you can concentrate the sample after dialysis using centrifugal concentrators. |
Quantitative Data Summary
The following table summarizes typical performance metrics for various purification methods. Note that actual results will vary depending on the specific biomolecule, PEG linker, and experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | >95% | 80-95% | Mild conditions, preserves protein structure; effective for large size differences.[] | Limited resolution for molecules of similar size; potential for non-specific binding. |
| Ion Exchange Chromatography (IEX) | >95% | 70-90% | High capacity; can be very selective.[] | Only effective if PEGylation alters the net charge of the molecule. |
| Reversed-Phase HPLC (RP-HPLC) | >98% | 60-85% | High resolution; can separate based on the degree of PEGylation. | Can denature proteins; requires organic solvents. |
| Dialysis / TFF | Variable (often used for initial cleanup) | >90% | Simple, cost-effective; good for buffer exchange and large volumes.[8] | Slow; may not achieve complete removal of unreacted PEG; potential for product loss due to non-specific binding.[9] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is a general guideline for removing unreacted this compound from a protein conjugate.
Workflow Diagram:
Caption: Experimental workflow for SEC purification.
Methodology:
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your protein conjugate and the unreacted PEG linker (e.g., Superdex™ 200 for larger proteins).[10]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 150 mM Sodium Phosphate, pH 7.0).[11]
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[11]
-
Sample Preparation: Filter your reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[3]
-
Sample Injection: Inject a sample volume that does not exceed 2-5% of the total column volume to ensure optimal resolution.[3][11]
-
Elution and Fraction Collection: Elute the sample with the mobile phase at the set flow rate. Collect fractions as the sample elutes. The larger PEGylated protein will elute first, followed by the smaller unreacted PEG.[11]
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.[3]
-
Pooling: Pool the fractions containing the pure product for further use.
Protocol 2: Dialysis
This protocol provides a general procedure for removing unreacted this compound using dialysis.
Workflow Diagram:
Caption: Experimental workflow for dialysis.
Methodology:
-
Membrane Selection: Choose a dialysis membrane (tubing or cassette) with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your biomolecule but large enough to allow the unreacted PEG to pass through (e.g., 3.5 kDa or 5 kDa MWCO for most proteins).[7]
-
Membrane Preparation: If using dialysis tubing, cut to the desired length and pre-treat according to the manufacturer's instructions (often involves boiling in sodium bicarbonate and EDTA solutions).[12]
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped, and securely seal both ends.[12]
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of dialysis buffer (at least 100-200 times the sample volume) at 4°C with gentle stirring.[13]
-
Buffer Exchange: For efficient removal of the unreacted PEG, perform at least 2-3 buffer changes over 12-24 hours. A common schedule is to change the buffer after 4 hours, then again after another 4 hours, and finally leaving it to dialyze overnight.[6]
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer and retrieve the purified sample. The sample may be more dilute than the starting material.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 8. web.mit.edu [web.mit.edu]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epirhandbook.com [epirhandbook.com]
- 13. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Addressing Solubility Issues of Hydroxy-PEG2-acid Conjugates
Welcome to the technical support center for Hydroxy-PEG2-acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility challenges that may be encountered during experiments.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems observed with this compound conjugates.
Problem 1: My lyophilized this compound conjugate powder will not dissolve in an aqueous buffer.
This is a frequent challenge, especially when the conjugated molecule is hydrophobic. The inherent hydrophobicity can sometimes counteract the solubilizing effect of the PEG linker.[1]
-
Possible Cause: The overall hydrophobicity of the conjugate is too high for direct dissolution in an aqueous medium.
-
Solution Workflow:
-
Initial Dissolution in an Organic Co-solvent: First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Gradual Addition to Aqueous Buffer: Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.[2] This gradual change in solvent polarity can prevent the conjugate from precipitating.[2]
-
Optimize Co-solvent Concentration: The final concentration of the organic co-solvent should be kept to a minimum to avoid interfering with downstream applications.[3]
-
Problem 2: The conjugate solution is cloudy or hazy, or a precipitate forms immediately upon dilution into the aqueous buffer.
This indicates that the conjugate's solubility limit has been exceeded under the current conditions.
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Rapid Change in Solvent Polarity | Add the concentrated organic stock solution of the conjugate to the aqueous buffer slowly and with vigorous stirring to allow for proper mixing.[2] |
| Concentration Exceeds Solubility Limit | Decrease the final concentration of the conjugate in the aqueous buffer.[2] |
| Suboptimal Buffer pH | The solubility of conjugates with ionizable groups is pH-dependent. Adjust the pH of the buffer. For molecules with a carboxylic acid group, like this compound, increasing the pH to 7.5-8.5 can improve solubility.[2] For protein conjugates, adjust the pH to be at least one unit away from the protein's isoelectric point (pI).[4] |
| Aggregation | Use a bath sonicator to break up aggregates and promote dissolution.[3] |
Problem 3: The conjugate precipitates out of solution over time, even after initial successful dissolution.
This suggests that the solution is supersaturated or that the conjugate is unstable in the chosen buffer.
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Supersaturated Solution | The conjugate may be crystallizing out of a supersaturated solution. It is recommended to prepare fresh solutions for each experiment.[2] |
| Instability in a Given Buffer | The buffer composition may not be optimal for long-term stability. If storage is necessary, aliquot the conjugate solution and store it at 4°C for short periods, avoiding repeated freeze-thaw cycles.[2] |
| Improper Storage | Repeated freeze-thaw cycles are known to induce aggregation and decrease the solubility of PEGylated proteins.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in conjugates?
This compound is a bifunctional linker that contains a hydroxyl group and a terminal carboxylic acid, connected by a 2-unit polyethylene glycol (PEG) spacer.[6][7][8] The PEG chain is hydrophilic and is incorporated into conjugate design to increase the aqueous solubility and stability of the final product.[1][8][9][10] The terminal carboxylic acid can be reacted with primary amine groups to form a stable amide bond, while the hydroxyl group allows for further derivatization.[6][8]
Q2: Should I use this compound or its sodium salt form?
It is highly recommended to use the sodium salt form of this compound. The free acid form can be unstable due to the potential for the hydroxyl group to react with the carboxylic acid group, leading to polymerization.[6] The sodium salt form is more stable for storage and shipping and generally exhibits better solubility in aqueous media.[6][10]
Q3: What are the best initial solvents for dissolving this compound conjugates?
For the unconjugated this compound sodium salt, it is soluble in water, DMSO, and DMF.[6] For conjugates, the ideal starting solvent depends on the properties of the attached molecule. A good starting point is often a polar aprotic solvent like DMSO or DMF.[11]
Q4: How does the conjugated molecule affect the solubility of the final product?
The overall solubility of the conjugate is heavily influenced by the properties of the molecule it is attached to.[1] If you have conjugated a highly hydrophobic peptide or small molecule, its hydrophobicity may dominate the overall properties of the conjugate, leading to poor water solubility despite the presence of the hydrophilic PEG linker.[1]
Q5: Can the degree of PEGylation impact solubility?
Yes, the degree of PEGylation can have a significant impact. While PEGylation generally increases hydrophilicity, a very high degree of PEGylation can sometimes paradoxically increase the hydrophobicity of a protein, potentially making it less soluble in aqueous buffers under certain conditions.[5]
Q6: What are the consequences of poor conjugate solubility in my experiments?
Poor solubility can lead to several experimental issues, including:
-
Inaccurate Concentrations: Undissolved material leads to incorrect concentration measurements and inconsistent results.[2]
-
Reduced Reaction Efficiency: In bioconjugation reactions, any undissolved components will not be available to react, resulting in lower yields of the desired conjugate.[2]
-
Underestimation of Biological Activity: If the final conjugate has poor solubility, it can lead to an underestimation of its biological potency in cell-based assays.[2]
Quantitative Data Summary
The solubility of this compound conjugates is highly dependent on the specific molecule attached. However, the following table provides expected solubility trends in common aqueous buffers based on the general properties of short-chain PEG-acid derivatives. Note: These values should be experimentally verified for your specific conjugate.
| Buffer System | pH | Expected Solubility at 25°C (mg/mL) |
| Citrate Buffer | 4.0 | > 50 |
| Phosphate-Buffered Saline (PBS) | 7.4 | > 100 |
| Tris Buffer | 8.5 | > 100 |
| Carbonate-Bicarbonate Buffer | 9.5 | > 100 |
Table based on general properties of short-chain PEG-acid derivatives as described in search results.[12]
Experimental Protocols
Protocol 1: General Procedure for Dissolving a Hydrophobic this compound Conjugate
This protocol provides a stepwise method for dissolving a conjugate that exhibits poor solubility directly in aqueous buffers.
Materials:
-
Lyophilized this compound conjugate
-
Anhydrous, water-miscible organic solvent (e.g., DMSO, DMF)
-
Desired aqueous buffer
-
Vortex mixer
-
Pipettes
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of the lyophilized conjugate in a sterile microfuge tube.
-
Add a minimal volume of the selected organic co-solvent (e.g., DMSO) to completely dissolve the conjugate. Gentle warming (30-40°C) or sonication can be used to aid dissolution, but the thermal stability of the conjugate should be considered.[3]
-
-
Prepare the Aqueous Buffer:
-
In a separate tube, prepare the final desired volume of the aqueous buffer.
-
-
Dilution into Aqueous Buffer:
-
Final Mixing and Inspection:
-
Continue to vortex for an additional 1-2 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, further optimization of the protocol (e.g., adjusting concentration, co-solvent percentage, or pH) may be necessary.[3]
-
Protocol 2: Equilibrium Solubility Assessment
This protocol describes a method to determine the thermodynamic solubility of a this compound conjugate in a specific buffer.
Materials:
-
This compound conjugate
-
A series of aqueous buffers with varying pH or co-solvent concentrations
-
Small-volume vials
-
Shaker/incubator
-
High-speed centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid conjugate to a series of vials, each containing a known volume of a different buffer. The excess solid is to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Phase Separation:
-
Quantification:
-
Solubility Calculation:
-
The measured concentration represents the thermodynamic (equilibrium) solubility of the conjugate in that specific buffer and at that temperature.[9]
-
Visualizations
Caption: Troubleshooting workflow for this compound conjugate solubility.
Caption: Key factors that influence the solubility of PEG conjugates.
Caption: Workflow for determining the equilibrium solubility of a conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound sodium salt, 1334286-77-9 | BroadPharm [broadpharm.com]
- 7. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound sodium salt | CAS: 1334286-77-9 | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
minimizing steric hindrance with the Hydroxy-PEG2-acid linker
Welcome to the technical support center for the Hydroxy-PEG2-acid linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing steric hindrance and optimizing conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its primary applications?
The this compound is a short, hydrophilic linker containing a terminal hydroxyl group and a terminal carboxylic acid.[1][2] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds, while the hydroxyl group allows for further derivatization.[1][2] Its primary role is to act as a spacer in bioconjugation, connecting molecules such as antibodies to drugs in Antibody-Drug Conjugates (ADCs) or linking a target-binding ligand to an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[3] The short polyethylene glycol (PEG) chain enhances the aqueous solubility of the conjugate.[1][2]
Q2: How does the "PEG2" length of this linker help in minimizing steric hindrance?
Steric hindrance is a phenomenon where the size and spatial arrangement of molecules impede a chemical reaction or molecular interaction.[4][5] In bioconjugation, a linker that is too short may not provide enough separation between two large molecules (like an antibody and a drug), leading to a "steric clash" that can reduce conjugation efficiency or impair the biological activity of the final conjugate.[4][6]
The this compound linker provides a defined, short spacer that can be sufficient to overcome steric hindrance in systems where the interacting molecules have relatively close binding sites.[] However, the optimal linker length is highly dependent on the specific proteins and ligands involved and must often be determined empirically.[8][]
Q3: When should I choose a short linker like this compound over a longer PEG linker (e.g., PEG8, PEG12)?
Choosing a shorter linker like PEG2 is advantageous in several scenarios:
-
When a compact conjugate is desired. [5]
-
For "tight" binding geometries , where the binding pockets of the two molecules to be linked are situated closely.[]
-
To potentially increase binding affinity , as a shorter, more constrained linker can limit the conformational freedom of the attached ligand, leading to a more favorable interaction.[4]
Conversely, longer linkers are often chosen to:
-
Enhance solubility and reduce aggregation , especially with hydrophobic payloads.[10]
-
Improve pharmacokinetic (PK) properties , leading to a longer circulation half-life.[10][11]
-
Bridge distant interaction sites where a short linker would lead to steric clashes.[8][]
Q4: What are the key experimental signs that suggest steric hindrance is an issue with my this compound linker?
Common indicators of steric hindrance include:
-
Low Conjugation Efficiency: The yield of the final conjugate is lower than expected, which may be observed as a low drug-to-antibody ratio (DAR) in ADCs.[4]
-
Reduced Biological Activity: The final conjugate shows decreased binding to its target or reduced efficacy in functional assays (e.g., lower cytotoxicity for an ADC, or poor target degradation for a PROTAC).[5][10]
-
Formation of Unproductive Complexes: In the context of PROTACs, steric hindrance can prevent the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase), leading to poor degradation.[4][8]
Troubleshooting Guides
Problem 1: Low Yield in EDC/NHS Conjugation Reaction
You are using EDC and NHS to activate the carboxylic acid of the this compound linker for conjugation to a protein's primary amines, but the final yield is poor.
| Possible Cause | Suggested Solution(s) |
| Incorrect Reaction pH | The EDC/NHS activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the activated NHS ester with primary amines is most efficient at pH 7.2-8.0. Use a two-step protocol: activate in a non-amine, non-carboxylate buffer like MES at pH 5-6, then add your amine-containing molecule and adjust the pH to 7.2-7.5 with a buffer like PBS.[12][13][14] |
| Hydrolysis of Reagents | EDC and the activated NHS ester are highly sensitive to moisture and will hydrolyze in aqueous solutions, rendering them inactive.[5][15] Always use freshly prepared EDC and NHS solutions.[5][12][13] Allow reagent vials to warm to room temperature before opening to prevent condensation.[12][15] |
| Suboptimal Molar Ratios | The ratio of EDC/NHS to the linker may be too low. Increase the molar excess of EDC and NHS. A common starting point is a 2- to 10-fold molar excess of EDC and a 1- to 1.5-fold molar excess of NHS over the linker.[5][13] |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule for the activated linker.[5][12] Ensure you use non-amine containing buffers for the reaction.[5][12] |
Problem 2: Reduced Biological Activity of the Final Conjugate
Your conjugate has formed successfully, but it shows significantly lower binding affinity or functional activity compared to the unconjugated biomolecule.
| Possible Cause | Suggested Solution(s) |
| Steric Hindrance at the Binding Site | The this compound linker, although short, may still allow the conjugated payload to physically block the active or binding site of your biomolecule.[5][16] |
| Solution 1: If possible, consider site-specific conjugation to attach the linker to a region of the biomolecule that is distant from the active site.[17] | |
| Solution 2: Synthesize and test a series of conjugates with varying PEG linker lengths (e.g., PEG4, PEG8) to empirically determine if a longer spacer alleviates the steric hindrance and restores activity.[4] | |
| Conformational Changes | The conjugation process itself may have altered the tertiary structure of the biomolecule, impacting its function.[17] |
| Solution: Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy to assess for significant conformational changes.[17] |
Data Presentation
The length of the PEG linker is a critical parameter that must be optimized for each specific application. Below are tables summarizing comparative data from literature on the impact of different PEG linker lengths.
Table 1: Impact of PEG Linker Length on ADC In Vivo Efficacy
| ADC Construct | PEG Linker Length | Tumor Growth Inhibition (%) |
| Non-PEGylated ADC | No PEG | 11% |
| ADC with PEG2 | 2 PEG units | 35-45% |
| ADC with PEG4 | 4 PEG units | 35-45% |
| ADC with PEG8 | 8 PEG units | 75-85% |
| ADC with PEG12 | 12 PEG units | 75-85% |
| (Data synthesized from a study on L540cy xenograft models, demonstrating that while short linkers improve efficacy over non-PEGylated versions, longer linkers can provide a more substantial benefit in this model.)[11] |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| (Data from a study with a DAR of 8, showing that clearance decreases as PEG length increases, with the effect plateauing around PEG8.)[3] |
Table 3: Impact of PEG Linker Length on PROTAC Efficacy
| PROTAC Linker | Number of PEG Units | DC50 (nM) in Ramos Cells |
| PROTAC 1 | 2 | >1000 |
| PROTAC 2 | 3 | 15.6 |
| PROTAC 3 | 4 | 3.9 |
| PROTAC 4 | 5 | 7.8 |
| (Illustrative data showing that for this particular target and E3 ligase, a PEG2 linker was too short to facilitate efficient degradation, while longer linkers were effective.) |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid on the this compound linker and subsequent conjugation to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
This compound
-
Target protein in an amine-free buffer (e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0[12]
-
Purification system (e.g., Size Exclusion Chromatography column)
Procedure:
-
Reagent Preparation:
-
Allow EDC, NHS, and this compound vials to equilibrate to room temperature before opening.[12]
-
Immediately before use, prepare solutions of EDC and NHS in Activation Buffer. Do not store these solutions.[5][12][13]
-
Dissolve the this compound linker in Activation Buffer.
-
Ensure the target protein is in the Coupling Buffer. If it is in a buffer containing amines, perform a buffer exchange.
-
-
Activation of this compound:
-
Conjugation to Protein:
-
Quenching (Optional):
-
Purification:
-
Remove excess linker and reaction byproducts by purifying the protein conjugate using size-exclusion chromatography or dialysis.[12]
-
Visualizations
Caption: Workflow for EDC/NHS conjugation of this compound.
Caption: Troubleshooting logic for steric hindrance issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
Technical Support Center: Strategies to Improve the Stability of Hydroxy-PEG2-acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Hydroxy-PEG2-acid conjugates. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary instability concerns for this compound conjugates?
A1: The main stability issues for this compound conjugates revolve around the nature of the linkage formed with the target molecule. When the carboxylic acid of the PEG linker is conjugated to a hydroxyl group on a molecule, it forms an ester linkage , which is susceptible to hydrolysis. If conjugated to an amine group, it forms a much more stable amide bond . Additionally, the polyethylene glycol (PEG) backbone itself can undergo oxidative degradation.[1][2]
Q2: How does the choice of linkage (ester vs. amide) affect the stability of my conjugate?
A2: The choice of linkage is critical to the stability of your conjugate.
-
Amide Linkage (-CONH-): Formed by reacting the carboxylic acid of the PEG linker with a primary or secondary amine on your molecule. Amide bonds are generally very stable under physiological conditions due to resonance stabilization, making them resistant to hydrolysis.[3][4]
-
Ester Linkage (-COO-): Formed by reacting the carboxylic acid with a hydroxyl group. Ester bonds are significantly more prone to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by esterase enzymes present in biological systems.[1][4] This can lead to premature cleavage of the conjugate.
Q3: What factors influence the rate of hydrolysis of an ester-linked this compound conjugate?
A3: The rate of hydrolysis of the ester bond is influenced by several factors:
-
pH: Hydrolysis is accelerated under both acidic and basic conditions.[5]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[5]
-
Enzymes: In biological environments, esterases can significantly accelerate the cleavage of ester bonds.
-
Neighboring Groups: The chemical environment surrounding the ester bond on the conjugated molecule can also impact its stability.[6]
Q4: What is the role of the terminal hydroxyl group on the this compound linker? Does it affect stability?
A4: The terminal hydroxyl group on the this compound linker is primarily a site for further functionalization if desired.[4][7] It is generally considered to have a minimal direct impact on the stability of the conjugate bond formed at the carboxylic acid end. However, its presence contributes to the overall hydrophilicity of the linker.
Q5: What are the ideal storage conditions for this compound conjugates?
A5: To maximize stability, conjugates should be stored at low temperatures, typically -20°C or -80°C for long-term storage.[3] They should be stored in a buffer at a pH where the linkage is most stable (generally pH 6.0-7.5 for amide bonds) and protected from light.[3] It is also advisable to store conjugates in single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound conjugates.
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Yield | Inactive EDC/NHS reagents due to moisture. | Use fresh, high-quality EDC and NHS. Store them in a desiccator and allow vials to equilibrate to room temperature before opening to prevent condensation.[8] |
| Competing hydrolysis of the activated NHS-ester. | Perform the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis relative to the aminolysis reaction.[9] | |
| Incorrect pH for activation or conjugation. | Use a two-step protocol: activate the carboxylic acid at pH 4.5-6.0 (e.g., in MES buffer), then raise the pH to 7.2-8.5 (e.g., with PBS) for conjugation to the amine.[8] | |
| Conjugate Degradation During Storage | Hydrolysis of an ester linkage. | If an ester linkage is present, be aware of its inherent instability. For long-term stability, consider redesigning the conjugate to form an amide bond if possible. Store at low temperature and in a buffer with a slightly acidic to neutral pH. |
| Oxidative degradation of the PEG chain. | Prepare and store the conjugate in buffers that have been degassed. Consider adding a small amount of an antioxidant like ascorbic acid, though compatibility with the target molecule must be verified.[10] | |
| Precipitation of the Conjugate | The final conjugate is prone to aggregation. | Optimize the purification buffers to maintain the solubility of the conjugate. Consider including excipients such as sugars or polysorbates in the final formulation. |
| High concentration of organic solvent from the linker stock solution. | Minimize the percentage of organic co-solvent (e.g., DMSO, DMF) in the final reaction mixture (typically <10%). Add the linker solution dropwise to the molecule solution with gentle mixing.[] |
Quantitative Data on Linker Stability
The stability of a conjugate is highly dependent on the type of chemical bond formed. The following tables provide a comparative overview of the stability of amide versus ester linkages under different conditions.
Table 1: General Stability Comparison of Amide vs. Ester Linkages
| Linker Type | Bond Type | In Vitro Stability in Plasma | Primary Degradation Mechanism |
| Hydroxy-PEG2-acid (Amine Conjugate) | Amide | High | Minimal hydrolysis under physiological conditions |
| Hydroxy-PEG2-acid (Hydroxyl Conjugate) | Ester | Low | Chemical and enzymatic hydrolysis |
Table 2: Illustrative pH-Dependent Stability of Amide vs. Ester Linkages
| pH Condition | Amide Linkage Stability (Illustrative Half-life) | Ester Linkage Stability (Illustrative Half-life) | Notes |
| pH 5.5 (Acidic) | Very High (> 1 year) | Low (Hours to Days) | Ester hydrolysis is acid-catalyzed.[5] |
| pH 7.4 (Physiological) | Very High (> 2 years) | Moderate (Days to Weeks) | Ester hydrolysis can still occur, and is accelerated by esterases in vivo.[3] |
| pH 9.0 (Basic) | High (Months to > 1 year) | Very Low (Minutes to Hours) | Ester hydrolysis is strongly base-catalyzed.[5] |
Note: The half-life values are illustrative and the actual stability of a specific conjugate must be determined experimentally.
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation of this compound via EDC/NHS Chemistry
This protocol describes the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on a target molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS vials to equilibrate to room temperature before opening.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Dissolve this compound in Activation Buffer.
-
-
Activation of this compound:
-
To the this compound solution, add a 1.5 to 2-fold molar excess of EDC and NHS.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately after activation, add the activated this compound solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the activated PEG linker is a common starting point.
-
Alternatively, for sensitive molecules, the activated PEG can be purified using a desalting column equilibrated with Coupling Buffer before adding it to the amine-containing molecule.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to react with any remaining NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC), to remove unreacted PEG linker, quenched NHS esters, and other byproducts.
-
Protocol 2: Forced Degradation Study for this compound Conjugates
This protocol outlines a forced degradation study to assess the stability of your conjugate under various stress conditions.
Materials:
-
Purified this compound conjugate
-
Buffers at various pH values (e.g., pH 3, 5, 7.4, 9)
-
Hydrogen peroxide (for oxidative stress)
-
Temperature-controlled incubators
-
HPLC system with a suitable column (e.g., C18 for small molecules)
Procedure:
-
Sample Preparation:
-
Prepare solutions of the conjugate at a known concentration (e.g., 1 mg/mL) in the different stress buffers.
-
-
Application of Stress Conditions:
-
Hydrolytic Stress: Incubate the conjugate solutions at different pH values at an elevated temperature (e.g., 40°C or 60°C).
-
Oxidative Stress: Add a small amount of hydrogen peroxide (e.g., 0.1% final concentration) to the conjugate solution at pH 7.4 and incubate at room temperature.
-
Thermal Stress: Incubate the conjugate solution at pH 7.4 at a higher temperature (e.g., 70°C).
-
-
Time Points:
-
Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact time points should be adjusted based on the expected stability of the conjugate.
-
-
Analysis by RP-HPLC:
-
Analyze the samples by RP-HPLC to separate the intact conjugate from its degradation products.
-
Typical HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a wavelength appropriate for your molecule.
-
-
Quantify the percentage of the remaining intact conjugate at each time point by integrating the peak areas.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time for each stress condition to determine the degradation kinetics.
-
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. References | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecommons.cornell.edu [ecommons.cornell.edu]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
impact of buffer choice on Hydroxy-PEG2-acid reaction efficiency
Welcome to the technical support center for Hydroxy-PEG2-acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, protocols, and answers to frequently asked questions regarding the impact of buffer choice on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for conjugating this compound to a molecule with a primary amine?
The conjugation of this compound involves a two-step process. First, the terminal carboxylic acid group on the PEG linker is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimde (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This activation step creates a semi-stable, amine-reactive NHS ester intermediate. This intermediate then readily reacts with a primary amine on the target molecule (e.g., the N-terminus or a lysine side chain on a protein) to form a stable, covalent amide bond.[2][3][4]
Q2: Why is the choice of buffer so critical for the efficiency of this reaction?
Buffer choice is critical because the two key steps of the reaction have conflicting pH optima.[1][2]
-
Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2]
-
Coupling Step: The reaction of the NHS-activated ester with the primary amine is most efficient at a neutral to slightly alkaline pH (7.0-8.5).[1][2]
Furthermore, a significant competing reaction is the hydrolysis of the NHS ester, where water attacks and inactivates the ester.[5][6] The rate of this hydrolysis increases dramatically at higher pH values, reducing the overall yield of the desired conjugate.[7][8] Therefore, the buffer system must be carefully chosen and controlled to maximize the desired reaction while minimizing hydrolysis.
Q3: What are the recommended buffers and pH ranges for each step?
For optimal results, a two-step protocol with a pH shift is highly recommended.[1]
-
Activation Buffer: Use a non-amine, non-carboxylate buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 4.5 to 6.0 .[1][2][9] This pH range promotes efficient formation of the NHS ester intermediate.
-
Coupling Buffer: Use buffers such as 100 mM Phosphate-Buffered Saline (PBS) or 50 mM Borate Buffer at a pH of 7.2 to 8.5 .[5][9] This pH range ensures a sufficient concentration of deprotonated, nucleophilic primary amines on the target molecule for efficient coupling.[7]
Q4: Which buffers must be avoided during the reaction?
It is crucial to avoid buffers that contain primary amines, such as Tris (e.g., TBS) and glycine .[5][7] These buffer components will compete with the target molecule for reaction with the NHS-activated PEG linker, leading to quenching of the reagent and significantly lower conjugation efficiency.[5][10]
Q5: Will the hydroxyl (-OH) group on the this compound interfere with the primary reaction?
Under the standard EDC/NHS coupling conditions described, the primary reaction occurs at the carboxylic acid terminus. The hydroxyl group is significantly less reactive and generally does not interfere. However, under very harsh or non-standard conditions, side reactions involving the hydroxyl group could potentially occur.[6]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
| Possible Cause | Evidence & Explanation | Solution |
| Suboptimal Reaction pH | The reaction was performed in a single buffer or outside the optimal pH ranges of 4.5-6.0 for activation and 7.2-8.5 for coupling.[1][2] | Implement a two-step pH protocol. Use a calibrated pH meter to prepare 0.1 M MES buffer at pH 5.0-6.0 for the activation step, then adjust the pH to 7.2-7.5 with a buffer like PBS for the coupling step.[1][2] |
| Competing Hydrolysis of NHS Ester | The reaction yield is low despite seeing consumption of starting materials. This is common when the coupling step is performed at high pH (>8.5) or with long delays.[6][7] | Minimize the time between the activation and coupling steps.[11] Perform the coupling reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis, though this may require a longer incubation time.[6][12] |
| Use of Interfering Buffers | The reaction was performed in a buffer containing primary amines, such as Tris or glycine.[5] | Immediately switch to recommended non-interfering buffers. Use MES for activation and PBS, HEPES, or Borate buffer for the coupling step.[1][7] |
| Inactive Reagents | No reaction occurs, and starting materials remain unchanged. EDC and NHS are highly sensitive to moisture and can degrade if not stored properly.[1][6] | Use fresh, high-quality EDC and NHS. Always allow reagent vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare EDC and NHS solutions immediately before use.[1][13] |
Data Presentation
Table 1: Effect of pH on the Stability of NHS-Ester Intermediate in Aqueous Solution
This table summarizes the approximate half-life of a typical NHS ester at various pH values. The rapid decrease in stability at higher pH highlights the importance of managing the coupling step conditions.
| pH | Approximate Half-Life | Temperature | Implication for Reaction Efficiency |
| 7.0 | 4 - 5 hours | 0°C | Relatively stable, but amine reactivity is moderate.[5][14][15] |
| 8.0 | ~1 hour | Room Temp | A good compromise between amine reactivity and NHS-ester stability.[16] |
| 8.5 | 10 - 30 minutes | 4°C - Room Temp | Increased amine reactivity but significant competition from hydrolysis.[5][7] |
| 8.6 | ~10 minutes | 4°C | Very high rate of hydrolysis, leading to significantly reduced yield.[5][14] |
Table 2: Recommended Buffers for Two-Step this compound Conjugation
| Reaction Step | Recommended Buffer | Typical Concentration | Optimal pH | Key Considerations |
| Activation | MES (2-(N-morpholino)ethanesulfonic acid) | 0.1 M | 4.5 - 6.0 | Buffer must be free of amines and carboxylates.[1][9] |
| Coupling | PBS (Phosphate-Buffered Saline) | 100 mM | 7.2 - 7.5 | Balances amine reactivity with NHS-ester stability.[1][9] Widely compatible with proteins. |
| Coupling | Borate Buffer | 50 mM | 8.0 - 8.5 | Can increase reaction rate but also hydrolysis.[7][9] Useful for less reactive amines. |
| Quenching | Tris-HCl or Hydroxylamine | 20 - 100 mM | ~8.0 | Added at the end of the reaction to consume any unreacted NHS esters.[1][9][12] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Protein
This protocol provides a general guideline. Optimization of molar ratios and incubation times may be necessary for specific applications.
Materials:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
-
NHS (N-Hydroxysuccinimide)[1]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Coupling Buffer: 100 mM PBS, pH 7.2-7.5[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[9]
-
Anhydrous DMSO or DMF (for preparing stock solutions)
-
Desalting columns for buffer exchange/purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening vials to prevent condensation.
-
Prepare the protein solution in Coupling Buffer at a concentration of 1-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange.
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use , prepare 100 mM stock solutions of EDC and NHS in Activation Buffer. Do not store these solutions.[1][13]
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound from the stock solution to a volume of Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of the freshly prepared EDC and NHS solutions over the amount of this compound.[1]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to generate the NHS-activated PEG.[1][13]
-
-
Conjugation to Protein:
-
Immediately add the activated this compound mixture to the protein solution.[11] The volume of the added activated PEG solution should not exceed 10% of the protein solution volume to maintain the target pH.
-
Alternatively, to better control the pH, the pH of the activated PEG solution can be raised to 7.2-7.5 by adding Coupling Buffer just before mixing with the protein solution.[1]
-
Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, depending on the stability of the protein.[6]
-
-
Quenching the Reaction:
-
Purification:
Mandatory Visualization
Caption: Logical flow of the this compound reaction.
Caption: Experimental workflow for two-step PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Activated Hydroxy-PEG2-acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing activated Hydroxy-PEG2-acid, with a focus on preventing its hydrolysis to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is activated this compound, and what is its primary application?
Activated this compound is a derivative of this compound where the terminal carboxylic acid has been chemically modified to be highly reactive towards primary amines (-NH₂). The most common form of activation is the N-hydroxysuccinimide (NHS) ester.[1][2] Its primary application is in bioconjugation, specifically PEGylation, where it is used to covalently attach a hydrophilic two-unit polyethylene glycol (PEG) spacer to biomolecules such as proteins, peptides, or antibodies. This modification can enhance the solubility, stability, and in vivo circulation time of the biomolecule.
Q2: What is hydrolysis in the context of activated this compound, and why is it a major concern?
Hydrolysis is a chemical reaction where the activated ester group of the this compound reacts with water. This reaction cleaves the activating group (e.g., NHS) and reverts the molecule back to its original, non-reactive carboxylic acid form.[2][3] This is a significant issue because it directly competes with the desired conjugation reaction with the amine groups on your target biomolecule.[3] Once hydrolyzed, the this compound can no longer participate in the conjugation, leading to reduced yield or complete failure of the experiment.[2]
Q3: What are the critical factors that influence the rate of hydrolysis of activated this compound?
The rate of hydrolysis is primarily influenced by:
-
pH: This is the most critical factor. The rate of hydrolysis of NHS esters increases significantly with increasing pH.[3][4][5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[4][5]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided during the conjugation reaction as they will compete with the target molecule for the activated ester.[1][2]
-
Moisture: Activated this compound, especially in its solid form, is sensitive to moisture. Improper storage and handling can lead to premature hydrolysis.[1][2]
Q4: Why is the sodium salt of this compound often recommended over the free acid form?
The free acid form of this compound can be unstable due to the potential for an intramolecular reaction between the hydroxyl (-OH) group and the carboxylic acid (-COOH) group, which can lead to polymerization. The sodium salt form is more stable for storage and shipping, ensuring the integrity of the molecule until it is ready for activation and use.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolysis of Activated PEG: The activated this compound may have hydrolyzed due to improper storage, handling, or reaction conditions.[1][2] 2. Suboptimal pH: The reaction pH may be too low for efficient amine reactivity or too high, leading to rapid hydrolysis.[1][4] 3. Inactive Biomolecule: The primary amine groups on the target biomolecule may be inaccessible or non-reactive. 4. Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in the buffer is competing with the desired reaction.[1][2] | 1. Use a fresh vial of activated this compound. Store the reagent at -20°C with a desiccant and protect it from moisture. Allow the vial to warm to room temperature before opening to prevent condensation.[2] 2. Optimize the reaction pH. The optimal pH is a compromise between amine reactivity and ester stability, typically between 7.2 and 8.5.[1][5] 3. Confirm the purity and concentration of your biomolecule. Consider a buffer exchange to ensure optimal conditions. 4. Use an amine-free buffer such as phosphate-buffered saline (PBS), MES, or HEPES.[1] |
| Protein/Biomolecule Precipitation After Adding Activated PEG | 1. High Concentration of Organic Solvent: The activated PEG is often dissolved in an organic solvent like DMSO or DMF, and adding too much to the aqueous protein solution can cause precipitation.[1] 2. High Degree of Labeling: Excessive modification of the biomolecule with the PEG linker can alter its solubility properties. | 1. Prepare a more concentrated stock solution of the activated PEG to minimize the volume of organic solvent added to the reaction (ideally <10% of the total reaction volume).[8] 2. Reduce the molar excess of the activated PEG in the reaction to achieve a lower degree of labeling. |
| Inconsistent Results Between Experiments | 1. Variability in Reagent Quality: The activity of the activated PEG may vary between vials or due to gradual hydrolysis of the stock. 2. Inconsistent Reaction Parameters: Minor variations in pH, temperature, or incubation time can significantly impact the outcome. | 1. Perform a quality control check on the activity of your activated PEG before use (see Protocol 3). 2. Carefully control all reaction parameters. Prepare fresh buffers for each experiment and calibrate your pH meter. |
Quantitative Data on NHS Ester Hydrolysis
The stability of the activated NHS ester is critical for successful conjugation. The following table summarizes the half-life of a typical NHS ester at various pH values and temperatures, illustrating the importance of carefully selecting reaction conditions.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [3][5] |
| 7.0 | Room Temperature (~25°C) | ~7 hours | [5][9] |
| 8.0 | Room Temperature (~25°C) | ~1 hour | [5] |
| 8.5 | Room Temperature (~25°C) | ~30 minutes | [5] |
| 8.6 | 4 | 10 minutes | [3][5] |
| 9.0 | Room Temperature (~25°C) | < 10 minutes | [5] |
Experimental Protocols
Protocol 1: Activation of this compound with EDC and NHS
This protocol describes the two-step activation of the carboxylic acid on this compound (or its sodium salt) to form a more stable, amine-reactive NHS ester.
Materials:
-
This compound or its sodium salt
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve this compound: Dissolve the this compound in Activation Buffer to a final concentration of 10-20 mM. If solubility is an issue, a small amount of DMF or DMSO can be used.
-
Add EDC and NHS: Add a 1.5 to 5-fold molar excess of both EDC and NHS to the this compound solution.[10]
-
Incubate: Allow the reaction to proceed for 15-60 minutes at room temperature with gentle stirring.
-
Proceed to Conjugation: The resulting activated Hydroxy-PEG2-NHS ester solution is now ready for addition to your amine-containing biomolecule. It is recommended to use the activated product immediately.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol provides a general guideline for the conjugation of a pre-activated Hydroxy-PEG2-NHS ester to a protein.
Materials:
-
Activated Hydroxy-PEG2-NHS ester solution (from Protocol 1 or a commercial source)
-
Protein solution (1-10 mg/mL)
-
Conjugation Buffer: 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein: Ensure the protein is in the appropriate Conjugation Buffer and at a suitable concentration. The buffer must be free of primary amines.[1]
-
Prepare Activated PEG Solution: Immediately before use, dissolve the activated Hydroxy-PEG2-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.[1]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved activated PEG to the protein solution. Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight.[1]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[2]
-
Purification: Remove excess, unreacted PEG and byproducts by size-exclusion chromatography or dialysis.
Protocol 3: Quantification of Activated NHS Ester Hydrolysis
This spectrophotometric assay allows for a quick assessment of the activity of your activated Hydroxy-PEG2-NHS ester by measuring the amount of NHS released upon intentional hydrolysis.[9][11]
Materials:
-
Activated Hydroxy-PEG2-NHS ester
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 N Sodium Hydroxide (NaOH)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Sample Solution: Dissolve 1-2 mg of the activated Hydroxy-PEG2-NHS ester in 2 mL of the amine-free buffer. Prepare a control cuvette with 2 mL of buffer only.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control cuvette. Immediately measure the absorbance of the sample solution (A_initial).[9]
-
Induce Hydrolysis: To 1 mL of the sample solution, add 100 µL of 0.5 N NaOH. Vortex for 30 seconds.[9]
-
Final Absorbance Reading: Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[9]
-
Interpretation: A significantly higher A_final compared to A_initial indicates that the NHS ester was active and has been hydrolyzed, releasing NHS which absorbs at 260 nm. If the two readings are similar, the reagent has likely already hydrolyzed and is inactive.[9]
Visualizations
Caption: Competing reactions of activated Hydroxy-PEG2-ester.
Caption: Experimental workflow for PEGylation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound sodium salt, 1334286-77-9 | BroadPharm [broadpharm.com]
- 7. Hydroxy-PEG1-acid sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of Hydroxy-PEG2-acid Modified Proteins
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of proteins modified with Hydroxy-PEG2-acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying proteins modified with a short linker like this compound?
The primary challenge stems from the minimal change in the physicochemical properties of the protein after modification. The addition of a small, hydrophilic this compound linker results in a heterogeneous mixture containing unreacted protein, mono-PEGylated protein (often as multiple positional isomers), multi-PEGylated species, and excess PEG reagent.[1][] Due to the small size of the PEG2 moiety, the differences in size and overall charge between the unmodified and mono-PEGylated protein are very slight, making separation difficult.[3]
Q2: Which chromatographic technique is most effective for this type of purification?
Ion-Exchange Chromatography (IEX) is the most powerful and commonly used technique for this purpose.[][4] The covalent attachment of the neutral PEG chain can shield charged residues (like lysine) on the protein surface. This "charge shielding" effect, although subtle for a small PEG2 linker, alters the protein's net surface charge enough to allow for separation from the unmodified protein.[1][] With careful optimization, IEX can even resolve positional isomers, which are proteins PEGylated at different sites.[4][5]
Q3: Why is Size-Exclusion Chromatography (SEC) not recommended as the primary purification step?
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius (size). A short this compound linker imparts only a very small increase in the protein's overall size.[3] This minor size difference is typically insufficient for SEC to resolve the modified protein from the unmodified protein effectively.[6] As a general guideline, the molecules should have at least a two-fold difference in molecular weight for efficient separation by SEC.[4] While SEC is excellent for removing unreacted small-molecule reagents or for analyzing protein aggregates, it lacks the resolution needed for this specific challenge.[6][7]
Q4: What are positional isomers and why are they difficult to separate?
Positional isomers are versions of the mono-PEGylated protein where the PEG chain is attached to different amino acid residues (e.g., different lysine residues on the protein surface).[8] These isomers have the identical molecular weight and only minuscule differences in their overall surface charge and conformation.[9] This makes their separation one of the most significant challenges in the purification process, often requiring high-resolution techniques like optimized IEX or specialized chromatography methods.[9][10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your this compound modified protein.
Problem 1: Poor or No Separation Between Unmodified and Mono-PEGylated Protein in IEX
Q: My IEX chromatogram shows a single broad peak or overlapping peaks for my PEGylated and un-PEGylated protein. What should I do?
This is a common issue due to the subtle charge difference between the two species. Here are several parameters to optimize:
-
Use a Shallower Gradient: This is the most critical parameter for improving resolution. A steep salt gradient will elute both species too quickly and close together. By decreasing the gradient slope (e.g., extending the gradient volume from 10-20 column volumes to 30-50 column volumes), you provide more opportunity for the resin to differentiate between the slight charge variations.[11][12]
-
Optimize Buffer pH: The pH of your mobile phase determines the net charge of your protein. Perform trial runs with buffers at different pH values (typically 0.5-1.0 pH unit away from the protein's isoelectric point, pI) to maximize the charge difference between the unmodified and PEGylated forms.[8][12] A pH gradient can also be an effective alternative to a salt gradient for eluting the proteins.[4]
-
Decrease the Flow Rate: Reducing the flow rate allows for more interaction time between the proteins and the stationary phase, which can significantly enhance resolution.[11]
-
Reduce Sample Load: Overloading the column can lead to band broadening and poor separation. Try reducing the amount of protein loaded onto the column to about 30% of the resin's total binding capacity.[11]
-
Select a High-Resolution Resin: Use a resin with a smaller particle size (e.g., 10-30 µm) and a narrow particle size distribution.[4] Smaller beads provide more surface area and lead to sharper peaks and better resolution.[4]
Problem 2: Low Yield or Loss of Protein During Purification
Q: I'm losing a significant amount of my PEGylated protein during the purification process. What are the potential causes and solutions?
Low recovery can be attributed to several factors, from non-specific binding to protein instability.
-
Non-Specific Adsorption: The PEGylated protein may be binding irreversibly to the chromatography resin or other surfaces.
-
Solution: Add modifiers to your mobile phase to disrupt these interactions. This can include low concentrations of non-ionic detergents (e.g., 0.01% Tween-20), salts (e.g., 150 mM NaCl in SEC buffers), or additives like arginine. Also, ensure you are using low protein-binding tubes and membranes for sample handling and buffer exchange.
-
-
Protein Aggregation/Precipitation: Changes in buffer composition or pH during purification can cause the protein to aggregate and precipitate on the column.
-
Solution: Ensure your protein is soluble and stable in all purification buffers. This may require screening different buffer systems or adding stabilizing excipients (e.g., glycerol, sucrose).[1] Always filter your sample immediately before loading it onto the column to remove any pre-existing aggregates.[13]
-
-
Proteolytic Degradation: If your protein is susceptible to proteases, they can degrade it during the lengthy purification process.
-
Solution: Add a protease inhibitor cocktail to your buffers and perform all purification steps at a low temperature (e.g., 4°C) to minimize enzymatic activity.[5]
-
Problem 3: Co-elution of Positional Isomers
Q: I have successfully separated the mono-PEGylated protein from the unmodified form, but I suspect I have a mixture of positional isomers. How can I resolve them?
Separating positional isomers is highly challenging but can be achieved with high-resolution techniques.
-
Advanced IEX Optimization: The strategies for improving separation (shallow gradients, pH optimization) are even more critical here. Because isomers have very slight charge differences, extremely shallow gradients are often necessary.[4][10]
-
Alternative Chromatography:
-
Reversed-Phase HPLC (RP-HPLC): This technique separates based on hydrophobicity and can be very effective at resolving positional isomers, as the location of the hydrophilic PEG chain can subtly alter the protein's interaction with the hydrophobic stationary phase.[13] However, the use of organic solvents can denature the protein, making RP-HPLC more suitable for analytical rather than preparative purposes.[14]
-
Hydrophobic Interaction Chromatography (HIC): HIC is another option that separates based on hydrophobicity but under non-denaturing, high-salt conditions. The effectiveness of HIC can depend heavily on the specific protein and the location of the PEGylation.[8]
-
Appendices: Data & Protocols
Data Presentation: Comparison of Purification Methods
The modification of a protein with a small PEG linker like this compound presents a clear challenge for separation by size, while creating a viable opportunity for separation by charge. The following table illustrates the expected performance of Size-Exclusion Chromatography (SEC) versus Ion-Exchange Chromatography (IEX) for this application.
| Parameter | Size-Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) | Rationale |
| Primary Separation Principle | Hydrodynamic Radius (Size) | Net Surface Charge | SEC relies on size differences, while IEX exploits charge differences.[][13] |
| Resolution of Unmodified vs. Mono-PEGylated Protein | Poor to None | Good to Excellent (with optimization) | The change in hydrodynamic radius from a PEG2 linker is minimal and often insufficient for SEC resolution.[6][14] However, the charge-shielding effect of the PEG allows for separation by IEX.[10][15] |
| Resolution of Positional Isomers | None | Possible to Good (with optimization) | Positional isomers have identical sizes and cannot be resolved by SEC.[6] The different locations of the PEG chain can cause subtle variations in surface charge, enabling potential separation by high-resolution IEX.[4][10] |
| Primary Application | Buffer exchange, aggregate analysis, removal of small molecule reagents | Primary capture and polishing step, separation of PEGylated species and isomers | SEC is useful for cleanup but not for resolving the main reaction products.[4] IEX is the workhorse for high-resolution separation of the heterogeneous PEGylation mixture.[4][9] |
Experimental Protocols
General Workflow for Purification of PEGylated Proteins
The purification strategy typically involves a primary capture and separation step using IEX, followed by a polishing and buffer exchange step using SEC.
Protocol: High-Resolution Ion-Exchange Chromatography (IEX)
This protocol provides a framework for separating a mono-PEGylated protein from its unmodified counterpart using cation exchange chromatography. The principle relies on the PEGylated protein, having its positive charges shielded, eluting at a lower salt concentration than the more positively charged unmodified protein.
Materials:
-
Chromatography System: FPLC or HPLC system.
-
IEX Column: A high-resolution cation exchange column (e.g., SP Sepharose High Performance, Mono S).
-
Binding/Equilibration Buffer (Buffer A): 20 mM MES, pH 6.0 (or a buffer with a pH 0.5-1.0 unit below the protein's pI).[8]
-
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.[9]
-
Sample: PEGylation reaction mixture, dialyzed or desalted into Buffer A. Ensure the sample is filtered through a 0.22 µm filter before loading.
Procedure:
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes (CVs) of Buffer A until the UV baseline and conductivity are stable.[8]
-
Sample Loading: Load the prepared sample onto the column at a reduced flow rate to ensure efficient binding.
-
Wash: Wash the column with 5 CVs of Buffer A to remove any unbound material, including the free this compound reagent.
-
Elution: Elute the bound proteins using a shallow, linear gradient of increasing salt concentration. This is the critical step for resolution.
-
Fraction Collection: Collect small fractions (e.g., 0.5 CV) throughout the gradient elution to ensure the peaks are not diluted across large fractions.[9]
-
High Salt Strip: Following the gradient, wash the column with 5 CVs of 100% Buffer B to elute any tightly bound proteins and regenerate the column.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical HPLC to identify the fractions containing the pure, mono-PEGylated protein versus the unmodified protein and any positional isomers. The PEGylated protein is expected to elute earlier (at a lower salt concentration) than the unmodified protein.[7]
References
- 1. researchgate.net [researchgate.net]
- 3. PEG-Protein Interaction Induced Contraction of NalD Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations for IEX Separation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography [apb.tbzmed.ac.ir]
- 15. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Scaling Up Hydroxy-PEG2-acid Conjugation
Welcome to the technical support center for scaling up Hydroxy-PEG2-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered when moving from bench-scale to larger batch productions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in bioconjugation?
This compound is a heterobifunctional linker that contains a hydroxyl (-OH) group at one end and a carboxylic acid (-COOH) group at the other, connected by a short 2-unit polyethylene glycol (PEG) chain. The carboxylic acid can be activated to react with primary amines (e.g., on lysine residues of a protein), while the hydroxyl group can be used for further modification or as a terminal group.[1][2][3] The PEG spacer enhances solubility in aqueous media.[1]
Q2: What is the most common method for conjugating this compound to a protein?
The most common method involves a two-step process using carbodiimide chemistry.[4][5]
-
Activation: The carboxylic acid group on the PEG linker is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction is most efficient at a slightly acidic pH (4.5-6.0) and forms a semi-stable NHS ester.[5][6][7]
-
Conjugation: The NHS-activated PEG linker is then reacted with the primary amine-containing molecule (e.g., a protein) at a neutral to slightly basic pH (7.2-8.5) to form a stable amide bond.[5][7]
Q3: Why is a two-step pH process recommended for this conjugation?
A two-step pH process is recommended to optimize the efficiency of both the activation and conjugation steps.[5] The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0.[5][6] However, the subsequent reaction of the NHS ester with primary amines is most efficient at a pH of 7.2-8.5, where the amines are deprotonated and more nucleophilic.[8] Performing the entire reaction at a high pH would lead to rapid hydrolysis of the EDC and the NHS ester, reducing the overall yield.[9]
Q4: How should this compound be stored?
It is recommended to store this compound in its sodium salt form, as the free acid form can be unstable and may self-react to form polymers.[1] The reagent should be stored at -20°C in a desiccated environment to prevent degradation from moisture and heat.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[6]
Q5: What are the critical process parameters to monitor when scaling up?
When scaling up, it is crucial to carefully control and monitor the following parameters:
-
Molar Ratios: The ratio of PEG linker, EDC, and NHS to the target molecule needs to be optimized and consistently maintained.
-
pH: Strict control of pH during both the activation and conjugation steps is critical.
-
Temperature: Temperature affects reaction rates and the stability of reactants and products.
-
Mixing: Efficient and uniform mixing is essential to avoid localized concentration gradients, which can lead to product heterogeneity.
-
Reaction Time: The optimal reaction time should be determined to maximize product yield while minimizing the formation of byproducts.
Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of this compound conjugation.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Conjugation Yield | Inefficient Carboxyl Activation: - Incorrect pH (too high or too low for activation). - Inactive EDC/NHS reagents due to moisture.[6][10] - Presence of competing carboxylates or primary amines (e.g., Tris buffer) in the activation step.[6] | - Perform activation in a non-amine, non-carboxylate buffer (e.g., MES) at pH 4.5-6.0.[6][7] - Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use.[6] - Ensure buffers are free from competing nucleophiles.[9] |
| Suboptimal Molar Ratios: - Insufficient excess of coupling agents or PEG linker. | - Increase the molar excess of the PEG linker and coupling agents (EDC/NHS). A common starting point is a 1.5 to 2-fold molar excess of EDC and NHS over the PEG-acid.[5] | |
| Hydrolysis of NHS Ester: - The reaction is too slow, allowing the activated ester to hydrolyze before reacting with the amine.[5] - The pH during the conjugation step is too high, accelerating hydrolysis.[9] | - Perform the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis relative to the aminolysis reaction.[11] - Optimize the pH for the conjugation step to be within the 7.2-8.5 range.[5] | |
| Product Heterogeneity (Multiple PEGylated Species) | Inefficient Mixing: - Localized high concentrations of the PEG reagent upon addition. | - Ensure the mixing process is scalable and provides homogenous distribution of reactants. For larger vessels, consider overhead stirrers. |
| Non-specific Reactions: - At higher pH values, NHS esters can have some reactivity with other nucleophilic residues like serine or threonine.[9] | - Maintain strict pH control during the conjugation step. | |
| Protein Aggregation During Reaction | High Concentration of Organic Solvent: - The solvent used to dissolve the PEG linker (e.g., DMSO) may be denaturing the protein. | - Minimize the percentage of organic co-solvent in the final reaction mixture (typically <10%). Add the linker solution dropwise to the protein solution with gentle mixing.[12] |
| Unfavorable Buffer Conditions: - The pH or ionic strength of the buffer is causing protein instability. | - Screen different buffer conditions to find one that maintains protein stability throughout the conjugation process. | |
| Difficulty in Purification | Formation of N-acylurea Byproduct: - This byproduct from the EDC reaction can be difficult to separate from the desired conjugate due to similar properties.[5] | - Optimize reaction conditions to minimize side product formation (e.g., use of NHS, lower temperature).[5] - Consider alternative chromatography techniques like ion exchange or size exclusion chromatography for purification.[5] |
| Unreacted PEG Linker: - Excess PEG linker remains in the final product. | - Use size exclusion chromatography (SEC) or tangential flow filtration (TFF) to separate the larger PEGylated protein from the smaller, unreacted PEG linker.[] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound conjugation. These values are intended as a starting point and may require optimization for your specific application.
Table 1: Recommended Reaction pH
| Reaction Step | Parameter | Recommended Range | Common Buffers | Reference(s) |
| Activation | pH | 4.5 - 6.0 | MES | [5][6][7] |
| Conjugation | pH | 7.2 - 8.5 | PBS, Borate | [5][7] |
Table 2: Recommended Molar Ratios (Reagent:Carboxylic Acid)
| Reagent | Recommended Molar Excess | Notes | Reference(s) |
| EDC | 1.5 - 10 fold | A significant excess can sometimes lead to side products. | [5][7] |
| NHS/Sulfo-NHS | 1.5 - 10 fold | Often used in slight excess to EDC to efficiently trap the O-acylisourea intermediate. | [5] |
| This compound | 5 - 20 fold (over protein) | Highly dependent on the number of available primary amines on the target protein. | [11][12] |
Table 3: Recommended Temperature and Time
| Reaction Step | Parameter | Recommended Range | Notes | Reference(s) |
| Activation | Temperature | Room Temperature | - | [5] |
| Time | 15 - 30 minutes | - | [5] | |
| Conjugation | Temperature | 4°C - Room Temperature | Lower temperatures can reduce hydrolysis of the NHS ester and minimize protein aggregation. | [11][12] |
| Time | 2 - 4 hours (or overnight at 4°C) | Reaction progress should be monitored to determine the optimal time. | [11][12] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to primary amines on a target protein.
Materials:
-
This compound (sodium salt)
-
Target protein with primary amines
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M PBS, pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., Size Exclusion Chromatography)
Methodology:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening the vials.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use. Do not store aqueous solutions of EDC/NHS.[6][7]
-
Prepare the target protein in the Conjugation Buffer at the desired concentration.
-
-
Activation of this compound:
-
In a suitable reaction vessel, add the desired amount of this compound stock solution.
-
Add Activation Buffer to the reaction vessel.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.[6]
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle stirring.[5]
-
-
Conjugation to the Protein:
-
Immediately add the freshly activated this compound-NHS ester solution to the protein solution. A 5 to 20-fold molar excess of the activated linker over the target protein is a common starting point.[11][12]
-
The final concentration of the organic solvent from the PEG stock should not exceed 10% of the total reaction volume.[4]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the PEGylated protein conjugate from unreacted PEG linker, byproducts, and quenching reagents using an appropriate method such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[]
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE to observe the increase in molecular weight, and RP-HPLC or LC-MS to assess purity and confirm the identity of the final product.
-
Visualizations
Caption: Workflow for the two-step conjugation of this compound to a protein.
Caption: Troubleshooting logic for low yield in this compound conjugation.
References
- 1. This compound sodium salt, 1334286-77-9 | BroadPharm [broadpharm.com]
- 2. Hydroxyl PEG, Hydroxy linker, PEG linker | BroadPharm [broadpharm.com]
- 3. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
dealing with batch-to-batch variability of Hydroxy-PEG2-acid
Technical Support Center: Hydroxy-PEG2-acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing batch-to-batch variability and other common challenges encountered when using this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter during their experiments, focusing on the impact of reagent quality on experimental outcomes.
Issue 1: Inconsistent Conjugation Yields
Q1: We are observing significant differences in conjugation efficiency and yield between different lots of this compound. What are the likely causes?
A1: Inconsistent conjugation yield is a frequent challenge that can often be traced back to the quality and handling of the PEG reagent.[1] Key factors related to the reagent itself include:
-
Purity Variations: The presence of impurities, such as PEGs without the carboxylic acid functional group (a diol impurity), can reduce the concentration of active molecules, leading to lower yields. Purity is typically expected to be ≥95-97%.[2][3][4]
-
Reagent Degradation: this compound and similar PEG reagents can degrade if not stored or handled properly.[5] They are susceptible to hydrolysis and oxidation.[6] Exposure to moisture, repeated freeze-thaw cycles, or improper storage temperatures can lead to a loss of reactivity.[1]
-
Inaccurate Quantification: The actual concentration of the reagent in a stock solution may vary if the material has absorbed water or if there are errors in weighing a viscous liquid.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always compare the CoAs for different batches. Pay close attention to purity specifications determined by methods like NMR or HPLC.
-
Qualify New Batches: Before use in a large-scale experiment, perform a small-scale test reaction to confirm the reactivity of the new batch and compare it against a previously validated lot.
-
Ensure Proper Storage & Handling: Store this compound under the recommended conditions, typically at -20°C in a dry, dark environment.[3][4] Prepare solutions immediately before use and avoid repeated freeze-thaw cycles.[5]
Issue 2: Poor Reproducibility in Biological Assays
Q2: Our final conjugate shows variable performance in functional assays depending on the batch of this compound used. Why would this occur?
A2: Variability in assay performance, even with consistent conjugation yields, can be subtle and is often related to the linker's properties. The PEG linker itself can influence the final product's characteristics.[7]
-
Impact on Solubility and Aggregation: The hydrophilic PEG spacer is intended to increase the solubility of the conjugate.[4][7] Batch-to-batch differences in purity could affect the overall hydrophilicity, potentially leading to aggregation issues that impact biological activity.[8]
-
Influence on Pharmacokinetics: PEG length and quality are known to significantly affect a conjugate's pharmacokinetic profile by altering its hydrodynamic size and shielding it from enzymatic degradation.[7] Even minor variations could lead to inconsistent in vivo results.
-
Presence of Unwanted Byproducts: Impurities from a specific batch could lead to the formation of side-products during conjugation, which may have different biological activities or stabilities.
Troubleshooting Steps:
-
Characterize the Final Conjugate Thoroughly: Use analytical techniques like Size-Exclusion Chromatography (SEC) to check for aggregation and Mass Spectrometry to confirm the precise mass of the final product from different batches.
-
Assess Linker Stability: If you suspect linker instability, perform stability studies on the conjugate under relevant assay conditions.
-
Standardize All Reaction Parameters: Ensure that other reaction conditions like pH, temperature, and buffer composition are strictly controlled, as these can also influence the outcome.[1][5] For reactions involving the carboxylic acid group of this compound with primary amines, activators like EDC or DCC are required.[4][9]
Quality Control and Data Interpretation
To mitigate batch-to-batch variability, it is crucial to understand and compare the quality control parameters of different lots.
Table 1: Example Certificate of Analysis (CoA) Comparison for this compound
This table illustrates typical specifications and shows how a problematic batch might differ from a standard one.
| Parameter | Method | Specification | Typical "Good" Batch | Problematic "Bad" Batch | Potential Impact of Deviation |
| Appearance | Visual | Colorless to light yellow liquid | Colorless liquid | Yellow liquid | Color may indicate degradation or impurities. |
| Identity | ¹H NMR | Consistent with structure | Conforms | Conforms | - |
| Purity | ¹H NMR / HPLC | ≥ 97% | 98.5% | 94.0% | Lower purity means fewer active molecules, leading to lower reaction yields.[2][3] |
| Water Content | Karl Fischer | ≤ 0.5% | 0.15% | 1.5% | Excess water can promote hydrolysis of activated esters and affect reagent concentration. |
Experimental Protocols
Verifying the quality of incoming batches of this compound is a critical step. Below are standard protocols for purity assessment.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the purity of PEG reagents.[10][11]
Objective: To verify the chemical structure and estimate the purity of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent directly in an NMR tube.[10]
-
Data Acquisition:
-
Acquire a standard one-dimensional proton (¹H) NMR spectrum.
-
Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration for quantitative analysis.[10]
-
-
Data Analysis:
-
Structural Confirmation: Identify the characteristic signals for the PEG backbone, which typically appear as a complex multiplet around 3.6 ppm.[10][12] The terminal groups will have distinct chemical shifts.
-
Purity Estimation: Integrate the area of the peaks corresponding to the this compound and compare it to the integration of any impurity peaks. Purity is calculated as the ratio of the desired product's integral to the total integral area. The presence of unexpected signals may indicate impurities or degradation.
-
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC), especially when coupled with a detector that does not require a chromophore (like a Charged Aerosol Detector - CAD, or an Evaporative Light Scattering Detector - ELSD), is an excellent method for quantifying the purity of PEG compounds.[13][][15]
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Materials:
-
HPLC system with a gradient pump and a suitable detector (CAD, ELSD, or RID).
-
Reversed-phase C18 column.
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).
-
This compound sample.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the initial mobile phase.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% TFA.[13]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[13]
-
Gradient: A shallow linear gradient (e.g., 30% to 50% B over 20 minutes) is often effective for separating PEG oligomers and related impurities.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 50 °C.[13]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Calculate purity based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Visual Guides and Workflows
Diagram 1: Troubleshooting Workflow for Low Conjugation Yield
The following diagram outlines a systematic approach to diagnosing the cause of low PEGylation yields.
Caption: A logical workflow for troubleshooting low PEGylation reaction yields.
Diagram 2: Quality Control Workflow for New Reagent Batches
This workflow details the steps to qualify a new batch of this compound before its use in critical experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Activated PEG Content on Substrate by 1H NMR Assay - www.impactanalytical.com [impactanalytical.com]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Molar Ratios for Hydroxy-PEG2-acid Reactions
Welcome to the technical support center for Hydroxy-PEG2-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the conjugation process, with a specific focus on optimizing molar ratios. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker that contains a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, separated by a 2-unit polyethylene glycol (PEG) spacer.[1] The primary application of this linker is in bioconjugation, where the carboxylic acid group is activated to react with primary amines (-NH2) on molecules like proteins, peptides, or antibodies to form a stable amide bond.[1][2] The hydrophilic PEG spacer helps to increase the solubility of the resulting conjugate in aqueous media.[1]
Q2: What is the principle of the reaction for conjugating this compound to a primary amine?
The conjugation reaction is typically a two-step process involving the activation of the carboxylic acid group.[3]
-
Activation Step: The carboxylic acid is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][4]
-
Conjugation Step: The activated NHS ester then reacts with a primary amine on the target molecule to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7.0-8.5).[4][5]
Q3: What is the recommended starting molar ratio for the activation and coupling reaction?
The optimal molar ratio is highly dependent on the specific molecules being conjugated and their concentrations, and it should be determined empirically.[6] However, a common starting point is to use a molar excess of the coupling agents (EDC and NHS) relative to the this compound, and a molar excess of the activated PEG-acid relative to the amine-containing molecule.[6][7]
-
For Activation: A common starting ratio is a 1.5 to 5-fold molar excess of EDC and NHS over the this compound.[8]
-
For Coupling: A starting point for the molar ratio of the PEG reagent to the protein or amine-containing molecule typically ranges from 5-fold to 50-fold excess.[6][9]
Q4: How does the concentration of the target molecule affect the required molar ratio?
Reactions with dilute protein or molecule solutions generally require a greater fold molar excess of the PEG reagent to achieve the same level of modification compared to reactions with more concentrated solutions.[6][10] This is because the lower concentration of reactants slows the reaction kinetics, and a higher excess of the PEG reagent is needed to drive the reaction to completion.[10]
Q5: What are the most critical reaction parameters to control besides molar ratios?
Several factors significantly impact the outcome of the PEGylation reaction:
-
pH: A two-step pH process is often recommended. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH between 4.5 and 6.0, while the subsequent coupling to the amine is optimal at a pH between 7.0 and 8.5.[4][11]
-
Buffers: It is crucial to use amine-free buffers, such as MES for the activation step and PBS for the coupling step.[4][9] Buffers containing primary amines like Tris or glycine will compete with the target molecule for the activated PEG reagent.[10]
-
Reagent Stability: EDC and NHS are moisture-sensitive and should be stored in a desiccator at -20°C.[7][11] Solutions of these reagents should be prepared fresh immediately before use, as the NHS-ester intermediate readily hydrolyzes in aqueous solutions.[10][12]
Q6: What are common side reactions and how can they be minimized?
The most common side reaction is the hydrolysis of the activated NHS ester, which regenerates the carboxylic acid and competes with the desired amine reaction.[5] This hydrolysis is accelerated at higher pH.[5] Another potential side product is the formation of N-acylurea, which occurs when the O-acylisourea intermediate (formed by EDC) rearranges instead of reacting with NHS. The addition of NHS helps to minimize this side reaction by converting the intermediate to a more stable NHS ester.[4] To minimize these side reactions, it is important to use freshly prepared reagents, control the pH, and proceed to the coupling step immediately after activation.[11][13]
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugation reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Inactive Coupling Agents: EDC and/or NHS have degraded due to moisture.[4] 2. Hydrolysis of Activated Ester: The NHS-ester intermediate hydrolyzed before reacting with the amine.[5] 3. Suboptimal Molar Ratios: Insufficient excess of PEG reagent or coupling agents.[4][9] 4. Incorrect pH: The pH is not optimal for either the activation or coupling step.[4] 5. Interfering Buffer Components: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[10] | 1. Use fresh, high-quality EDC and NHS. Store them properly in a desiccator at -20°C and allow vials to warm to room temperature before opening.[7][11] 2. Prepare EDC/NHS solutions immediately before use and add the amine-containing molecule promptly after the activation step.[11][12] 3. Perform a titration experiment with varying molar ratios of PEG-acid to your molecule (e.g., 5:1, 10:1, 20:1, 50:1) to find the optimal excess.[6] 4. Use a two-step pH procedure: activate at pH 4.5-6.0 (e.g., in MES buffer) and then raise the pH to 7.2-8.5 (e.g., in PBS buffer) for the coupling step.[11] 5. Perform a buffer exchange into an amine-free buffer like PBS or MES before starting the reaction.[10] |
| High Polydispersity (Multiple PEGylated Species) | 1. Molar Ratio Too High: A large excess of the activated PEG reagent leads to the modification of multiple amine sites on the target molecule.[5] 2. High pH: A higher pH (>8.5) increases the reactivity of all available primary amines, leading to a more heterogeneous product mixture.[6] 3. Long Reaction Time: Extended reaction times can lead to more extensive PEGylation.[10] | 1. Systematically decrease the molar ratio of activated PEG to your molecule to favor mono-PEGylation.[5] 2. Perform the reaction at a lower pH (e.g., 7.0-7.5) to decrease the overall reaction rate and potentially improve selectivity.[6] 3. Optimize the reaction time by taking aliquots at different time points and analyzing them.[14] |
| Protein/Molecule Aggregation or Precipitation | 1. Over-Labeling: A high degree of PEGylation can alter the physicochemical properties of the protein, leading to aggregation.[5][6] 2. High Concentration of Organic Co-solvent: If using a co-solvent like DMSO to dissolve the PEG reagent, high concentrations (>10%) can denature proteins.[5] 3. Unfavorable Buffer Conditions: The buffer's pH or ionic strength may promote protein instability.[14] | 1. Reduce the PEG-to-protein molar ratio to achieve a lower degree of labeling.[6] 2. Keep the final concentration of the organic co-solvent in the reaction mixture below 10%. Add the PEG reagent solution dropwise to the protein solution with gentle mixing.[5] 3. Screen different buffer systems and pH values to find conditions that maintain the protein's stability and solubility.[14] |
Data Presentation
Table 1: Recommended Starting Molar Ratios of Reagents
| Reagent | Molar Excess (relative to...) | Purpose |
| EDC | 2 - 10 fold (relative to this compound)[15] | Ensures efficient activation of the carboxyl group.[15] |
| NHS/Sulfo-NHS | 2 - 5 fold (relative to this compound)[15] | Stabilizes the activated intermediate, improving coupling efficiency and reducing side reactions.[15] |
| This compound | 5 - 50 fold (relative to amine-containing molecule)[6] | Drives the reaction towards the desired PEGylated product.[15] |
Table 2: Key Reaction Parameters and Recommended Conditions
| Parameter | Recommended Condition | Notes |
| Activation pH | 4.5 - 6.0[3] | Optimal for EDC-mediated activation of the carboxylic acid.[3] |
| Coupling pH | 7.2 - 8.5[6] | Optimal for the reaction of the NHS ester with primary amines.[6] |
| Activation Time | 15 - 30 minutes at room temperature[7] | The NHS-ester intermediate has limited stability in aqueous solutions.[7] |
| Coupling Time | 2 hours to overnight[15] | Can be performed at room temperature or 4°C.[15] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to control the reaction rate and minimize side reactions and protein aggregation.[5][14] |
| Buffer System | Activation: MES[11] Coupling: PBS[9] | Must be free of extraneous primary amines.[10] |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Coupling of this compound to a Protein
This protocol describes a general procedure for conjugating this compound to a protein in an aqueous environment.
Materials:
-
This compound
-
Protein with primary amines (e.g., in PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[7]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
-
Desalting column
Procedure:
-
Reagent Preparation:
-
If the protein is in a buffer containing amines, exchange it into the Coupling Buffer using a desalting column. Adjust the protein concentration to 1-10 mg/mL.[14]
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation.[7]
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). Do not store these solutions.[7][12]
-
Dissolve the this compound in Activation Buffer.
-
-
Activation of this compound:
-
Conjugation to the Protein:
-
Immediately add the activated PEG-acid solution to the protein solution. The molar ratio of PEG-acid to protein should be optimized, but a 20-fold molar excess is a common starting point.[6]
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[15]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification of the Conjugate:
-
Remove unreacted PEG reagent and reaction byproducts using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.[6]
-
Protocol 2: Molar Ratio Titration Experiment to Optimize PEGylation
This protocol provides a framework for determining the optimal molar ratio of PEG reagent to protein for a desired degree of PEGylation.
Procedure:
-
Set up a series of parallel reactions (e.g., 5 reactions).
-
In each reaction, use the same concentration of protein.
-
Prepare the activated this compound as described in Protocol 1.
-
Add the activated PEG reagent to each protein solution at varying molar excess ratios, for example:
-
Reaction 1: 5:1 (PEG:Protein)
-
Reaction 2: 10:1 (PEG:Protein)
-
Reaction 3: 20:1 (PEG:Protein)
-
Reaction 4: 40:1 (PEG:Protein)
-
Reaction 5: 80:1 (PEG:Protein)
-
-
Incubate all reactions under identical conditions (time, temperature, pH).
-
After the incubation period, quench all reactions simultaneously.
-
Analyze the results from each reaction using SDS-PAGE or HPLC to determine the degree of PEGylation. The appearance of higher molecular weight bands on the gel corresponds to PEGylated protein.
-
Select the molar ratio that provides the desired level of modification (e.g., predominantly mono-PEGylated product) with minimal unreacted protein and minimal aggregation.
Visualizations
Caption: Workflow for the two-step EDC/NHS reaction.
Caption: Logical workflow for troubleshooting low yield.
Caption: Experimental workflow for molar ratio titration.
References
- 1. This compound sodium salt, 1334286-77-9 | BroadPharm [broadpharm.com]
- 2. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
The Impact of Chain Length: A Comparative Analysis of Hydroxy-PEG2-acid, PEG3-acid, and PEG4-acid Linkers
In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical design parameter that profoundly influences the efficacy, safety, and pharmacokinetic profile of the entire construct.[1] Polyethylene glycol (PEG) linkers are a cornerstone in bioconjugation, valued for their ability to enhance solubility, increase stability, and reduce the immunogenicity of therapeutic molecules.[1][2] This guide provides a comparative analysis of Hydroxy-PEG2-acid and its longer counterparts, PEG3-acid and PEG4-acid, with a focus on how the number of PEG units influences their performance in drug development.
The length of a PEG linker is a crucial variable that must be optimized for each specific application, creating a balance between several key factors.[1] Shorter PEG chains, like this compound, offer a more rigid and defined spacing, while longer chains, such as PEG3-acid and PEG4-acid, provide greater flexibility and enhanced hydrophilicity.[3] This seemingly minor structural difference can have significant implications for the bioconjugation process and the properties of the resulting conjugate.[4]
Physicochemical Properties
The fundamental characteristics of these short-chain PEG linkers are summarized below. These properties are essential for stoichiometric calculations in experimental protocols and for predicting the behavior of the resulting conjugates.
| Property | This compound | m-PEG3-acid | m-PEG4-acid |
| Molecular Formula | C7H14O5 | C8H16O5 | C11H23NO6 |
| Molecular Weight ( g/mol ) | 178.18[5] | 192.2[6] | 265.3[7] |
| Number of PEG Units | 2 | 3 | 4 |
| Key Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Methoxy (-OCH3), Carboxylic Acid (-COOH) | Methoxy (-OCH3), Carboxylic Acid (-COOH) |
| Solubility | Soluble in water, DMSO, DMF[8] | Soluble in water, DMSO, DCM, DMF[6] | Soluble in aqueous solutions and various organic solvents[9] |
Performance Comparison in Bioconjugation and Drug Delivery
The selection of an optimal PEG linker length is application-dependent and involves a trade-off between various physicochemical and biological properties.[3] The following table summarizes the expected performance differences between these short-chain PEG linkers based on established principles of PEGylation.
| Performance Parameter | This compound | PEG3-acid | PEG4-acid | Rationale & Key Considerations |
| Hydrophilicity | Good | Better | Best | Longer PEG chains generally provide greater hydrophilicity, which can be crucial for improving the solubility of hydrophobic payloads.[1][10] |
| Steric Hindrance | Minimal | Low | Moderate | Shorter linkers can lead to more compact conjugates and may be advantageous in sterically constrained environments.[1][3] Longer linkers can sometimes sterically hinder the interaction of the conjugated molecule with its target.[11][12] |
| Flexibility | Limited | Moderate | Increased | Increased flexibility from longer PEG chains can allow for better orientation of the conjugated molecule.[3] |
| Pharmacokinetics (PK) | Minimal impact on half-life | Modest increase in half-life | Moderate increase in half-life | Longer PEG chains increase the hydrodynamic radius of a molecule, which reduces renal clearance and extends its plasma half-life.[1][13] However, for short-chain PEGs, this effect is less pronounced compared to high molecular weight PEGs.[12] |
| Immunogenicity | Minimal risk | Low risk | Low risk | Short PEG chains are generally less likely to elicit an anti-PEG immune response compared to high molecular weight PEGs.[4] |
| PROTAC Efficacy | May be optimal for certain target/E3 ligase pairs | May provide a better distance for ternary complex formation | May be too flexible, leading to non-productive ternary complexes | The linker length is critical for the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long might result in a non-productive complex.[14][15] |
Visualizing the Concepts
To better understand the concepts discussed, the following diagrams illustrate the structures of the linkers and a typical experimental workflow.
Caption: Molecular structures of this compound, PEG3-acid, and PEG4-acid.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]
- 7. NH2-PEG4-COOH, 663921-15-1, Amino-PEG4-acid - Biopharma PEG [biochempeg.com]
- 8. This compound sodium salt, 1334286-77-9 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Hydroxy-PEG2-acid Conjugation using Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is a critical step in the development of novel therapeutics and diagnostics. The covalent attachment of moieties like Hydroxy-PEG2-acid can significantly alter the physicochemical properties of proteins and peptides. Mass spectrometry (MS) has emerged as a primary analytical technique for the characterization of such modifications due to its high sensitivity and accuracy.[1][2][3] This guide provides an objective comparison of mass spectrometry with other analytical techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical technique for validating PEGylation depends on the specific information required, the characteristics of the PEGylated molecule, and the available instrumentation. While mass spectrometry provides detailed information on molecular weight and structure, other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary data.[1][4][5]
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight, degree of PEGylation, specific site of attachment.[1][3] | Separation and quantification of PEGylated species, free PEG, and aggregates.[5][6] | Higher-order structure, degree of PEGylation, quantification in biological fluids.[1] |
| Resolution | High (can resolve individual PEG oligomers).[1] | Variable (depends on column and method).[6] | Atomic level for small proteins.[1] |
| Sensitivity | High (picomole to femtomole).[1] | Moderate (nanomole to picomole).[6] | Low (micromole to nanomole).[1] |
| Throughput | High (especially MALDI-TOF).[1][3] | High.[6] | Low.[1] |
| Quantitative Accuracy | Good for relative quantification; can be absolute with standards. | Excellent for relative and absolute quantification with standards.[6] | Excellent for absolute quantification. |
| Structural Information | Provides fragmentation data for sequence and modification site analysis (MS/MS).[7] | Indirectly, through retention time shifts. | Detailed 3D structural information. |
Experimental Protocols
Conjugation of this compound to a Protein
This protocol describes a general method for the conjugation of this compound to a protein containing accessible primary amine residues (e.g., lysine side chains, N-terminus) using carbodiimide chemistry.
Materials:
-
Protein of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in Activation Buffer. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Protein Preparation:
-
Dissolve the protein in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated Hydroxy-PEG2-NHS ester solution to the protein solution at a desired molar excess (e.g., 10- to 50-fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and unconjugated protein using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Validation by Mass Spectrometry (LC-MS)
This protocol outlines the analysis of the purified PEGylated protein using liquid chromatography coupled with mass spectrometry (LC-MS).
Materials:
-
Purified PEGylated protein
-
LC-MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source
-
Reversed-phase C4 or C18 HPLC column suitable for proteins
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Dilute the purified PEGylated protein sample in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
-
-
LC Separation:
-
Inject the sample onto the HPLC column.
-
Elute the protein using a gradient of increasing Mobile Phase B. A typical gradient might be 5-95% B over 30 minutes.
-
-
MS Analysis:
-
Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the protein and its conjugate.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the unmodified protein and the protein conjugated with one or more this compound molecules. The expected mass increase for a single conjugation is the molecular weight of this compound minus the mass of water (18.015 Da).
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation of this compound conjugation.
Caption: Chemical pathway for this compound conjugation.
Caption: Experimental workflow for LC-MS validation.
References
A Researcher's Guide to Assessing the Purity of Hydroxy-PEG2-acid Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugates is a critical-to-quality attribute that directly impacts the efficacy, safety, and reproducibility of therapeutic candidates and research tools. Hydroxy-PEG2-acid is a discrete PEG linker featuring a hydroxyl and a carboxylic acid group, enabling the conjugation of various molecules. This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound conjugates, supported by experimental data and detailed protocols.
The conjugation of this compound to proteins, peptides, or small molecules can result in a heterogeneous mixture containing the desired conjugate, unreacted starting materials, excess PEG linker, and potential side-products. A thorough purity analysis is therefore essential to characterize the reaction products and ensure the quality of the final conjugate. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, often used in conjunction with other methods for comprehensive characterization.[1][2]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique hinges on the specific characteristics of the conjugate, the nature of potential impurities, and the analytical information required. While HPLC is a powerful tool for separation and quantification, orthogonal methods like mass spectrometry and NMR spectroscopy provide complementary and often indispensable data for a complete purity profile.[3][4]
| Analytical Technique | Principle | Information Provided | Typical Purity Specification | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[1] | Quantification of conjugate purity, separation from unreacted starting materials and hydrophobic impurities. | >95% | High resolution, robust, and widely available.[3] | May not be suitable for separating aggregates; PEG itself lacks a strong UV chromophore, necessitating detectors like ELSD or CAD.[5][] |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic radius (size).[1] | Detection and quantification of aggregates and separation of the conjugate from the smaller, unreacted PEG linker.[7] | Aggregates <5% | Effective for identifying high molecular weight impurities.[8] | Lower resolution for species of similar size. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio determination.[2] | Confirmation of conjugate identity via molecular weight, identification of impurities.[9][10] | N/A | High sensitivity and specificity, provides structural information.[11] | Quantification can be challenging without appropriate standards; potential for ion suppression.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei.[4] | Definitive structural elucidation and confirmation of conjugation; can be used for absolute quantification (qNMR).[4] | >95% | Provides detailed structural information and can quantify purity without a reference standard.[10] | Lower sensitivity compared to other methods, requires higher sample concentrations.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for the analysis of this compound conjugates.
1. Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
This method is suitable for the routine purity analysis of this compound conjugates, separating the conjugate from unreacted, more hydrophobic starting materials.
-
Instrumentation: HPLC system equipped with a UV detector and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[3]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[3]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 220 nm and 280 nm (if the conjugate has a chromophore), and ELSD/CAD for universal detection.
-
Injection Volume: 10-20 µL.[1]
-
Sample Preparation: Dissolve the sample in the initial mobile phase conditions to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.
-
Data Analysis: Calculate the purity by determining the peak area percentage of the main conjugate peak relative to the total peak area.
2. Size-Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
This protocol is designed to separate and quantify high molecular weight species such as aggregates.
-
Instrumentation: HPLC system with a UV detector.
-
Column: SEC column with an appropriate molecular weight range for the expected conjugate and aggregates.
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.[12]
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 280 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The chromatogram will show distinct peaks for aggregates, the monomeric conjugate, and any smaller components. The percentage of aggregates is calculated from the peak areas.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This method confirms the identity of the conjugate by determining its molecular weight.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the RP-HPLC method described above, but replace TFA with a volatile mobile phase modifier like 0.1% formic acid.[3]
-
MS Conditions:
-
Ionization Mode: ESI positive or negative mode, depending on the analyte.
-
Scan Mode: Full scan.
-
Mass Range: A range appropriate to detect the expected conjugate and potential impurities.[3]
-
-
Data Analysis: The mass spectrum should show a peak corresponding to the molecular weight of the desired conjugate.
Visualizing the Workflow and Logic
To better illustrate the experimental and decision-making processes, the following diagrams were generated.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. benchchem.com [benchchem.com]
- 11. enovatia.com [enovatia.com]
- 12. benchchem.com [benchchem.com]
A Comparative In Vivo Stability Analysis: Hydroxy-PEG2-acid vs. Cleavable Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is a critical decision that profoundly impacts its therapeutic index. The linker's stability in systemic circulation is a key determinant of both efficacy and safety. Premature payload release can lead to off-target toxicity, while insufficient cleavage at the target site can render the therapeutic inert. This guide provides an objective comparison of the in vivo stability of a non-cleavable Hydroxy-PEG2-acid linker against commonly used cleavable linkers, supported by experimental data and detailed methodologies.
Introduction to Linker Technologies
Linkers in bioconjugates can be broadly categorized into two classes: non-cleavable and cleavable.
This compound , a representative non-cleavable linker, features a short polyethylene glycol (PEG) spacer. The PEG moiety enhances hydrophilicity, which can improve the solubility and reduce aggregation of the conjugate. Non-cleavable linkers are designed to be highly stable in circulation. The release of the cytotoxic payload from a conjugate with a non-cleavable linker relies on the complete lysosomal degradation of the antibody component after internalization into the target cell. This results in the release of the payload still attached to the linker and a single amino acid residue. This high plasma stability generally leads to a reduced "bystander effect" and a more predictable pharmacokinetic profile.
Cleavable linkers , in contrast, are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell. These triggers can include:
-
Enzymatic cleavage: Dipeptide linkers, such as the widely used valine-citrulline (Val-Cit), are susceptible to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.
-
pH sensitivity: Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).
-
Redox potential: Disulfide linkers remain relatively stable in the bloodstream but are cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher.
The choice between a non-cleavable and a cleavable linker strategy depends on the desired mechanism of action, the nature of the payload, and the target indication.
Quantitative Comparison of In Vivo Linker Stability
The in vivo stability of a linker is typically assessed through pharmacokinetic (PK) studies in preclinical animal models, such as mice or rats. These studies measure the concentration of the intact conjugate, the total antibody, and the prematurely released free payload in plasma over time. The following table summarizes representative in vivo stability data for different linker types.
| Linker Type | Linker Chemistry | Representative Conjugate/Model | Animal Model | Key Stability Findings | Reference(s) |
| Non-Cleavable | Thioether (SMCC) | Trastuzumab-DM1 (T-DM1) | Mouse | High stability with a half-life (t1/2) of approximately 10.4 days. | |
| Triglycyl Peptide (CX) | Trastuzumab-DM1 | Mouse | Highly stable with a half-life (t1/2) of 9.9 days, comparable to the SMCC linker. | ||
| Short PEG | PEG6-C2-MMAD | Mouse | Remained stable over a 4.5-day incubation period in mouse plasma. | ||
| Cleavable | Protease-Sensitive (Val-Cit) | anti-CD79b-MMAE | Rat | Tandem-cleavage (glucuronide-dipeptide) version remained mostly intact through day 12. | |
| Trastuzumab-vc-MMAE | Human | Considered to have high stability in human plasma (>95% intact after 144h in vitro). | |||
| EVCit-MMAE | Mouse | Dramatically improved half-life from 2 days (for Val-Cit) to 12 days. | |||
| pH-Sensitive (Hydrazone) | Gemtuzumab ozogamicin | Human | Susceptible to gradual hydrolysis at physiological pH, leading to lower stability. Half-life can be as low as 36-48 hours. | ||
| Redox-Sensitive (Disulfide) | huC242-SPDB-DM4 | Mouse | Stability can be modulated by steric hindrance; intermediate stability showed the best efficacy. Susceptible to premature cleavage. |
Mechanisms and Workflows
Visualizing the differences in linker structure, payload release mechanisms, and the experimental workflow for stability assessment can provide a clearer understanding of these technologies.
Caption: Structures of a non-cleavable linker and common cleavable linkers.
Caption: Contrasting mechanisms of payload release for linkers.
Caption: Experimental workflow for in vivo stability assessment.
Experimental Protocols
Accurate assessment of in vivo linker stability is crucial for the preclinical development of antibody-drug conjugates. The following are detailed methodologies for key experiments.
Protocol 1: In Vivo Pharmacokinetic Study for Linker Stability Assessment
This protocol outlines a general procedure for conducting a pharmacokinetic study in mice to evaluate the in vivo stability of an ADC.
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of their therapeutic success. As heterobifunctional molecules, PROTACs orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker chemistries, polyethylene glycol (PEG) linkers, particularly those with a terminal carboxylic acid for conjugation, are frequently employed to enhance solubility and provide synthetic tractability.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is far from being a passive spacer; it actively contributes to the overall efficacy of the degrader.[1][2] Its length, composition, and attachment points profoundly influence several key parameters that govern the efficiency of protein degradation.[1] An optimal linker length is crucial for the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[2] A linker that is too short may lead to steric hindrance, preventing the formation of this complex, while an excessively long linker can result in a non-productive complex where ubiquitination is inefficient.[2][3]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The degradation efficiency of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50), which represents the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax), indicating the percentage of protein degraded at saturating concentrations.[2] The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
PROTACs targeting the epigenetic reader protein BRD4 have been extensively studied. The following data for BRD4-targeting PROTACs, composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, illustrates a clear structure-activity relationship where a PEG4 linker provides an optimal balance of potency and efficacy.[4]
| Linker | DC50 (nM) [a] | Dmax (%) [b] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[4] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[4]
Case Study 2: Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
Studies on BTK-targeting PROTACs that recruit the Cereblon (CRBN) E3 ligase also demonstrate a clear dependency on linker length for optimal degradation.[5][6]
| Linker Composition | DC50 (nM) | Dmax (%) |
| 8-atom linker | ~9 | >99% |
| 12-atom linker | ~12 | >99% |
| 18-atom linker | ~6 | >90% |
Potent degradation was observed across a range of linker lengths, with the 18-atom linker showing a DC50 of approximately 6 nM.[6]
Case Study 3: Estrogen Receptor α (ERα)-Targeting PROTACs
A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a clear correlation between the number of atoms in the linker and the degradation efficiency.[7]
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
These findings demonstrate that for ERα-targeting PROTACs utilizing a VHL E3 ligase ligand, a 16-atom linker provided the optimal length for both protein degradation and cell growth inhibition in MCF7 breast cancer cells.[7]
Case Study 4: TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Research on PROTACs targeting TBK1, a key regulator of the innate immune response, has also underscored the critical nature of linker optimization.[6][8]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
In this study, a 21-atom linker demonstrated the highest potency for TBK1 degradation, while linkers shorter than 12 atoms were inactive.[6][8] This highlights that a minimum linker length is often required to facilitate productive ternary complex formation.[7]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are generalized protocols for key experiments cited in PROTAC research.
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation
This assay is the gold standard for quantifying the reduction in the level of the target protein following PROTAC treatment.[1][9][10]
Objective: To determine the DC50 and Dmax of PROTACs with varying linker lengths.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solutions (in DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency. Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4][9]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.[9]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[1][9]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[1][5]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.[5]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[12][13]
Objective: To detect the ubiquitination of the target protein upon PROTAC treatment.
Materials:
-
Materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Antibody for immunoprecipitation (IP) of the target protein
-
Antibody against ubiquitin
-
Protein A/G magnetic beads
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., DC50 value) for a shorter time point (e.g., 1-4 hours). Include a control group pre-treated with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.[13]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-protein complex. Pulldown the complex using Protein A/G magnetic beads.[13]
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[13]
Protocol 3: Ternary Complex Formation Assay (e.g., TR-FRET)
This assay provides a quantitative measure of the formation of the POI-PROTAC-E3 ligase ternary complex.[3]
Objective: To assess the ability of PROTACs with different linker lengths to induce ternary complex formation.
Materials:
-
Purified recombinant target protein (e.g., with a GST-tag)
-
Purified recombinant E3 ligase complex (e.g., with a His-tag)
-
PROTAC compounds
-
TR-FRET donor (e.g., terbium-labeled anti-GST antibody)
-
TR-FRET acceptor (e.g., fluorescently labeled anti-His antibody)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compounds in assay buffer. Prepare solutions of the target protein, E3 ligase, and TR-FRET antibodies.
-
Assay Setup: In a microplate, add the target protein, E3 ligase, and PROTAC dilutions. Incubate to allow for complex formation.
-
Detection: Add the TR-FRET donor and acceptor antibodies and incubate.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).[3] The peak of the curve represents the maximal ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Confirming Site-Specific Conjugation of Hydroxy-PEG2-acid on Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the precise and consistent conjugation of molecules like Hydroxy-PEG2-acid to antibodies is paramount for the development of effective and safe therapeutics. Site-specific conjugation aims to produce homogeneous antibody conjugates, overcoming the heterogeneity associated with random conjugation methods. This guide provides an objective comparison of key analytical techniques used to confirm site-specific conjugation, supported by experimental data and detailed protocols.
The primary challenge in confirming site-specific conjugation lies in verifying that the PEG linker is attached to the intended amino acid residue and in quantifying the number of linkers per antibody, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs). Several analytical methods can be employed to provide this critical information, each with its own set of advantages and limitations.
Comparison of Analytical Techniques
The choice of analytical technique for confirming site-specific conjugation depends on the specific information required, the stage of development, and the available instrumentation. The most common and powerful methods include Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC), and Edman Degradation.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, confirmation of PEGylation, determination of the degree of PEGylation, and identification of specific conjugation sites through peptide mapping. | High accuracy and sensitivity; can definitively identify the modified amino acid residue. | Can be complex to interpret data from heterogeneous samples; requires specialized instrumentation. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of antibody species with different numbers of conjugated linkers (e.g., DAR 0, 1, 2). | Robust and reproducible method for assessing conjugation homogeneity and calculating average DAR under non-denaturing conditions. | Does not directly identify the site of conjugation; resolution may be insufficient for complex mixtures. |
| Edman Degradation | N-terminal sequence analysis to confirm conjugation at the N-terminus. | Direct sequencing method that can unambiguously identify N-terminal modification. | Limited to N-terminal analysis; not suitable for confirming conjugation at other sites; lower throughput than MS. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for confirming site-specific conjugation using Mass Spectrometry and Hydrophobic Interaction Chromatography.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from the analysis of a site-specifically PEGylated antibody, comparing the performance of Mass Spectrometry and HIC.
| Parameter | Mass Spectrometry | Hydrophobic Interaction Chromatography (HIC) |
| Average Degree of PEGylation (DAR) | 1.95 | 1.92 |
| % Unconjugated Antibody | 2% | 3% |
| % Singly PEGylated Antibody | 5% | 6% |
| % Doubly PEGylated Antibody | 93% | 91% |
| Identified Conjugation Site | Heavy Chain, Residue X | Not Applicable |
Detailed Experimental Protocols
Mass Spectrometry for Site-Specific Conjugation Confirmation
Objective: To determine the precise location and extent of this compound conjugation on the antibody.
Methodology:
-
Sample Preparation and Enzymatic Digestion:
-
Reduce and alkylate the PEGylated antibody to denature the protein and break disulfide bonds.
-
Perform enzymatic digestion using trypsin, which cleaves the protein at specific amino acid residues, generating a mixture of peptides.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the resulting peptides using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the separated peptides using a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).
-
-
Data Analysis:
-
Perform a database search of the acquired MS/MS spectra against the antibody sequence to identify the peptides.
-
Identify peptide fragments that show a mass shift corresponding to the mass of the this compound linker.
-
The presence of this mass shift on a specific peptide confirms the site of conjugation.
-
Hydrophobic Interaction Chromatography (HIC) for Homogeneity Assessment
Objective: To assess the distribution of PEGylated species and determine the average degree of conjugation.
Methodology:
-
Sample Preparation:
-
Dilute the PEGylated antibody sample in a mobile phase with a high salt concentration (e.g., 2 M ammonium sulfate in phosphate buffer).
-
-
HIC-HPLC Analysis:
-
Inject the sample onto a HIC column (e.g., Butyl or Phenyl).
-
Elute the bound proteins using a decreasing salt gradient. Antibody species with a higher degree of PEGylation are typically more hydrophobic and will elute later.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unconjugated antibody and the different PEGylated species.
-
Calculate the percentage of each species and the average drug-to-antibody ratio (DAR).
-
Edman Degradation for N-Terminal Conjugation Confirmation
Objective: To confirm if the this compound is conjugated to the N-terminal amino acid of the antibody.
Methodology:
-
Sample Preparation:
-
Immobilize the PEGylated antibody on a solid support.
-
-
Sequential Degradation:
-
React the N-terminal amino group with phenyl isothiocyanate (PITC).
-
Cleave the derivatized N-terminal amino acid using trifluoroacetic acid.
-
-
Analysis:
-
Identify the released phenylthiohydantoin (PTH)-amino acid derivative by HPLC.
-
If the N-terminus is PEGylated, no PTH-amino acid will be detected in the first cycle.
-
Conclusion
Confirming the site-specific conjugation of this compound on antibodies requires a multi-faceted analytical approach. Mass spectrometry, particularly LC-MS/MS peptide mapping, is the gold standard for definitively identifying the conjugation site. HIC-HPLC provides a robust method for assessing the homogeneity of the conjugated product and determining the average degree of PEGylation. For antibodies where N-terminal conjugation is intended, Edman degradation offers a direct and reliable confirmation method. By employing a combination of these techniques, researchers can ensure the quality, consistency, and ultimately, the efficacy and safety of their antibody-based therapeutics.
The Impact of Hydroxy-PEG2-acid on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the modification of proteins to enhance their therapeutic properties is a cornerstone of modern biopharmaceutical development. PEGylation, the covalent attachment of polyethylene glycol (PEG), is a widely adopted strategy to improve a protein's pharmacokinetic profile, stability, and solubility while reducing its immunogenicity. The choice of the PEG linker is a critical determinant of the final conjugate's performance. This guide provides an objective comparison of Hydroxy-PEG2-acid, a short-chain hydrophilic linker, with other common PEGylation reagents, supported by experimental data and detailed protocols.
This compound is a discrete PEG linker featuring a hydroxyl group and a terminal carboxylic acid, connected by a two-unit ethylene glycol chain. This structure imparts specific characteristics to the modified protein, offering a balance between improved biophysical properties and retained biological function.
Comparative Performance of PEG Linkers
The length and chemical nature of the PEG linker significantly influence the properties of the resulting protein conjugate. Here, we compare the expected performance of a short-chain linker like this compound with longer-chain linear and branched PEG alternatives.
Data Presentation: Impact of PEG Linker Length on Protein Conjugate Properties
Table 1: Comparison of Physicochemical and In Vitro Properties of PEGylated Proteins
| Property | This compound (Short-Chain PEG) | Long-Chain Linear PEG (e.g., PEG24) | Branched PEG | Rationale & References |
| Solubility | Moderate Increase | Significant Increase | High Increase | The hydrophilic nature of PEG enhances the solubility of proteins. Longer and branched PEGs have a more pronounced effect.[1] |
| Aggregation | Significant Reduction | High Reduction | Very High Reduction | PEG chains create a hydrophilic shield around the protein, preventing intermolecular hydrophobic interactions that lead to aggregation.[1][2] |
| In Vitro Activity (IC50/EC50) | Minimal to Moderate Reduction | Moderate to Significant Reduction | Significant Reduction | Steric hindrance from the PEG chain can interfere with the protein's interaction with its target. This effect is generally more pronounced with larger PEG chains. |
| Thermal Stability | Moderate Increase | Significant Increase | High Increase | The PEG shell can physically stabilize the protein structure against thermal denaturation. |
| Proteolytic Stability | Moderate Increase | Significant Increase | High Increase | The PEG chain can mask cleavage sites for proteases, protecting the protein from degradation. |
Table 2: Comparison of In Vivo Pharmacokinetic Properties of PEGylated Proteins
| Property | This compound (Short-Chain PEG) | Long-Chain Linear PEG (e.g., PEG24) | Branched PEG | Rationale & References |
| Circulating Half-Life | Moderate Increase | Significant Increase | Very Significant Increase | The increased hydrodynamic radius of the PEGylated protein reduces renal clearance, prolonging its time in circulation. Longer and branched PEGs have a greater impact.[3] |
| Immunogenicity | Reduced | Significantly Reduced | Highly Reduced | The PEG chain can mask immunogenic epitopes on the protein surface, shielding it from the immune system. |
| In Vivo Efficacy | Potentially Improved | Often Improved | Often Significantly Improved | The extended half-life can lead to enhanced in vivo efficacy, even if the in vitro activity is somewhat reduced. |
| Tissue Penetration | Less Impeded | More Impeded | Significantly Impeded | The smaller size of short-chain PEGs may allow for better penetration into tissues compared to larger PEG molecules. |
Mandatory Visualization
Experimental Workflow for Protein Modification and Functional Evaluation
Workflow for protein modification with this compound and subsequent analysis.
Signaling Pathway Modulation by a PEGylated Cytokine
A representative cytokine signaling pathway initiated by a PEGylated ligand.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein using EDC/NHS Chemistry
Objective: To covalently attach this compound to primary amines (lysine residues and N-terminus) of a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the target protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound solution with the EDC and NHS solutions. A molar ratio of 1:1.5:1.5 (this compound:EDC:NHS) is a good starting point.
-
Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-ester of the PEG linker.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. The molar ratio of PEG linker to protein should be optimized, but a starting point of 20:1 is recommended.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by purifying the reaction mixture using a size-exclusion chromatography (SEC) column equilibrated with PBS.
-
Collect fractions and analyze for the presence of the PEGylated protein using SDS-PAGE and UV-Vis spectrophotometry.
-
Protocol 2: In Vitro Enzyme Activity Assay
Objective: To determine the effect of PEGylation with this compound on the catalytic activity of an enzyme.
Materials:
-
Native (unmodified) enzyme
-
PEGylated enzyme (from Protocol 1)
-
Substrate for the enzyme
-
Appropriate assay buffer
-
Spectrophotometer or other detection instrument
Procedure:
-
Prepare Enzyme and Substrate Solutions:
-
Prepare stock solutions of the native and PEGylated enzymes at the same molar concentration in the assay buffer.
-
Prepare a stock solution of the substrate at a concentration suitable for kinetic analysis.
-
-
Kinetic Measurement:
-
In a cuvette or microplate well, add the assay buffer and the substrate solution.
-
Initiate the reaction by adding a small volume of either the native or PEGylated enzyme.
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the reaction curve.
-
Determine the specific activity (Units/mg of protein) for both the native and PEGylated enzymes.
-
To determine the Michaelis-Menten constants (Km and Vmax), repeat the assay with varying substrate concentrations.
-
Compare the kinetic parameters of the native and PEGylated enzymes to evaluate the impact of modification on enzyme function.
-
Protocol 3: Cell-Based Proliferation Assay
Objective: To assess the biological activity of a PEGylated growth factor or cytokine.
Materials:
-
A cytokine-dependent cell line (e.g., TF-1 cells for GM-CSF)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Native and PEGylated cytokine
-
Cell proliferation reagent (e.g., WST-1 or MTS)
-
96-well microplate
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Culture the cytokine-dependent cells according to standard protocols.
-
Prior to the assay, wash the cells three times with serum-free medium to remove any residual growth factors.
-
Resuspend the cells in serum-free medium and adjust the cell density.
-
-
Assay Setup:
-
Prepare serial dilutions of the native and PEGylated cytokine in serum-free medium.
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the cytokine dilutions to the respective wells. Include wells with cells only as a negative control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
-
Measurement of Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the cytokine concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration) for both the native and PEGylated cytokine.
-
Compare the EC50 values to quantify the effect of PEGylation on biological activity.
-
Conclusion
The choice of a PEG linker is a critical decision in the development of protein-based therapeutics. This compound, as a short-chain hydrophilic linker, offers a compelling option for researchers seeking to improve the physicochemical properties of a protein without drastically compromising its biological activity. The data and protocols presented in this guide provide a framework for the rational design and evaluation of proteins modified with this compound and other PEGylation reagents. A thorough experimental evaluation of each specific protein-linker conjugate is essential to determine the optimal modification strategy for a given therapeutic application.
References
A Comparative Analysis of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
The linker connecting an antibody to a cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its efficacy, safety, and pharmacokinetic profile. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release and is a pivotal decision in the development of a successful ADC therapeutic. This guide provides an objective comparison of these two primary linker strategies, supported by experimental data and detailed methodologies.
Mechanism of Action: Distinct Pathways to Cytotoxicity
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to be selectively broken down by triggers within the tumor microenvironment or inside cancer cells, such as enzymes or acidity.[1] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody in the lysosome.[1]
Cleavable Linkers: Designed for Conditional Release
Cleavable linkers incorporate labile bonds that are stable in systemic circulation but are cleaved under specific conditions prevalent in tumor tissues. Common cleavage mechanisms include:
-
Enzyme-sensitive: Often containing dipeptide sequences like valine-citrulline (vc), which are cleaved by lysosomal proteases (e.g., Cathepsin B) that are overexpressed in many cancer cells.[1]
-
pH-sensitive: Utilizing moieties like hydrazones that are stable at physiological blood pH (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[1]
-
Glutathione-sensitive: Employing disulfide bonds that are reduced in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione than the bloodstream.[1]
A key advantage of cleavable linkers is their ability to induce a "bystander effect."[2] If the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[3]
Non-Cleavable Linkers: Reliant on Antibody Degradation
Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), form a highly stable connection between the antibody and the payload.[2] The release of the payload occurs only after the ADC is internalized and the antibody is completely degraded by lysosomal proteases.[4] This process releases a payload-linker-amino acid complex. This complex is typically charged and less membrane-permeable, which largely prevents a bystander effect.[5] The stability of non-cleavable linkers generally leads to a more favorable safety profile by minimizing premature drug release and off-target toxicity.[6]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons using the same antibody and payload are limited, and results are highly dependent on the specific ADC components and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an ADC in inhibiting cancer cell growth.
| ADC | Linker Type | Payload | Cell Line | Target Antigen | IC₅₀ (ng/mL) | Bystander Effect | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | SK-BR-3 | HER2 | 10.5 | Yes | [2] |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | JIMT-1 | HER2 | 30.2 | Yes | [2] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | DM1 | SK-BR-3 | HER2 | 12.8 | No | [2] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | DM1 | JIMT-1 | HER2 | 250 | No | [2] |
| Trastuzumab-deruxtecan (Enhertu®) | Cleavable (GGFG) | DXd | KPL-4 (HER2-low) | HER2 | 4.0 (nM) | Yes | [4] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
This table presents data on the ability of ADCs to inhibit tumor growth in xenograft models.
| ADC | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-vc-MMAE | Cleavable | JIMT-1 Breast Cancer | 3 mg/kg | Significant tumor regression | [1] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable | JIMT-1 Breast Cancer | 10 mg/kg | Demonstrated superior efficacy compared to lower DAR conjugates | [1] |
| Anti-CD22-vc-MMAE | Cleavable | B-cell lymphoma | 1 mg/kg | Complete tumor regression | [1] |
| Anti-CD22-mcc-DM1 | Non-Cleavable | B-cell lymphoma | 3 mg/kg | Moderate tumor growth inhibition | [1] |
| Trastuzumab-deruxtecan (Enhertu®) | Cleavable | NCI-N87 Gastric Cancer | 10 mg/kg | Comparable to a novel cleavable linker ADC | [4] |
Table 3: Plasma Stability
Plasma stability is a critical parameter that influences the therapeutic window of an ADC.
| Linker Type | Representative Linker | Payload | Species | Half-life of Intact ADC | Key Findings | Reference |
| Cleavable (Peptide) | Val-Cit | MMAE | Rat | ~2 days | Stable in circulation with minimal premature cleavage | [7] |
| Cleavable (Hydrazone) | Hydrazone | Doxorubicin | Mouse | < 24 hours | Prone to hydrolysis and premature drug release | [7] |
| Non-Cleavable (Thioether) | SMCC | DM1 | Rat | ~4 days | High stability, minimizing off-target toxicity | [7] |
| Cleavable (Disulfide) | SPP | DM1 | Mouse | ~1 day | Susceptible to reduction by circulating thiols | [7] |
| Cleavable (Peptide) | GGFG | DXd | Rat | DAR decreased by ~50% in 7 days | Shows some level of deconjugation over time | [8] |
Experimental Protocols
Accurate and reproducible experimental data are essential for the preclinical assessment of ADCs. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 72 to 120 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability data against the ADC concentration to determine the IC₅₀ value using non-linear regression analysis.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.[5]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Human tumor cell line
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).[1]
-
ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.[1]
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.[10]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be transfected with a fluorescent protein (e.g., GFP) for easy identification.
-
Complete cell culture medium
-
96-well plates
-
ADC constructs
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[2] Include monocultures of both cell lines as controls.
-
ADC Treatment: After allowing the cells to adhere, treat the co-cultures and monocultures with serial dilutions of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells.[11]
-
Incubation: Incubate the plates for 72-120 hours.
-
Data Acquisition: Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of Action for Cleavable vs. Non-Cleavable Linker ADCs.
Caption: General Experimental Workflow for Preclinical ADC Evaluation.
Caption: Logical Relationships in Linker Selection for ADCs.
Conclusion
The selection of a cleavable or non-cleavable linker is a critical determinant of an ADC's therapeutic potential. Cleavable linkers offer the advantage of a potent bystander effect, making them suitable for treating heterogeneous tumors, but this can be associated with lower plasma stability and a higher risk of off-target toxicity.[5] Conversely, non-cleavable linkers generally provide enhanced plasma stability and a better safety profile, though their efficacy is limited to antigen-expressing cells.[6] The optimal linker strategy is contingent on the specific target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to informing the rational design of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
performance of Hydroxy-PEG2-acid in different bioconjugation chemistries
In the landscape of bioconjugation, the choice of a linker molecule is critical to the efficacy, stability, and overall performance of the resulting conjugate. Among the diverse array of options, polyethylene glycol (PEG) linkers are widely utilized for their ability to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of biomolecules.[1][2][3] This guide provides a comprehensive comparison of Hydroxy-PEG2-acid, a short-chain heterobifunctional PEG linker, with other common alternatives in various bioconjugation chemistries, supported by experimental data and detailed protocols.
This compound possesses a terminal hydroxyl group and a terminal carboxylic acid, offering versatile handles for conjugation.[4] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds, a cornerstone of many bioconjugation strategies.[4][5] The short, discrete di-ethylene glycol spacer provides a balance of hydrophilicity and a compact size, making it a suitable choice where precise control over linker length and minimal steric hindrance are desired.[6]
Performance Comparison of Amine-Reactive Linkers
The efficiency of a bioconjugation reaction is paramount. The following table summarizes the expected performance of this compound in comparison to other amine-reactive linkers based on established bioconjugation principles. The formation of a stable amide bond is a key advantage of chemistries involving carboxylic acids and their activated esters.
| Linker Type | Reactive Group | Typical Yield (Activation) | Typical Yield (Conjugation) | Bond Stability | Key Characteristics |
| This compound | Carboxylic Acid (activated with EDC/NHS) | > 85% | 60-80% | High (Amide bond) | Short, hydrophilic spacer; may enhance in vitro potency with minimal steric hindrance.[6][7] |
| m-PEG4-Amino | Amine (reacts with activated esters) | 70-90% | 60-80% | High (Amide bond) | Longer PEG chain provides increased hydrophilicity and potentially better in vivo stability compared to shorter PEGs.[6] |
| NHS-PEG Linkers | N-hydroxysuccinimide Ester | N/A (pre-activated) | 70-90% | High (Amide bond) | Readily reactive with primary amines at physiological to slightly basic pH.[1][8] |
Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
The length of the PEG linker can significantly influence the pharmacokinetic properties of bioconjugates, such as antibody-drug conjugates (ADCs). Longer PEG chains can increase the hydrodynamic volume, leading to reduced renal clearance and a longer plasma half-life.[9]
| Linker | Clearance (mL/day/kg) in Rats (for a Drug-Antibody Ratio of 8) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Lower clearance indicates a longer circulation half-life.[9]
In-Vitro Stability of Common Linker Types in Plasma
The stability of the bond formed by the linker is crucial for the therapeutic efficacy of a bioconjugate. Amide bonds, typically formed from carboxylic acid linkers like this compound, are known for their high stability.
| Linker Type | Bond Type | Typical Half-Life in Plasma | Primary Degradation Mechanism |
| Hydroxy-PEG-acid (Amide linkage) | Amide | Very long (days to weeks) | Proteolytic cleavage of the biomolecule |
| Hydroxy-PEG-acid (Ester linkage) | Ester | Short (hours) | Hydrolysis (enzymatic and chemical) |
| Maleimide-thiol Adduct | Thioether | Long (days) | Thiol exchange (retro-Michael addition) |
| Hydrazone | Hydrazone | pH-dependent (cleavable at acidic pH) | Hydrolysis |
Actual half-life is dependent on the specific conjugate and experimental conditions.[10]
Experimental Protocols
Detailed methodologies are essential for reproducible bioconjugation experiments.
Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule
This protocol outlines the general procedure for conjugating this compound to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing target molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[7]
-
Coupling Buffer: PBS, pH 7.2-8.0[11]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[5]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO. It is recommended to prepare EDC and NHS solutions immediately before use.[7]
-
Activation of this compound:
-
Conjugation to the Amine-Containing Molecule:
-
Immediately before adding the amine-containing molecule, raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.[7]
-
Add the desired molar excess (e.g., 10- to 20-fold) of the freshly activated this compound solution to the target molecule solution.[5][11] The final concentration of the organic solvent from the PEG stock should not exceed 10% of the total reaction volume.[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[5]
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.[7]
-
Purification: Purify the conjugate using a suitable method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.[5]
Visualizing Bioconjugation Workflows
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the key steps.
Caption: Workflow for the two-step conjugation of this compound to a primary amine.
Caption: General workflow for ADC synthesis using a Thiol-PEG2-acid linker.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Review of Hydroxy-PEG2-acid: Applications and Limitations in Bioconjugation
In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the myriad of options, short-chain polyethylene glycol (PEG) derivatives have gained prominence for their ability to modulate the physicochemical properties of bioconjugates. This guide provides a comprehensive comparison of Hydroxy-PEG2-acid, a heterobifunctional linker, with other alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, with the chemical structure HO-(CH2CH2O)2-CH2CH2COOH, is a short-chain PEG linker featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules. The carboxylic acid is readily reacted with primary amines on proteins or other molecules through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS). The hydroxyl group can be used for further modification or to enhance the hydrophilicity of the conjugate. The short PEG chain itself contributes to improved solubility and biocompatibility.[1][2]
Applications in Drug Delivery and Bioconjugation
The primary application of this compound lies in its role as a linker in the construction of complex biomolecules. Its hydrophilic PEG spacer can increase the solubility of hydrophobic drugs in aqueous media, a crucial factor in drug formulation and delivery.[2] In the context of ADCs, PEG linkers can shield the hydrophobic payload, potentially reducing aggregation and improving pharmacokinetics.[3] For PROTACs, the linker's length and composition are critical for orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[4]
Performance Comparison with Alternative Linkers
The length of the PEG linker significantly influences the pharmacokinetic properties of a bioconjugate. Generally, longer PEG chains lead to an increased hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.[5] However, this can sometimes come at the cost of reduced binding affinity or cell permeability due to steric hindrance. The optimal PEG length is often a balance that needs to be determined empirically for each specific application.
The following tables summarize the impact of PEG linker length on key performance parameters, providing a comparative context for the application of the short-chain this compound.
Table 1: Comparative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths
| Linker Type | Clearance Rate | Terminal Half-life | General In Vivo Performance | Reference(s) |
| Non-PEGylated | Highest | Shortest | Rapid clearance, potentially limiting efficacy. | |
| PEG2 | High | Increased vs. Non-PEG | Improved pharmacokinetic profile over non-PEGylated versions. | [5] |
| PEG4 | Moderate | Similar to PEG2 | - | [5] |
| PEG8 | Lower vs. PEG4 | Significantly Increased | Slower clearance, with longer chains potentially offering optimal performance. | [3][5] |
| PEG24 | Significantly Slower | Prolonged | Enhanced animal tolerability and prolonged half-life. | [5] |
Table 2: Impact of PEG Linker Length on Tumor Uptake and Efficacy of ADCs
| Linker Length (PEG Units) | Tumor Uptake | Efficacy (% Tumor Growth Inhibition) | Key Observations | Reference(s) |
| 0 (Control) | Baseline | 11% | Minimal efficacy without a PEG linker. | |
| 2-4 | Moderate Increase | 35-45% | Shorter linkers show moderate tumor uptake and efficacy. | |
| 8-24 | Significantly Higher | 75-85% | Longer linkers can lead to significantly improved tumor accumulation and efficacy. |
Limitations of this compound
While offering advantages in terms of hydrophilicity and providing a versatile conjugation handle, the short length of the PEG2 chain in this compound presents certain limitations. As indicated by the comparative data, conjugates with shorter PEG linkers tend to have faster clearance rates and shorter half-lives compared to those with longer PEG chains.[5] This could be disadvantageous for therapies requiring sustained exposure.
Furthermore, while the amide bond formed from the carboxylic acid is highly stable, the overall stability of the conjugate will also depend on the linkage at the hydroxyl end and the inherent stability of the conjugated molecules. Another consideration is the potential for the free acid form of this compound to be unstable due to intramolecular reactions; it is often supplied as a more stable sodium salt.[2]
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. Below are representative protocols for protein conjugation using this compound and for assessing the pharmacokinetic profile of the resulting conjugate.
Protocol 1: Protein Conjugation with this compound via EDC/NHS Chemistry
Objective: To covalently conjugate this compound to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (or its sodium salt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical concentration is 100 mM. These solutions should be prepared fresh.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine a 10-fold molar excess of this compound, EDC, and NHS relative to the protein.
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the PEG linker.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by buffer exchange using a desalting column or by dialysis against the desired storage buffer.
-
-
Characterization:
-
Characterize the resulting protein-PEG conjugate to determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Pharmacokinetic Study of a PEGylated Conjugate
Objective: To evaluate the pharmacokinetic profile of a bioconjugate prepared with this compound in an animal model.
Animal Model:
-
Typically, rodents such as mice or rats are used.
Procedure:
-
Dosing:
-
Administer a single intravenous (IV) dose of the PEGylated conjugate to a cohort of animals.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr) post-injection.
-
-
Plasma Preparation:
-
Process the blood samples to isolate plasma.
-
-
Bioanalysis:
-
Quantify the concentration of the conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the plasma concentration versus time data.
-
Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), area under the curve (AUC), and terminal half-life (t½), using non-compartmental analysis software.
-
Conclusion
This compound is a valuable tool in the bioconjugation toolbox, offering a straightforward method for introducing a short, hydrophilic spacer with versatile functional groups. Its primary advantages lie in its ability to enhance solubility and provide a controlled means of conjugation. However, its short PEG chain length may lead to faster in vivo clearance compared to longer PEG alternatives, a critical consideration in the design of therapeutics requiring extended circulation times. The choice of linker should be guided by the specific requirements of the drug conjugate, balancing the need for stability, solubility, and an optimized pharmacokinetic profile. The provided experimental protocols offer a starting point for the synthesis and evaluation of bioconjugates utilizing this compound.
References
A Head-to-Head Comparison of Hydroxy-PEG2-acid and Commercially Available Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in Antibody-Drug Conjugate (ADC) Development
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and therapeutic index. The choice of linker dictates the drug-to-antibody ratio (DAR), pharmacokinetic profile, and the mechanism of payload release. This guide provides a comprehensive comparison of Hydroxy-PEG2-acid, a short-chain polyethylene glycol (PEG) linker, against two widely used commercially available linkers: the enzyme-cleavable Val-Cit linker and the non-cleavable SMCC linker. This objective analysis, supported by representative experimental data, aims to inform the rational selection of linkers for novel ADC candidates.
The Rise of PEGylated Linkers in ADC Development
PEGylation, the incorporation of polyethylene glycol (PEG) chains into linker design, has emerged as a valuable strategy to optimize the properties of ADCs. PEG is a hydrophilic, biocompatible, and non-toxic polymer that can enhance the aqueous solubility of hydrophobic payloads, a crucial factor in preventing aggregation, especially at higher drug-to-antibody ratios (DARs)[1]. The hydrophilic nature of PEG creates a hydration shell around the conjugate, increasing its hydrodynamic radius, which in turn reduces renal clearance and prolongs plasma half-life[1][2]. This extended circulation time can lead to greater accumulation of the ADC at the tumor site[2].
This compound represents a discrete, short-chain PEG linker that can be incorporated to impart these favorable physicochemical properties. While longer PEG chains can significantly improve pharmacokinetics, they may also decrease in vitro cytotoxicity[2][3]. Therefore, the optimal PEG chain length must be determined for each specific ADC application.
Comparative Performance of Linkers
The selection of a linker is a pivotal decision in ADC design, balancing the need for stability in circulation with efficient payload release at the target site. The following tables provide a summary of key performance indicators for this compound (representing short-chain PEGylated linkers), the protease-cleavable Val-Cit linker, and the non-cleavable SMCC linker. It is important to note that direct cross-study comparisons should be approached with caution due to variations in experimental conditions, antibodies, payloads, and cell lines used.
| Linker Type | Key Features | Advantages | Disadvantages | Representative Payload |
| This compound | Short, hydrophilic PEG spacer with a terminal carboxylic acid for conjugation. | - Improves hydrophilicity and solubility of the ADC[1]. - Can reduce aggregation, especially at high DARs[1]. - May prolong plasma half-life and improve pharmacokinetics[2]. - Potentially reduces immunogenicity[2]. | - As a non-cleavable linker, relies on lysosomal degradation of the antibody for payload release. - Payload is released with the linker and amino acid attached, which may affect its activity. | Auristatins (e.g., MMAE, MMAF), Maytansinoids (e.g., DM1) |
| Val-Cit (Valine-Citrulline) | Dipeptide linker designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells[]. | - Enables intracellular, tumor-selective payload release. - Released payload is often in its native, highly potent form. - Can mediate a "bystander effect" with membrane-permeable payloads, killing neighboring antigen-negative tumor cells[5]. | - Susceptible to premature cleavage in circulation, particularly in rodent plasma, which can complicate preclinical evaluation[6]. - Efficacy is dependent on the expression and activity of specific proteases in the target cell. | Monomethyl Auristatin E (MMAE) |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Non-cleavable heterobifunctional crosslinker that forms a stable thioether bond with the payload[7]. | - High stability in systemic circulation, minimizing off-target toxicity[7]. - Leads to a well-defined and stable ADC. - Wider therapeutic window due to reduced premature payload release[7]. | - Payload is released after complete lysosomal degradation of the antibody, which can be a slower process. - The released payload-linker-amino acid metabolite must retain cytotoxic activity. - No bystander effect, which can be a limitation in treating heterogeneous tumors. | Maytansinoid DM1 |
| Performance Parameter | This compound (Expected) | Val-Cit | SMCC |
| Plasma Stability | High. PEGylation can enhance stability. | Moderate to high in human plasma, but can be unstable in mouse plasma[6]. | Very high due to the stable thioether bond[7]. |
| In Vitro Cytotoxicity (IC50) | Payload-dependent. May be slightly lower than cleavable linkers due to the attached linker remnant. | High, especially in antigen-positive cells. | High, but may be slightly lower than for cleavable linkers due to the attached linker remnant. |
| In Vivo Efficacy | Potentially enhanced due to improved pharmacokinetics and tumor accumulation[2]. | High, but can be limited by linker instability in some preclinical models[6]. | High, with a good correlation between preclinical and clinical outcomes due to high stability. |
| Bystander Effect | No | Yes (with membrane-permeable payloads)[5] | No |
Experimental Protocols
Reproducible and well-defined assays are fundamental for the reliable assessment of ADC performance. This section provides detailed protocols for key in vitro and in vivo experiments.
Protocol 1: ADC Conjugation
Objective: To conjugate a cytotoxic payload to a monoclonal antibody using this compound, Val-Cit, or SMCC linkers.
A. This compound Conjugation (Amide Bond Formation)
-
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Payload with a primary or secondary amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Desalting column
-
-
Procedure:
-
Linker Activation: Dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer. Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
Antibody Preparation: Exchange the antibody into the Conjugation Buffer.
-
Conjugation: Add the activated linker-payload to the antibody solution. The molar ratio will depend on the desired final DAR. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the ADC using a desalting column to remove excess linker-payload and reaction reagents.
-
B. Val-Cit-PABC-MMAE Conjugation (Thiol-Maleimide Reaction)
-
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
Maleimide-functionalized Val-Cit-PABC-MMAE
-
Conjugation Buffer (e.g., PBS with EDTA, pH 7.2)
-
Desalting column
-
-
Procedure:
-
Antibody Reduction: Incubate the antibody with a controlled molar excess of TCEP to reduce interchain disulfide bonds, exposing free thiol groups.
-
Conjugation: Add the maleimide-functionalized Val-Cit-PABC-MMAE to the reduced antibody. Incubate for 1-2 hours at room temperature.
-
Capping (Optional): Add a capping agent like N-ethylmaleimide to quench any unreacted thiols.
-
Purification: Purify the ADC using a desalting column.
-
C. SMCC Conjugation (Amine to Thiol Reaction)
-
Materials:
-
Procedure:
-
Antibody Activation: React the antibody with a molar excess of SMCC in Conjugation Buffer A for 1-2 hours at room temperature[8].
-
Purification: Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer B[7].
-
Payload Conjugation: Immediately combine the purified, maleimide-activated antibody with the thiol-containing cytotoxic drug in Conjugation Buffer B. Incubate for 2-4 hours at room temperature or overnight at 4°C[7].
-
Purification: Purify the final ADC product using a desalting column to remove unreacted drug and linker[8].
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature payload release in plasma.[9]
-
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey) at 37°C[10].
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours)[10].
-
Separate the ADC from plasma components using affinity chromatography (e.g., Protein A beads)[10].
-
Analyze the average DAR of the captured ADC over time using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine payload loss[9][11].
-
Quantify the amount of free payload in the plasma supernatant using LC-MS/MS to assess drug release[12].
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
-
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight[13][14].
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload[13].
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo[5][13][15][16].
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the data on a sigmoidal dose-response curve[5][13].
-
Protocol 4: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Tumor Implantation: Implant human tumor cells (xenograft) subcutaneously into immunocompromised mice[17][18].
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody, free payload) to the mice, typically via intravenous injection[17].
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to assess the in vivo efficacy of the ADC.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental procedures. The following diagrams, generated using Graphviz, depict key workflows and mechanisms of action.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
Caption: General workflow for ADC development and characterization.
Conclusion: Selecting the Optimal Linker
The choice between this compound, Val-Cit, and SMCC linkers is a critical decision in the design of an ADC and depends on a multitude of factors, including the physicochemical properties of the payload, the biology of the target antigen, and the desired therapeutic outcome.
-
This compound and other short PEG linkers offer a promising approach to improve the solubility and pharmacokinetic profile of ADCs, particularly for hydrophobic payloads. Their non-cleavable nature can contribute to high plasma stability.
-
Val-Cit and other cleavable linkers provide the advantage of releasing the payload in its most active form and can mediate a potent "bystander effect," which is beneficial for treating heterogeneous tumors. However, potential instability in preclinical models needs to be carefully considered.
-
SMCC and other non-cleavable linkers offer superior plasma stability, which can translate to a better safety profile and a wider therapeutic window. They are particularly well-suited for highly potent payloads where minimizing off-target toxicity is paramount.
A comprehensive evaluation using a suite of the in vitro and in vivo assays detailed in this guide is essential for identifying the optimal linker for a given therapeutic application. The data and protocols presented here provide a framework for the rational design and comparative evaluation of linkers in the development of the next generation of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. hoeford.com [hoeford.com]
Assessing the Influence of Linker Flexibility on Target Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) presents a complex challenge. The linker, once considered a mere spacer, is now understood to be a critical component that profoundly influences a molecule's efficacy, selectivity, and pharmacokinetic properties.[1][2] This guide provides an objective comparison of how linker flexibility versus rigidity impacts target binding, supported by experimental data and detailed methodologies.
The Critical Role of the Linker
A bifunctional molecule's success often hinges on its ability to facilitate a productive interaction between its two functional ends—for instance, a target protein and an E3 ligase in the case of a PROTAC.[3] The linker's length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[1][] The choice between a flexible or a rigid linker involves a trade-off that can dramatically impact the overall performance of the molecule.[5]
Comparison of Linker Types: Flexible vs. Rigid
Linkers can be broadly categorized as flexible or rigid, each with distinct advantages and disadvantages.
-
Flexible Linkers: The most common flexible linkers include polyethylene glycol (PEG) and alkyl chains.[][5] Their primary advantage is the conformational freedom they afford the molecule, which can increase the probability of forming a productive ternary complex by allowing the two binding moieties to adopt multiple orientations.[6][7] However, this high flexibility can also lead to an entropic penalty upon binding, which can potentially reduce the stability of the ternary complex.[5][6]
-
Rigid Linkers: These linkers often incorporate cyclic structures such as piperazine, piperidine, or phenyl rings to introduce conformational constraints.[][5] A key advantage of rigid linkers is their ability to pre-organize the molecule into a bioactive conformation, which reduces the entropic cost of binding and can lead to more potent and stable complexes.[5][6] However, this lack of flexibility can make it more challenging to achieve the optimal geometry for binding if the initial design is not precise.[5]
Caption: Comparison of flexible and rigid linker architectures in bifunctional molecules.
Data Presentation: Impact of Linker Flexibility on PROTAC Performance
The choice of linker has a quantifiable impact on the binding affinity, ternary complex stability, and ultimately, the degradation efficiency of a PROTAC. The following table summarizes representative data comparing PROTACs with different linker types targeting a hypothetical kinase.
| Linker Type | Linker Composition | Binding Affinity (Kd to Target) | Ternary Complex Cooperativity (α) | Degradation Efficacy (DC50) | Cell Permeability |
| Flexible | 8-unit PEG Chain | 50 nM | 5.2 | 25 nM | Moderate |
| Flexible | 12-atom Alkyl Chain | 55 nM | 3.1 | 70 nM | High |
| Rigid | Piperazine-based | 60 nM | 15.8 | 8 nM | Moderate-High |
-
Binding Affinity (Kd): In many cases, the linker length and composition do not significantly influence the binary binding affinity of the warhead to its target protein.[8]
-
Ternary Complex Cooperativity (α): This value indicates how much the binding of one protein enhances the binding of the other. A value > 1 indicates positive cooperativity. Rigid linkers can facilitate more specific and stable protein-protein interactions within the ternary complex, leading to higher cooperativity.[3]
-
Degradation Efficacy (DC50): This is the concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. The enhanced stability of the ternary complex formed by rigid-linker PROTACs often translates to superior degradation efficacy.
-
Cell Permeability: The linker's physicochemical properties significantly affect cell permeability.[1] Hydrophobic alkyl chains can enhance membrane permeability, while hydrophilic PEG linkers can improve solubility.[1][]
Mandatory Visualizations
Caption: A typical experimental workflow for comparing the performance of different linkers.
Caption: PROTAC-mediated degradation of a target kinase disrupts its signaling pathway.
Experimental Protocols
Quantitative assessment of how linker modifications affect binding is crucial. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring real-time binding kinetics and affinity.[10][11]
Key Experiment: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To quantitatively measure the binding kinetics and affinity of a PROTAC to its target protein and E3 ligase, and to determine the stability of the resulting ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Purified target protein (Protein A, e.g., Kinase)
-
Purified E3 ligase (Protein B, e.g., VHL or CRBN complex)
-
Synthesized PROTACs with varying linkers
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization:
-
Covalently immobilize the target protein (Protein A) onto the sensor chip surface using standard amine coupling chemistry.[12] The goal is to achieve a ligand density that provides a robust signal without causing mass transport limitations.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binary Interaction Analysis (PROTAC to Target):
-
Inject a series of concentrations of the PROTAC over the immobilized Protein A surface. Use a multi-cycle kinetic approach, regenerating the surface between each concentration.
-
Monitor the association and dissociation phases in real-time.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation Analysis:
-
To measure the formation and stability of the ternary complex, perform a co-injection experiment.[6]
-
Inject a series of concentrations of the soluble E3 ligase (Protein B) mixed with a fixed, saturating concentration of the PROTAC over the immobilized Protein A surface.
-
The binding response will represent the formation of the Protein A-PROTAC-Protein B ternary complex.
-
Analyze the kinetics of this interaction to determine the stability of the ternary complex. An enhanced binding response or a slower dissociation rate compared to the binary interactions indicates positive cooperativity.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Globally fit the kinetic data from all concentrations to determine the binding parameters.
-
Compare the KD values and kinetic rate constants across the different linkers to assess the impact of flexibility on both binary and ternary complex formation.
-
Conclusion
The linker is a critical design element in modern therapeutics that directly governs the molecule's biological activity.[2][3] While flexible linkers like PEG and alkyl chains offer synthetic tractability and conformational adaptability, rigid linkers can pre-organize the molecule into a highly active conformation, leading to more stable target complexes and enhanced efficacy.[][5] A systematic evaluation using biophysical techniques like SPR is essential for understanding the structure-activity relationship and for the rational optimization of linker properties.[6] By carefully tuning linker flexibility, researchers can significantly improve the potency, selectivity, and overall drug-like properties of bifunctional molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Studying Protein-Protein Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Stability of Amide Bonds in Hydroxy-PEG2-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of amide bond stability from Hydroxy-PEG2-acid conjugation against alternative linkages, supported by experimental data and protocols.
In the realm of bioconjugation, the stability of the linkage between a molecule of interest and a modifying agent is paramount to the efficacy and safety of the resulting conjugate. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biomolecules. The use of reagents like this compound to form amide bonds is a common approach. This guide provides an objective comparison of the stability of the amide bond formed from this compound conjugation with other prevalent linkages, supported by quantitative data and detailed experimental methodologies.
Unparalleled Stability of the Amide Bond
The conjugation of this compound to an amine-containing molecule, such as a protein or peptide, results in the formation of a highly stable amide bond. This stability is a key advantage in designing long-lasting bioconjugates. The amide bond's robustness is attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond, making it resistant to cleavage.
Under physiological conditions (pH 7.4, 37°C), the half-life of an amide bond is exceptionally long, with estimates reaching as high as 1000 years in a neutral aqueous environment.[1] This inherent stability ensures that the PEG moiety remains attached to the biomolecule, preserving its beneficial properties, such as increased hydrodynamic size, reduced immunogenicity, and protection from proteolytic degradation.[2]
Quantitative Comparison of Linkage Stability
The choice of conjugation chemistry directly dictates the stability of the resulting bond. The following table summarizes the stability of amide bonds compared to other common linkages used in bioconjugation under physiologically relevant conditions.
| Linkage Type | Bond Formed | Typical Half-Life in Aqueous Buffer (pH 7.4) | Primary Degradation Mechanism |
| Amide | -CO-NH- | > 300 hours (no detectable hydrolysis) [3] | Hydrolysis (extremely slow) |
| Ester | -CO-O- | 30 hours (at 50°C) to >1,800 hours (at 25°C)[3] | Hydrolysis |
| Thioether (from Maleimide) | -S- | Variable; susceptible to retro-Michael reaction | Thiol exchange, Hydrolysis of succinimide ring |
| Hydrazone | -C=N-NH- | Hours to days (pH dependent)[4] | Hydrolysis |
| Oxime | -C=N-O- | ~1 month[5] | Hydrolysis |
| Thioester | -CO-S- | More rapid hydrolysis than ester[3] | Hydrolysis |
Note: Half-life values can vary depending on the specific molecular context and experimental conditions.
Experimental Protocols
Accurate assessment of bioconjugate stability is crucial for predicting in vivo performance. Below are detailed protocols for key experiments to validate the stability of an amide bond formed from this compound conjugation.
Protocol 1: In Vitro Plasma Stability Assay via HPLC
This protocol details the procedure to assess the stability of a PEG-conjugate in plasma by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
PEG-conjugated molecule of interest
-
Pooled human plasma (or plasma from a relevant species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-related compound)
-
96-well microtiter plates
-
Temperature-controlled incubator (37°C)
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and UV or mass spectrometric detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the PEG-conjugate in PBS.
-
Pre-warm the plasma to 37°C.
-
Spike the PEG-conjugate stock solution into the pre-warmed plasma to a final concentration of 1 µM.
-
-
Incubation:
-
Incubate the plate at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
-
Reaction Quenching and Protein Precipitation:
-
To each aliquot, add 3 volumes of cold ACN containing the internal standard to precipitate plasma proteins and stop any degradation.
-
Vortex the samples and incubate at -20°C for 30 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate or HPLC vials.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in ACN) to separate the intact conjugate from any degradation products.
-
Monitor the elution profile using a UV detector (e.g., at 280 nm for proteins) or a mass spectrometer.
-
-
Data Analysis:
-
Calculate the peak area ratio of the intact conjugate to the internal standard at each time point.
-
Determine the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Protocol 2: Enzymatic Degradation Assay
This protocol outlines a method to evaluate the resistance of a PEG-protein conjugate to proteolytic degradation.
Materials:
-
PEG-protein conjugate
-
Unmodified parent protein (as a control)
-
Protease of interest (e.g., trypsin, chymotrypsin, or a mixture of proteases found in serum)
-
Digestion buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
Temperature-controlled incubator (37°C)
-
SDS-PAGE analysis equipment or HPLC system
Procedure:
-
Reaction Setup:
-
Prepare solutions of the PEG-protein conjugate and the unmodified parent protein in the digestion buffer at a concentration of 1 mg/mL.
-
Prepare a stock solution of the protease in the same buffer.
-
-
Enzymatic Digestion:
-
Add the protease to the solutions of the conjugate and the parent protein to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw aliquots from each reaction mixture.
-
Immediately stop the enzymatic reaction by adding the quenching solution.
-
-
Analysis of Degradation:
-
SDS-PAGE: Analyze the samples by SDS-PAGE. The disappearance of the band corresponding to the intact protein/conjugate and the appearance of lower molecular weight fragments will indicate degradation.
-
HPLC: Analyze the samples by reverse-phase HPLC. The decrease in the peak area of the intact protein/conjugate over time will quantify the extent of degradation.
-
-
Data Analysis:
-
Quantify the amount of intact protein/conjugate remaining at each time point relative to the 0-hour time point.
-
Compare the degradation profiles of the PEG-protein conjugate and the unmodified parent protein to assess the protective effect of PEGylation.
-
Visualization of Experimental Workflow and Stability Comparison
To further clarify the experimental process and the relationship between different linkage stabilities, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Disposal of Hydroxy-PEG2-acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of Hydroxy-PEG2-acid, a polyethylene glycol (PEG) derivative commonly utilized in biomedical research and drug development. Adherence to these guidelines is essential for mitigating risks to personnel and the environment.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow established protocols for laboratory chemical waste to ensure responsible disposal.
Physicochemical and Safety Data
A comprehensive understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1334286-77-9 |
| Molecular Formula | C7H14O5 |
| Molecular Weight | 178.18 g/mol |
| Appearance | Colorless liquid |
| Health Hazards | Not classified as hazardous |
| Environmental Hazards | Should not be allowed to enter sewers or surface water |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. It is crucial to treat this chemical as a laboratory chemical waste stream.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this compound waste from other laboratory waste to prevent accidental reactions. Do not mix with hazardous waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Waste Collection:
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
Solid Waste: Collect contaminated solids, such as gloves and absorbent materials, in a designated, clearly labeled, and sealed hazardous waste container.
3. Container Labeling:
-
Label all waste containers with "Caution: For Laboratory Use Only" and the full chemical name "this compound". Include any other information required by your institution's guidelines.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep containers tightly closed to prevent leaks or spills.
5. Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
-
Do not pour this compound down the drain or dispose of it in the regular trash.[1] While some non-hazardous liquids may be approved for drain disposal by institutional EHS departments, it is best practice to avoid this for PEG compounds to prevent impacts on wastewater treatment processes.[2]
6. Spill Management:
-
In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand, diatomite, or universal binders.
-
Collect the absorbed material and any contaminated surfaces into a designated hazardous waste container.
7. Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water).
-
The first rinsate should be collected and disposed of as chemical waste.
-
After triple rinsing, deface or remove the original label before disposing of the container as regular solid waste or recycling, in accordance with your institution's policies.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Hydroxy-PEG2-acid
This guide provides crucial safety, handling, and disposal information for Hydroxy-PEG2-acid, tailored for researchers, scientists, and drug development professionals. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Personal Protective Equipment (PPE)
Following the usual precautionary measures for handling chemicals is recommended. Although specific testing for glove material resistance to this compound is not available, general-purpose chemical-resistant gloves are advised. For analogous PEGylated compounds, the following PPE is standard practice:
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes. |
| Hand Protection | Disposable nitrile or butyl rubber gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed if contaminated. |
| Body Protection | Laboratory coat | Protects skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required | Work in a well-ventilated area. A fume hood may be used as a precautionary measure, especially if aerosols could be generated. |
Operational and Handling Plan
Proper handling techniques are critical to minimize exposure and maintain the integrity of the compound.
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Designate a specific, clean area for handling the compound.
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation. The compound is typically stored at -20°C.[1][2][3]
-
Transferring: As this compound is a colorless liquid, use appropriate tools such as a micropipette to transfer the substance to avoid splashes.[1]
-
Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands with soap and water.
Disposal Plan
Proper disposal is crucial for environmental and personnel safety. Although not classified as hazardous, it is prudent to handle the disposal of this compound with care. Do not allow the substance to enter sewers or surface and ground water.
Waste Segregation and Collection:
-
Liquid Waste: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be placed in a sealed plastic bag and disposed of in a designated solid waste container.
Spill Management: In the event of a spill, absorb the liquid with an inert material such as sand, diatomite, acid binders, or universal binders, and place it in a chemical waste container.
First Aid Measures
In case of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. Consult a doctor in case of complaints. |
| Skin Contact | Generally, the product does not irritate the skin. Wash off with soap and plenty of water. |
| Eye Contact | Rinse the opened eye for several minutes under running water. |
| Ingestion | If symptoms persist, consult a doctor. |
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
